molecular formula C46H64O2 B085063 Menaquinone-7 CAS No. 13425-62-2

Menaquinone-7

Numéro de catalogue: B085063
Numéro CAS: 13425-62-2
Poids moléculaire: 649 g/mol
Clé InChI: RAKQPZMEYJZGPI-LJWNYQGCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Menaquinone-7 (MK-7) is a form of vitamin K2 that is a crucial cofactor for the enzyme γ-glutamyl carboxylase. This enzyme is responsible for the post-translational modification of specific glutamate residues to form γ-carboxyglutamate (Gla) in vitamin K-dependent proteins . The activation of these Gla proteins is central to MK-7's research value. A key area of investigation is its role in bone metabolism, where it is essential for the carboxylation of osteocalcin; carboxylated osteocalcin binds calcium and facilitates its incorporation into the bone matrix, which is fundamental for studies on bone strength and osteoporosis . Concurrently, MK-7 is a critical research subject in vascular biology for its role in activating Matrix Gla Protein (MGP). MGP is a potent inhibitor of vascular calcification, and research focuses on how MK-7 ensures MGP is in its active form to prevent calcium deposition in arterial walls, thereby supporting cardiovascular health . Beyond these classic roles, MK-7 is noted for its superior bioavailability and longer half-life compared to other vitamin K forms like K1 and MK-4, making it particularly relevant for studies requiring sustained biological activity . Emerging research avenues include exploring the effects of MK-7 on various signal transduction pathways, such as PI3K/AKT and MAP Kinase, and its potential to modulate markers of inflammation, including the suppression of proinflammatory cytokines like IL-1α, IL-1β, and TNF-α . Its research applications are also expanding into fields such as neurology, diabetes, peripheral neuropathy, and oncology, where it has been observed to influence processes like cell-cycle arrest, autophagy, and apoptosis in cellular models .

Propriétés

IUPAC Name

2-[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaenyl]-3-methylnaphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H64O2/c1-34(2)18-12-19-35(3)20-13-21-36(4)22-14-23-37(5)24-15-25-38(6)26-16-27-39(7)28-17-29-40(8)32-33-42-41(9)45(47)43-30-10-11-31-44(43)46(42)48/h10-11,18,20,22,24,26,28,30-32H,12-17,19,21,23,25,27,29,33H2,1-9H3/b35-20+,36-22+,37-24+,38-26+,39-28+,40-32+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKQPZMEYJZGPI-LJWNYQGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H64O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801317474
Record name Menaquinone 7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801317474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

649.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Light yellow solid; [Merck Index]
Record name Menaquinone 7
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19042
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

2124-57-4
Record name Menaquinone 7
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2124-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vitamin K2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002124574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Menaquinone 7
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13075
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Menaquinone 7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801317474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (all-E)-2-(3,7,11,15,19,23,27-heptamethyl-2,6,10,14,18,22,26-octacosaheptaenyl)-3-methyl-1,4-naphthalenedione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MENAQUINONE 7
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8427BML8NY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Menaquinone-7 in Bone Metabolism: A Technical Guide to the Core Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Menaquinone-7 (B21479) (MK-7), a highly bioavailable form of vitamin K2, plays a critical and multifaceted role in the maintenance of bone homeostasis. Its primary, well-established function is acting as an essential cofactor for the enzyme γ-glutamyl carboxylase (GGCX), which facilitates the post-translational carboxylation of key bone proteins, most notably osteocalcin (B1147995). This activation is crucial for proper bone mineralization. Beyond this canonical pathway, emerging evidence demonstrates that MK-7 directly influences bone cell activity by modulating gene expression in osteoblasts and inhibiting the differentiation and function of osteoclasts. This guide provides an in-depth examination of these mechanisms, supported by quantitative data from key studies, detailed experimental protocols, and visual diagrams of the core signaling pathways.

Core Mechanism: The Vitamin K Cycle and Osteocalcin Carboxylation

The most fundamental role of this compound in bone metabolism is its participation in the vitamin K cycle, which is necessary for the activation of vitamin K-dependent proteins (VKDPs)[1][2]. In bone, the most important VKDP is osteocalcin, a protein synthesized by osteoblasts[2][3][4].

Osteocalcin is synthesized in an inactive, undercarboxylated state (ucOC). Its activation requires the post-translational conversion of three specific glutamic acid (Glu) residues into γ-carboxyglutamic acid (Gla) residues. This conversion is catalyzed by the enzyme γ-glutamyl carboxylase (GGCX). MK-7 acts as an essential cofactor for GGCX. During the reaction, the reduced form of MK-7 (hydroquinone) is oxidized to MK-7 epoxide, providing the energy to drive the carboxylation of osteocalcin. The resulting carboxylated osteocalcin (cOC) gains the ability to bind calcium ions and integrate them into the hydroxyapatite (B223615) crystal lattice of the bone matrix, a critical step for bone mineralization and strength.

Vitamin K epoxide reductase (VKOR) then reduces MK-7 epoxide back to its active hydroquinone (B1673460) form, allowing it to participate in further carboxylation reactions. Insufficient MK-7 levels lead to an accumulation of circulating ucOC, which is unable to bind calcium and is considered a sensitive marker of vitamin K deficiency and increased fracture risk.

dot Vitamin K Cycle and Osteocalcin Carboxylation cluster_0 cluster_1 ucOC Undercarboxylated Osteocalcin (ucOC-Glu) GGCX γ-glutamyl carboxylase (GGCX) ucOC->GGCX Substrate cOC Carboxylated Osteocalcin (cOC-Gla) BoneMatrix Binds Ca2+ to Bone Matrix cOC->BoneMatrix MK7_HQ This compound (Hydroquinone - Active) MK7_HQ->GGCX Cofactor MK7_Epoxide This compound (Epoxide - Inactive) VKOR Vitamin K Epoxide Reductase (VKOR) MK7_Epoxide->VKOR GGCX->cOC Product GGCX->MK7_Epoxide VKOR->MK7_HQ Regeneration

Figure 1: The Vitamin K cycle showing MK-7 as a cofactor for the γ-carboxylation of osteocalcin.

Core Mechanism: Regulation of Gene Expression in Osteoblasts

MK-7 directly stimulates osteoblastic bone formation by modulating the expression of key genes related to cell differentiation, proliferation, and matrix production. Studies on osteoblastic cell lines like MC3T3-E1 have shown that MK-7 administration upregulates the transcription of several critical genes.

  • Osteoblast Markers: MK-7 enhances the expression of osteoblast-specific genes, including osteocalcin itself, thereby increasing the substrate available for carboxylation.

  • Bone Morphogenetic Protein 2 (BMP2): MK-7 has been shown to increase the expression of BMP2, a potent growth factor that induces osteoblast differentiation and bone formation. This effect may be mediated through the phosphorylation of Smad1, a downstream effector in the BMP signaling pathway.

  • Tenascin C: This extracellular matrix glycoprotein, involved in bone remodeling and osteoblastic cell differentiation, is also upregulated by MK-7.

  • OPG/RANKL Ratio: MK-7 favorably modulates the balance between osteoprotegerin (OPG) and Receptor Activator of Nuclear Factor-κB Ligand (RANKL). It increases the expression of OPG, a decoy receptor that inhibits osteoclast formation, while suppressing RANKL, the primary ligand for osteoclast differentiation. This shift in the OPG/RANKL ratio is a key mechanism for inhibiting bone resorption.

  • Steroid and Xenobiotic Receptor (SXR): MK-7 can act as a ligand for SXR, a nuclear receptor expressed in osteoblasts. Activation of SXR is thought to promote the expression of osteoblast-related genes and contribute to bone matrix accumulation.

dot cluster_Osteoblast Osteoblast cluster_Genes cluster_Outputs MK7 This compound (MK-7) SXR SXR Receptor MK7->SXR Nucleus Nucleus SXR->Nucleus Transcription Factor Activity BMP2 ↑ BMP2 Nucleus->BMP2 TenascinC ↑ Tenascin C Nucleus->TenascinC Osteocalcin ↑ Osteocalcin Nucleus->Osteocalcin OPG ↑ OPG Nucleus->OPG Differentiation ↑ Osteoblast Differentiation BMP2->Differentiation Mineralization ↑ Bone Mineralization TenascinC->Mineralization Osteocalcin->Mineralization Resorption ↓ Bone Resorption OPG->Resorption

Figure 2: MK-7 mediated gene expression changes in osteoblasts.

Core Mechanism: Inhibition of Osteoclast Differentiation and Activity

In addition to promoting bone formation, MK-7 actively suppresses bone resorption by inhibiting the formation and activity of osteoclasts, the cells responsible for breaking down bone tissue.

The differentiation of osteoclast precursors into mature, multinucleated osteoclasts is primarily driven by the binding of RANKL to its receptor, RANK, on the precursor cell surface. This interaction triggers downstream signaling cascades, most notably the activation of the transcription factor NF-κB (Nuclear Factor-kappa B), which is essential for osteoclastogenesis.

MK-7 intervenes in this process in two significant ways:

  • Upregulation of OPG: As described previously, MK-7 stimulates osteoblasts to produce more OPG. OPG acts as a soluble "decoy receptor," binding to RANKL and preventing it from interacting with RANK on osteoclast precursors. This directly reduces the primary signal for osteoclast formation.

  • Suppression of NF-κB Signaling: MK-7 has been shown to directly suppress the activation of the NF-κB signaling pathway within bone cells. By inhibiting this critical pathway, MK-7 blocks the transcription of genes necessary for osteoclast differentiation, such as c-Fos and NFATc1.

Furthermore, in vitro studies have demonstrated that MK-7 can inhibit osteoclast-like cell formation induced by bone-resorbing agents like parathyroid hormone (PTH) and prostaglandin (B15479496) E2 (PGE2). It also appears to suppress the activation of protein kinase C (PKC) signaling, another pathway involved in osteoclastogenesis.

dot cluster_Osteoclast Osteoclast Precursor Osteoblast Osteoblast OPG OPG (Decoy Receptor) Osteoblast->OPG secretes RANKL RANKL Osteoblast->RANKL secretes MK7 This compound (MK-7) MK7->Osteoblast stimulates NfKb NF-κB Pathway MK7->NfKb inhibits OPG->RANKL inhibits binding RANK RANK (Receptor) RANKL->RANK binds RANK->NfKb activates Differentiation Osteoclast Differentiation NfKb->Differentiation promotes

Figure 3: MK-7 inhibition of osteoclast differentiation via the OPG/RANKL and NF-κB pathways.

Quantitative Data Summary

The effects of this compound on bone metabolism have been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.

Table 1: Summary of In Vitro Effects of this compound on Bone Cells
Cell TypeMK-7 ConcentrationDurationOutcome MeasureResultReference
Rat Femoral Tissues10⁻⁶ M48 hCalcium ContentSignificant Increase
Rat Femoral Tissues10⁻⁶ M48 hAlkaline Phosphatase (ALP) ActivitySignificant Increase
Human Osteoblastic SAOS-210⁻⁶ M24 hAlkaline Phosphatase (ALP) ActivityIncreased
Human Osteoblastic SAOS-210⁻⁶ M24 hOsteocalcin ContentIncreased
Human Osteoblastic SAOS-210⁻⁶ M24 hDNA ContentIncreased
Murine Osteoblastic MC3T3-E110⁻⁶ M - 10⁻⁵ M24 hProtein ContentSignificant Increase
Murine Osteoblastic MC3T3-E110⁻⁶ M - 10⁻⁵ M24 hOsteocalcin ProductionSignificant Increase
Murine Osteoblastic MC3T3-E1N/A24 hTenascin C & BMP2 mRNAUpregulated
Rat Bone Marrow Cells10⁻⁸ M - 10⁻⁵ M7 daysPTH-induced Osteoclast-like CellsSignificant Inhibition
Rat Bone Marrow Cells10⁻⁸ M - 10⁻⁵ M7 daysPGE2-induced Osteoclast-like CellsSignificant Inhibition
Osteoblastic MC3T3-E1N/AN/AOPG/RANKL mRNA ratio329% Increase
Table 2: Summary of In Vivo and Clinical Effects of this compound
Study PopulationMK-7 DosageDurationOutcome MeasureResultReference
Ovariectomized Rats37.6 µ g/100g diet77 daysFemoral Dry WeightPrevented OVX-induced decrease
Ovariectomized Rats37.6 µ g/100g diet77 daysFemoral Calcium ContentPrevented OVX-induced decrease
Postmenopausal Women180 µ g/day 3 yearsBone Mineral Density (BMD)Inhibited age-related decline
Postmenopausal Women180 µ g/day 3 yearsBone StrengthMaintained
Postmenopausal Women with Osteopenia375 µ g/day 1 yearUndercarboxylated Osteocalcin (ucOC)-65.2% (vs. -0.03% in placebo)
Healthy Postmenopausal Women180 µ g/day 3 yearsCirculating ucOCSignificant decrease

Experimental Protocols

Protocol 1: In Vitro Osteoblast Activity Assay
  • Objective: To determine the direct effect of MK-7 on osteoblast proliferation, differentiation, and matrix protein production.

  • Cell Line: Human osteoblastic SAOS-2 cells or murine pre-osteoblastic MC3T3-E1 cells.

  • Methodology:

    • Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum and antibiotics until confluent.

    • For experimentation, cells are transferred to a serum-free medium.

    • Experimental groups are treated with varying concentrations of MK-7 (e.g., 10⁻⁷ M to 10⁻⁵ M) dissolved in a vehicle (e.g., ethanol). A control group receives the vehicle alone. An inhibitor group may be included, co-treating with a protein synthesis inhibitor like cycloheximide (B1669411) or epoxomicin (B1671546) to confirm that effects are dependent on new protein synthesis.

    • Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

    • Analysis:

      • Alkaline Phosphatase (ALP) Activity: Cell lysates are analyzed for ALP activity, a key marker of early osteoblast differentiation, often using a colorimetric assay with p-nitrophenyl phosphate (B84403) as a substrate.

      • Osteocalcin Content: The concentration of osteocalcin secreted into the culture medium is measured using an enzyme-linked immunosorbent assay (ELISA).

      • DNA Content: Cell proliferation is assessed by measuring the total DNA content in the cell lysate, typically using a fluorescent dye like Hoechst 33258.

      • Gene Expression: RNA is extracted from cells, reverse-transcribed to cDNA, and analyzed via Real-Time PCR (RT-qPCR) to quantify the mRNA levels of target genes (BMP2, OPG, etc.).

dot cluster_Analysis 5. Harvest Cells and Medium for Analysis A 1. Culture Osteoblast Cells (e.g., SAOS-2, MC3T3-E1) B 2. Seed cells and switch to serum-free medium A->B C 3. Treat with MK-7 (various concentrations) and Controls (Vehicle, Inhibitors) B->C D 4. Incubate for 24-72 hours C->D E ALP Activity Assay (Cell Lysate) D->E F Osteocalcin ELISA (Culture Medium) D->F G DNA Content Assay (Cell Lysate) D->G H RT-qPCR for Gene Expression (RNA from Cells) D->H

Figure 4: General experimental workflow for in vitro osteoblast activity assays.
Protocol 2: Ovariectomized (OVX) Rat Model of Osteoporosis

  • Objective: To evaluate the preventive effect of dietary MK-7 on bone loss in an established animal model for postmenopausal osteoporosis.

  • Animal Model: Female Wistar or Sprague-Dawley rats.

  • Methodology:

    • At maturity (e.g., 10-12 weeks old), rats undergo either a bilateral ovariectomy (OVX) to induce estrogen deficiency and subsequent bone loss, or a sham operation (control).

    • Post-surgery, animals are randomly assigned to dietary groups. For example:

      • Sham + Control Diet

      • OVX + Control Diet

      • OVX + Diet supplemented with MK-7 (e.g., 18.8 µ g/100 g diet).

    • Animals are maintained on their respective diets for an extended period (e.g., 77 to 150 days).

    • Throughout the study, serum may be collected to measure levels of MK-7 and bone turnover markers like carboxylated and undercarboxylated osteocalcin.

    • At the end of the study, animals are euthanized, and femurs are collected.

    • Analysis:

      • Femoral Bone Mineral Density (BMD): Measured using dual-energy X-ray absorptiometry (DXA).

      • Biomechanical Strength: Femurs are subjected to mechanical testing (e.g., three-point bending test) to determine parameters like maximum load and stiffness.

      • Femoral Dry Weight and Calcium Content: Femurs are dried to a constant weight, ashed, and the mineral content is dissolved in acid. Calcium concentration is then determined by atomic absorption spectrophotometry.

Conclusion

The mechanism of action of this compound in bone metabolism is robust and multifaceted. It extends beyond its classical role as a simple cofactor in the vitamin K cycle. MK-7 is an active signaling molecule that directly stimulates bone formation by upregulating key osteogenic genes in osteoblasts and simultaneously suppresses bone resorption by inhibiting osteoclast differentiation and function, primarily through modulation of the OPG/RANKL/NF-κB axis. The cumulative evidence from in vitro, in vivo, and clinical studies strongly supports the role of MK-7 as a key nutrient for maintaining skeletal integrity and preventing age-related bone loss.

References

The Discovery and Chemical Architecture of Menaquinone-7: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menaquinone-7 (MK-7), a vital member of the vitamin K2 family, has garnered significant scientific interest due to its superior bioavailability and long half-life, which contribute to its crucial roles in bone metabolism and cardiovascular health. This technical guide provides an in-depth exploration of the discovery and chemical structure of this compound. It traces the historical journey from the initial discovery of vitamin K to the specific isolation and characterization of the menaquinone series, culminating in the elucidation of MK-7's unique structure. Detailed experimental methodologies for its isolation, purification, and structural analysis are presented, alongside a comprehensive summary of its physicochemical properties. This document serves as a foundational resource for researchers engaged in the study and application of this essential nutrient.

A Historical Perspective: The Unraveling of the "Koagulationsvitamin"

The journey to understanding this compound began with the broader discovery of vitamin K. In 1929, the Danish scientist Henrik Dam, while investigating cholesterol metabolism in chickens, observed a previously unknown hemorrhagic condition that could not be rectified by supplementing with any known vitamins.[1][2][3] He termed the then-unidentified compound responsible for blood clotting the "Koagulationsvitamin," which was later shortened to vitamin K.[3] For this groundbreaking discovery, Dam was awarded the Nobel Prize in Physiology or Medicine in 1943, an honor he shared with the American biochemist Edward A. Doisy.[3]

Doisy and his team were instrumental in isolating and determining the chemical nature of two primary forms of vitamin K. Vitamin K1, named phylloquinone, was isolated from alfalfa, while a second form, termed vitamin K2, was isolated from putrefied fish meal. This early work laid the foundation for understanding that vitamin K was not a single entity but a family of related molecules.

The term "vitamin K2" was initially used as a general descriptor for a series of compounds, later named menaquinones, which are characterized by a 2-methyl-1,4-naphthoquinone ring and a side chain composed of a varying number of unsaturated isoprenoid units. These menaquinones are primarily of bacterial origin.

The Emergence of this compound: Isolation and Identification

While Doisy's initial work identified a form of vitamin K2, the specific characterization of menaquinones with different side chain lengths occurred over subsequent decades. A pivotal moment in the specific identification of menaquinones from bacterial sources came in 1948 when Tishler and Sampson successfully isolated a form of vitamin K2 from the cultures of a spore-forming soil bacillus, later identified as Bacillus brevis.

Further significant advancements in the understanding of the diverse structures of menaquinones were made by Isler and his colleagues. In a landmark 1958 paper, they described the synthesis and structure of a series of menaquinones with varying isoprenoid side chain lengths. This work was crucial in establishing the definitive chemical structures of these compounds, including the menaquinone with seven isoprenoid units, which came to be known as this compound (MK-7).

The primary natural source of MK-7 was later identified to be the traditional Japanese fermented food, natto, which is produced by the fermentation of soybeans with Bacillus subtilis natto. This bacterium is a prolific producer of MK-7, making natto one of the richest dietary sources of this particular menaquinone.

The Chemical Architecture of this compound

This compound is a lipid-soluble vitamin with the chemical formula C46H64O2. Its structure consists of a 2-methyl-1,4-naphthoquinone ring, which is the active moiety, and a side chain at the 3-position composed of seven unsaturated isoprenoid units. The "7" in its name denotes the number of these repeating isoprene (B109036) units.

A critical aspect of MK-7's chemical structure is the stereochemistry of its isoprenoid side chain. The biologically active form is the all-trans isomer, where all the double bonds in the side chain have a trans configuration. The cis isomers, which can be formed during chemical synthesis or due to exposure to light and heat, are considered biologically inactive.

Below is a diagram illustrating the logical relationship in the discovery and characterization of this compound.

Discovery_and_Structure_of_MK7 Logical Flow of this compound Discovery A Observation of Hemorrhagic Condition in Chickens (Henrik Dam, 1929) B Discovery of 'Koagulationsvitamin' (Vitamin K) A->B Leads to C Isolation of Vitamin K1 (Phylloquinone) and Vitamin K2 (from fish meal) (Edward Doisy) B->C Leads to D Identification of Vitamin K2 as a Family of Menaquinones (Varying Isoprenoid Side Chains) C->D Further research reveals E Isolation of a Menaquinone from Bacillus brevis (Tishler & Sampson, 1948) D->E Early example of F Synthesis and Structural Elucidation of Menaquinones with Different Chain Lengths (Isler et al., 1958) D->F Systematic study of G Specific Characterization of This compound (MK-7) (2-methyl-3-all-trans-farnesylgeranylgeranyl-1,4-naphthoquinone) F->G Defines chemical structure H Identification of Bacillus subtilis natto as a Primary Natural Source of MK-7 G->H Found in high concentrations

Caption: Logical workflow of the discovery of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C46H64O2
Molar Mass 649.00 g/mol
Appearance Light yellow, crystalline solid
Melting Point 54 °C
Solubility Soluble in chloroform, ethyl acetate; slightly soluble in methanol. Insoluble in water.
Stereochemistry Biologically active form is the all-trans isomer.

Experimental Protocols

This section details the generalized experimental methodologies that were foundational to the isolation, purification, and structural characterization of this compound. These protocols are based on the principles employed in the mid-20th century, combined with modern analytical techniques for confirmation.

Isolation and Purification of this compound from Bacterial Cultures

The initial isolation of menaquinones involved extraction from bacterial biomass. The following workflow outlines a typical procedure for isolating MK-7 from Bacillus subtilis natto.

MK7_Isolation_Workflow Workflow for MK-7 Isolation and Purification Start Bacillus subtilis natto Fermentation Broth Centrifugation Centrifugation to Separate Biomass Start->Centrifugation Extraction Solvent Extraction of Biomass (e.g., with n-hexane/isopropanol) Centrifugation->Extraction Evaporation Evaporation of Solvent to Obtain Crude Extract Extraction->Evaporation Chromatography Column Chromatography (e.g., Silica (B1680970) Gel or Alumina) Evaporation->Chromatography Fractionation Fraction Collection and TLC Analysis Chromatography->Fractionation Crystallization Crystallization of Purified MK-7 Fractionation->Crystallization FinalProduct Pure this compound (all-trans isomer) Crystallization->FinalProduct

Caption: Generalized workflow for the isolation and purification of MK-7.

Methodology:

  • Bacterial Culture and Harvest: Bacillus subtilis natto is cultured in a suitable broth medium. After optimal growth, the bacterial cells are harvested from the fermentation broth by centrifugation.

  • Extraction: The cell pellet is extracted with a mixture of organic solvents, such as n-hexane and isopropanol, to solubilize the lipid-soluble menaquinones.

  • Concentration: The organic solvent extract is concentrated under reduced pressure to yield a crude, oily residue.

  • Chromatographic Purification: The crude extract is subjected to column chromatography, typically using silica gel or alumina (B75360) as the stationary phase. A non-polar solvent system is used to elute the components, with the polarity gradually increased to separate the different menaquinones and other lipids.

  • Fraction Analysis: The collected fractions are analyzed by thin-layer chromatography (TLC) to identify those containing MK-7.

  • Crystallization: The fractions rich in MK-7 are pooled, the solvent is evaporated, and the resulting solid is recrystallized from a suitable solvent (e.g., ethanol) to obtain pure, crystalline MK-7.

Structural Elucidation

The definitive structure of this compound was established using a combination of classical chemical degradation and modern spectroscopic techniques.

5.2.1. Ultraviolet-Visible (UV-Vis) Spectroscopy:

  • Protocol: A purified sample of MK-7 is dissolved in a suitable solvent (e.g., ethanol (B145695) or hexane) and its UV-Vis spectrum is recorded.

  • Expected Data: The 2-methyl-1,4-naphthoquinone ring system exhibits characteristic absorption maxima.

5.2.2. Infrared (IR) Spectroscopy:

  • Protocol: An IR spectrum of the purified MK-7 is obtained.

  • Expected Data: The spectrum will show characteristic absorption bands for the carbonyl groups (C=O) of the quinone ring and the carbon-carbon double bonds (C=C) of the aromatic ring and the isoprenoid side chain.

5.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Protocol: ¹H and ¹³C NMR spectra are recorded for a solution of MK-7 in a deuterated solvent (e.g., CDCl₃).

  • Expected Data: The ¹H NMR spectrum will show characteristic signals for the methyl protons on the naphthoquinone ring and the isoprenoid units, as well as the vinylic protons of the side chain. The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule, confirming the presence of the naphthoquinone ring and the seven isoprene units.

5.2.4. Mass Spectrometry (MS):

  • Protocol: The mass spectrum of MK-7 is obtained using techniques such as electron ionization (EI) or electrospray ionization (ESI).

  • Expected Data: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of MK-7 (m/z 648.5 for [M+H]⁺). Fragmentation patterns can provide further structural information about the side chain.

The following table summarizes the key analytical data used for the structural confirmation of this compound.

Analytical TechniqueKey ObservationsReference
UV-Vis Spectroscopy Characteristic absorption maxima for the 2-methyl-1,4-naphthoquinone chromophore.
¹H NMR Spectroscopy Signals corresponding to aromatic protons, methyl protons on the quinone ring, and methyl and vinyl protons of the seven isoprene units.
¹³C NMR Spectroscopy Resonances confirming the presence of the naphthoquinone core and the 35 carbons of the seven-isoprenoid side chain.
Mass Spectrometry Molecular ion peak consistent with the chemical formula C46H64O2.

Biosynthesis of this compound

The biosynthesis of menaquinones in bacteria is a complex enzymatic process. The following diagram illustrates the key stages in the biosynthetic pathway leading to this compound in Bacillus subtilis.

MK7_Biosynthesis_Pathway Simplified Biosynthesis Pathway of this compound Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate menF OSB o-Succinylbenzoate Isochorismate->OSB menD, menC, menH DHNA 1,4-Dihydroxy-2-naphthoate OSB->DHNA menE, menB DMK Demethylthis compound DHNA->DMK menA MK7 This compound DMK->MK7 menG (Methyltransferase) FPP Farnesyl Diphosphate Heptaprenyl_PP Heptaprenyl Diphosphate FPP->Heptaprenyl_PP Isoprenoid synthesis GGPP Geranylgeranyl Diphosphate GGPP->Heptaprenyl_PP Isoprenoid synthesis Heptaprenyl_PP->DMK SAM S-Adenosylmethionine (SAM) SAM->MK7

Caption: Simplified biosynthetic pathway of this compound.

The pathway begins with chorismate, a key intermediate in the shikimate pathway. Through a series of enzymatic reactions, the naphthoquinone ring is synthesized. The heptaprenyl side chain is synthesized separately from isoprene precursors. The final steps involve the attachment of the side chain to the naphthoquinone ring and a final methylation step to yield this compound.

Conclusion

The discovery of this compound is a story of scientific progression, from the initial observation of a dietary deficiency to the detailed characterization of a specific, highly bioactive molecule. The pioneering work of scientists like Henrik Dam, Edward Doisy, and later researchers who delved into the intricacies of bacterial metabolism, has provided a solid foundation for our current understanding of this essential nutrient. The elucidation of its chemical structure, particularly the importance of the all-trans configuration, has been critical for the development of high-quality MK-7 for research and therapeutic applications. This technical guide provides a comprehensive overview of this journey, offering valuable insights for professionals in the fields of nutrition, medicine, and drug development.

References

A Technical Guide to Menaquinone-7: From Natural Sources to Microbial Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menaquinone-7 (MK-7), a vital form of vitamin K2, has garnered significant attention for its superior bioavailability and extended half-life, making it a key player in bone and cardiovascular health.[1] This technical guide provides a comprehensive overview of the natural sources of MK-7 and delves into the intricacies of its microbial biosynthesis, with a particular focus on Bacillus subtilis. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed quantitative data, experimental protocols, and visual representations of key pathways and workflows to facilitate a deeper understanding and further research in this field.

Natural Sources of this compound

This compound is primarily found in fermented foods, where its production is a direct result of microbial activity.[2] The concentration of MK-7 in these natural sources can vary significantly depending on the specific bacterial strains involved in the fermentation and the production process itself.

Quantitative Data on MK-7 in Fermented Foods

The following table summarizes the reported concentrations of this compound in various fermented food products. Natto, a traditional Japanese food made from fermented soybeans, is the richest known natural source of MK-7.[3][4]

Food ProductMicroorganism(s)MK-7 ConcentrationReference(s)
Natto (fermented soybeans)Bacillus subtilis natto~998 µ g/100g [5]
Cheeses (various)Various lactic acid bacteria and othersMK-8 and MK-9 are more common, MK-7 present in some
Fermented dairy productsVarious lactic acid bacteriaVariable, generally lower than natto
Sunflower seeds (fermented)Bacillus subtilis var. natto1080.18 ± 55.11 µ g/100g
Mung beans (fermented)Bacillus subtilis var. natto806.45 ± 60.95 µ g/100g
Peas (fermented)Bacillus subtilis var. natto636.92 ± 59.86 µ g/100g

Microbial Biosynthesis of this compound

The industrial production of MK-7 predominantly relies on microbial fermentation, which offers a more controlled and sustainable approach compared to extraction from natural food sources. Bacillus subtilis, particularly the natto subspecies, is the most widely used microorganism for this purpose due to its GRAS (Generally Recognized as Safe) status and high yield potential.

The this compound Biosynthetic Pathway

The biosynthesis of MK-7 in Bacillus subtilis is a complex process that involves several interconnected metabolic pathways. The backbone of the menaquinone molecule is derived from chorismate, a product of the shikimate pathway, while the isoprenoid side chain is synthesized via the methylerythritol phosphate (B84403) (MEP) pathway.

Below is a diagram illustrating the key steps in the MK-7 biosynthetic pathway in Bacillus subtilis.

Experimental Workflow for MK-7 Production cluster_production Production Phase cluster_extraction Extraction & Purification Phase cluster_analysis Analysis Phase cluster_validation Validation Inoculum Inoculum Preparation (e.g., Bacillus subtilis) Fermentation Fermentation (Shake flask or Bioreactor) Inoculum->Fermentation Centrifugation Cell Harvesting (Centrifugation) Fermentation->Centrifugation Extraction Solvent Extraction (e.g., n-hexane/isopropanol) Centrifugation->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification HPLC Quantification (HPLC-UV/DAD) Purification->HPLC MS Structural Confirmation (Mass Spectrometry) HPLC->MS

References

Navigating the Stereochemistry of Vitamin K2: A Technical Guide to the Pharmacokinetics and Bioavailability of Menaquinone-7 Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of nutritional science and drug development, the stereochemical configuration of a molecule can be the determining factor in its biological efficacy. This principle holds particularly true for menaquinone-7 (B21479) (MK-7), a vital form of vitamin K2. This technical guide provides an in-depth analysis of the pharmacokinetics and bioavailability of the different isomers of MK-7, with a primary focus on the clinically significant all-trans isomer and its cis counterparts. Designed for researchers, scientists, and drug development professionals, this document synthesizes current scientific literature to offer a comprehensive understanding of how stereoisomerism impacts the absorption, distribution, metabolism, and, ultimately, the biological activity of MK-7.

Executive Summary

This compound, a key player in bone and cardiovascular health, exists in several isomeric forms, primarily distinguished as all-trans and various cis isomers. Emerging research unequivocally demonstrates that the all-trans isomer of MK-7 is the most biologically active and bioavailable form.[1][2][3] In contrast, the cis isomers, which can be formed during chemical synthesis or due to certain environmental conditions, exhibit significantly reduced or negligible biological activity.[4] This guide will delve into the experimental evidence that substantiates these differences, providing detailed methodologies and quantitative data where available. A critical takeaway for the target audience is the paramount importance of utilizing and quantifying the all-trans isomer of MK-7 in research and product development to ensure therapeutic efficacy.

Comparative Bioactivity of All-Trans and Cis MK-7 Isomers

The fundamental biological role of vitamin K is to act as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX), which is essential for the activation of vitamin K-dependent proteins (VKDPs) involved in blood coagulation, bone metabolism, and the inhibition of vascular calcification.[5] The stereochemistry of the MK-7 side chain plays a pivotal role in its ability to interact with GGCX.

An in vitro study directly comparing the carboxylative efficacy of trans and cis MK-7 isomers revealed that the trans isomer possesses a significantly higher ability to carboxylate a 70 kDa GLA-protein. While the cis isomer did induce a small degree of carboxylation, its activity was markedly lower. This suggests that the linear structure of the all-trans isomer is crucial for optimal binding to the active site of the GGCX enzyme.

Table 1: In Vitro Carboxylative Efficacy of MK-7 Isomers

Isomer FormRelative Carboxylation Level (vs. Control)Key FindingsReference
All-Trans MK-7 Significantly higher than cis-MK-7Demonstrated superior ability to carboxylate a 70 kDa GLA-protein in an in vitro cellular model.
Cis-MK-7 Minimal, but detectableShowed a small extension of carboxylative activity, but significantly lower than the all-trans isomer.

Pharmacokinetics of All-Trans MK-7

Human clinical trials have demonstrated that all-trans MK-7 is well-absorbed, with time to maximum concentration (Tmax) varying based on the formulation. For instance, oil-based capsules tend to have a faster absorption rate (Tmax of 2-4 hours) compared to powder-based tablets (Tmax of 6 hours). A key characteristic of all-trans MK-7 is its long half-life, which allows it to maintain stable serum concentrations over time.

Table 2: Pharmacokinetic Parameters of All-Trans MK-7 in Healthy Volunteers (Single Dose)

FormulationDose (µg)Tmax (hours)Cmax (ng/mL)AUC (0-72h) (ng·h/mL)Reference
Fermentation-derived1805 (median)3.4 (mean)88% (ratio to synthetic)
Synthetic1806 (median)3.4 (mean)96% (ratio to fermentation)
Capsules (oil-based)180 or 3602 - 4Not specifiedNot specified
Tablets (powder-based)75 or 906Not specifiedNot specified

Note: The study comparing fermentation-derived and synthetic MK-7 found them to be bioequivalent. It is important to note that both forms were the all-trans isomer.

Experimental Protocols

A critical aspect of studying MK-7 isomers is the methodology used to separate, identify, and evaluate their biological activity.

Isomer Separation and Identification

The separation and quantification of cis and trans isomers of MK-7 are typically achieved using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC). These methods often employ specialized columns and detection techniques.

Experimental Workflow for Isomer Analysis

G cluster_extraction Sample Preparation cluster_analysis Chromatographic Separation & Detection cluster_quantification Data Analysis Sample Dietary Supplement or Biological Matrix Extraction Solvent Extraction Sample->Extraction HPLC HPLC / UPLC System Extraction->HPLC Column Stereo-selective Column HPLC->Column Detector DAD / MS Detector Column->Detector Integration Peak Integration Detector->Integration Quantification Quantification of Isomers Integration->Quantification

Figure 1. Workflow for MK-7 Isomer Analysis
  • Chromatography: A stereo-selective chromatography column is often used to achieve separation of the geometric isomers.

  • Detection: Diode-array detection (DAD) and mass spectrometry (MS) are commonly employed for the identification and quantification of the separated isomers.

Assessment of Carboxylative Efficacy

In vitro cell culture models are valuable tools for comparing the biological activity of different MK-7 isomers.

Experimental Protocol for In Vitro Carboxylation Assay

G CellCulture Culture of Human Cells (e.g., fibroblasts) Warfarin (B611796) Induce Vitamin K Deficiency (Warfarin Treatment) CellCulture->Warfarin Treatment Treat with All-Trans or Cis MK-7 Isomers Warfarin->Treatment Lysis Cell Lysis and Protein Extraction Treatment->Lysis WesternBlot Western Blot Analysis for Carboxylated Proteins Lysis->WesternBlot Quantification Densitometric Quantification WesternBlot->Quantification

Figure 2. In Vitro Carboxylation Assay Protocol

This protocol involves treating cultured cells with warfarin to inhibit the endogenous vitamin K cycle, followed by the introduction of either all-trans or cis MK-7 to assess their ability to rescue the carboxylation of vitamin K-dependent proteins.

The Vitamin K Cycle and the Central Role of GGCX

The biological activity of MK-7 is intrinsically linked to the vitamin K cycle, a metabolic pathway that allows for the continuous regeneration of the active, reduced form of vitamin K (hydroquinone), which is the true cofactor for GGCX.

Vitamin K Carboxylation Cycle

G cluster_cycle Vitamin K Cycle cluster_carboxylation Protein Carboxylation VK_quinone Vitamin K (Quinone) VK_hydroquinone Vitamin K (Hydroquinone) VK_quinone->VK_hydroquinone VKOR VK_epoxide Vitamin K Epoxide VK_hydroquinone->VK_epoxide GGCX GGCX Gamma-Glutamyl Carboxylase (GGCX) VK_hydroquinone->GGCX VK_epoxide->VK_quinone VKOR Glu Glutamate Residue (Glu) GGCX->Glu Gla Carboxyglutamate Residue (Gla) Glu->Gla CO2, O2

Figure 3. The Vitamin K Carboxylation Cycle

The enzyme vitamin K epoxide reductase (VKOR) is responsible for reducing both vitamin K quinone and vitamin K epoxide to the active hydroquinone (B1673460) form. The efficiency with which different MK-7 isomers can participate in this cycle is a key determinant of their overall biological effect. The non-linear structure of cis isomers may impede their interaction with both GGCX and VKOR, thus explaining their reduced bioactivity.

Implications for Research and Development

The clear difference in bioavailability and biological activity between all-trans and cis MK-7 isomers has significant implications for researchers and drug development professionals:

  • Quantification is Key: It is imperative to use analytical methods that can accurately separate and quantify the all-trans isomer content in raw materials and finished products.

  • Stability Matters: The potential for isomerization of all-trans MK-7 to the less active cis forms under certain storage and processing conditions must be considered and controlled.

  • Clinical Trial Design: When designing clinical trials to evaluate the efficacy of MK-7, it is crucial to use a well-characterized, high-purity all-trans MK-7 product to ensure valid and reproducible results.

Conclusion

References

Extra-hepatic Roles of Menaquinone-7 in Human Health: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menaquinone-7 (B21479) (MK-7), a long-chain form of vitamin K2, has emerged as a crucial bioactive compound with significant health benefits extending beyond its traditional role in hepatic coagulation factor synthesis. Accumulating evidence highlights its systemic effects on bone metabolism, cardiovascular health, neurological function, immune regulation, and skin integrity. This technical guide provides a comprehensive overview of the extra-hepatic functions of MK-7, detailing its mechanisms of action, summarizing quantitative data from key clinical trials, and providing in-depth experimental protocols for foundational research in this field. Furthermore, critical signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the molecular underpinnings of MK-7's diverse physiological roles. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound.

Introduction to this compound (MK-7)

This compound is a member of the vitamin K2 family, characterized by a 2-methyl-1,4-naphthoquinone ring with a side chain composed of seven isoprenoid units.[1] This structural feature contributes to its high bioavailability and long half-life in circulation compared to other vitamin K analogs, such as phylloquinone (vitamin K1) and menaquinone-4 (MK-4).[1] While the liver utilizes vitamin K for the gamma-carboxylation of clotting factors, extra-hepatic tissues also express vitamin K-dependent proteins (VKDPs) that require carboxylation to become biologically active.[2] MK-7 serves as an essential cofactor for the enzyme gamma-glutamyl carboxylase (GGCX) in these tissues, activating proteins crucial for various physiological processes.[2]

Extra-hepatic Mechanisms and Physiological Roles

Cardiovascular Health

MK-7 plays a pivotal role in cardiovascular health primarily through the activation of Matrix Gla Protein (MGP), a potent inhibitor of vascular calcification.[3] Uncarboxylated MGP (ucMGP) is inactive; however, upon carboxylation by the MK-7-dependent GGCX, it binds to calcium ions, preventing their deposition in arterial walls and soft tissues. Clinical studies have demonstrated that supplementation with MK-7 can improve arterial stiffness and slow the progression of coronary artery calcification.

Bone Metabolism

In bone, MK-7 is essential for the carboxylation of osteocalcin (B1147995), a protein synthesized by osteoblasts. Carboxylated osteocalcin (cOC) facilitates the binding of calcium to the bone matrix, contributing to bone mineralization and strength. Insufficient MK-7 levels lead to an increase in undercarboxylated osteocalcin (ucOC), which is associated with reduced bone mineral density and an increased risk of fractures. Long-term supplementation with MK-7 has been shown to improve bone mineral density and preserve trabecular bone microarchitecture in postmenopausal women.

Neurological Function

Emerging research suggests a neuroprotective role for MK-7. It has been shown to protect astrocytes from hypoxia-induced cytotoxicity by regulating mitochondrial function and reducing the inflammatory response. In neuroblastoma cells, MK-7 has been observed to downregulate genes associated with neurodegeneration and neuroinflammation. Animal studies indicate that MK-7 may ameliorate age-related cognitive decline by mitigating cerebrovascular calcification.

Immune Regulation and Anti-inflammatory Effects

MK-7 exhibits anti-inflammatory properties by modulating the expression of pro-inflammatory cytokines. In vitro studies have shown that MK-7 can inhibit the production of tumor necrosis factor-alpha (TNF-α), interleukin-1alpha (IL-1α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) in macrophages. This anti-inflammatory activity is partly mediated through the inhibition of the NF-κB signaling pathway.

Mitochondrial Function

MK-7 has been shown to play a role in mitochondrial function. Studies have demonstrated its ability to protect against mitochondrial dysfunction, enhance ATP production, and reduce reactive oxygen species (ROS) generation, particularly under conditions of cellular stress such as hypoxia.

Quantitative Data from Clinical Trials

The following tables summarize key quantitative data from clinical trials investigating the extra-hepatic effects of this compound.

Table 1: this compound and Cardiovascular Health

Study (Year)ParticipantsDosageDurationKey FindingsReference
Knapen et al. (2015)244 healthy postmenopausal women180 µ g/day 3 yearsSignificant improvement in arterial stiffness.
Vossen et al. (2015)Patients with coronary artery disease360 µ g/day 24 monthsDesigned to assess the effect on coronary artery calcification progression.
Aortic Valve Calcification Trial400 men (65-74 years) with aortic valve calcification720 µ g/day (+ 25 µ g/day Vitamin D)2 yearsTo examine the effect on the progression of aortic valve calcification.
Dalmeijer et al. (2012)60 healthy men and women (40-65 years)180 µ g/day and 360 µ g/day 12 weeksDose-dependent decrease in dephospho-uncarboxylated MGP (dp-ucMGP).

Table 2: this compound and Bone Health

Study (Year)ParticipantsDosageDurationKey FindingsReference
Rønn et al. (2016)148 postmenopausal women with osteopenia375 µ g/day 12 monthsPreserved trabecular bone structure at the tibia.
van Summeren et al. (2009)55 healthy prepubertal children45 µ g/day 8 weeksIncreased osteocalcin carboxylation.
In-house Study (2012)120 healthy adults (20-69 years)100 µ g/day 12 weeksImproved osteocalcin γ-carboxylation.
Boraldi et al. (2011)12 healthy young volunteers45 µ g/day and 90 µ g/day 2 weeks for each doseDose-dependent increase in plasma MK-7 and carboxylated osteocalcin.

Table 3: this compound and Inflammatory Markers

Study (Year)Participants/Cell LineDosage/ConcentrationDurationKey FindingsReference
Pan et al. (2016)Human monocyte-derived macrophages (in vitro)10 µM30 hoursInhibition of TNF-α, IL-1α, and IL-1β gene expression and protein production.
Yang et al. (2020)Rat astrocytes (in vitro)10 µMPretreatmentReduced expression of IL-6, TNF-α, CCL2, and CXCL10 under hypoxic conditions.
Orticello et al. (2023)SK-N-BE neuroblastoma cells (in vitro)50 µM72 hoursDownregulation of neuroinflammation-associated genes (IL-1β and IL-6).

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on the extra-hepatic roles of MK-7.

In Vitro Assessment of Anti-inflammatory Effects in Macrophages

Objective: To determine the effect of MK-7 on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Cell Line: Murine macrophage cell line RAW 264.7.

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (solubilized in ethanol)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

  • TRIzol reagent for RNA extraction

  • cDNA synthesis kit

  • qPCR primers for TNF-α, IL-1β, IL-6, and a housekeeping gene (e.g., GAPDH)

  • SYBR Green qPCR master mix

  • ELISA kits for TNF-α, IL-1β, and IL-6

  • BCA Protein Assay Kit

  • Western blot reagents and antibodies for NF-κB pathway proteins (p65, IκBα) and loading control (e.g., β-actin)

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed cells in 6-well plates at a density of 5 x 10^5 cells/well and allow to adhere overnight.

  • MK-7 Pretreatment: Pre-treat cells with varying concentrations of MK-7 (e.g., 1, 5, 10 µM) or vehicle (ethanol) for 24-30 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 6 hours for RNA analysis, 24 hours for protein analysis).

  • RNA Extraction and RT-qPCR:

    • Lyse cells with TRIzol and extract total RNA according to the manufacturer's protocol.

    • Synthesize cDNA using a reverse transcription kit.

    • Perform qPCR using SYBR Green master mix and specific primers for target genes.

    • Analyze relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.

  • ELISA:

    • Collect cell culture supernatants.

    • Measure the concentration of secreted TNF-α, IL-1β, and IL-6 using specific ELISA kits according to the manufacturer's instructions.

  • Western Blot:

    • Lyse cells and determine protein concentration using the BCA assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against p65, IκBα, and a loading control.

    • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system.

Clinical Assessment of Arterial Stiffness

Objective: To evaluate the effect of MK-7 supplementation on arterial stiffness in human subjects.

Study Design: Randomized, double-blind, placebo-controlled trial.

Participants: Healthy postmenopausal women.

Intervention:

  • Treatment group: 180 µ g/day MK-7 supplement.

  • Placebo group: Placebo capsules.

Duration: 3 years.

Methodology:

  • Pulse Wave Velocity (PWV) Measurement:

    • Measure carotid-femoral PWV using applanation tonometry (e.g., SphygmoCor system).

    • Simultaneously record ECG and pressure waveforms from the carotid and femoral arteries.

    • Calculate the time delay between the R-wave of the ECG and the foot of the pressure wave at each location.

    • Measure the distance between the two recording sites.

    • PWV is calculated as the distance divided by the time delay.

  • Carotid Artery Ultrasound:

    • Perform high-resolution B-mode ultrasonography of the common carotid arteries.

    • Measure intima-media thickness (IMT) and arterial diameter.

    • Assess arterial distensibility and compliance.

  • Biochemical Markers:

    • Collect fasting blood samples at baseline and at regular intervals throughout the study.

    • Measure serum levels of ucMGP and cMGP using specific ELISA kits.

    • Measure other cardiovascular risk markers (e.g., lipid profile, inflammatory markers).

Assessment of Bone Microarchitecture

Objective: To investigate the effect of MK-7 supplementation on trabecular bone microarchitecture.

Study Design: Randomized, double-blind, placebo-controlled trial.

Participants: Postmenopausal women with osteopenia.

Intervention:

  • Treatment group: 375 µ g/day MK-7 supplement.

  • Placebo group: Placebo capsules.

Duration: 12 months.

Methodology:

  • High-Resolution Peripheral Quantitative Computed Tomography (HR-pQCT):

    • Perform HR-pQCT scans of the distal tibia and radius at baseline and at the end of the study.

    • Acquire a series of parallel CT slices to create a 3D reconstruction of the bone.

    • Analyze the images to determine trabecular bone parameters, including:

      • Bone volume fraction (BV/TV)

      • Trabecular number (Tb.N)

      • Trabecular thickness (Tb.Th)

      • Trabecular separation (Tb.Sp)

  • Dual-Energy X-ray Absorptiometry (DXA):

    • Measure bone mineral density (BMD) of the lumbar spine and hip at baseline and at the end of the study.

  • Biochemical Markers of Bone Turnover:

    • Collect fasting blood and urine samples.

    • Measure serum levels of ucOC and cOC using ELISA.

    • Measure markers of bone formation (e.g., procollagen (B1174764) type I N-terminal propeptide, P1NP) and bone resorption (e.g., C-terminal telopeptide of type I collagen, CTX).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the extra-hepatic roles of this compound.

G cluster_0 MK-7 and Cardiovascular Health MK7 This compound (MK-7) GGCX γ-glutamyl carboxylase (GGCX) MK7->GGCX activates cMGP Active carboxylated MGP (cMGP) GGCX->cMGP carboxylates ucMGP Inactive uncarboxylated MGP (ucMGP) ucMGP->GGCX Calcium Calcium ions in vasculature cMGP->Calcium binds Calcification Vascular Calcification cMGP->Calcification inhibits Calcium->Calcification

Caption: MK-7 activates GGCX, leading to the carboxylation and activation of MGP, which inhibits vascular calcification.

G cluster_1 MK-7 and Bone Metabolism MK7 This compound (MK-7) GGCX γ-glutamyl carboxylase (GGCX) MK7->GGCX activates cOC Active carboxylated Osteocalcin (cOC) GGCX->cOC carboxylates ucOC Inactive uncarboxylated Osteocalcin (ucOC) ucOC->GGCX Calcium Calcium ions cOC->Calcium binds BoneMatrix Bone Matrix Calcium->BoneMatrix incorporation into

Caption: MK-7 facilitates the carboxylation of osteocalcin, promoting calcium incorporation into the bone matrix.

G cluster_2 MK-7 and Anti-inflammatory Signaling cluster_3 LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 activates IKK IκB kinase (IKK) TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates for degradation NFkB NF-κB (p65/p50) IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates to ProinflammatoryGenes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) NFkB->ProinflammatoryGenes activates transcription of MK7 This compound (MK-7) MK7->IKK inhibits

Caption: MK-7 inhibits the NF-κB signaling pathway, reducing the expression of pro-inflammatory genes.

G cluster_4 Experimental Workflow: In Vitro Anti-inflammatory Assay Start Start Culture Culture RAW 264.7 Macrophages Start->Culture Pretreat Pre-treat with MK-7 or Vehicle Culture->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Harvest Harvest Supernatant and Cell Lysate Stimulate->Harvest ELISA ELISA for Cytokine Secretion Harvest->ELISA qPCR RT-qPCR for Gene Expression Harvest->qPCR WB Western Blot for Signaling Proteins Harvest->WB End End ELISA->End qPCR->End WB->End

Caption: Workflow for assessing the anti-inflammatory effects of MK-7 on macrophages in vitro.

Conclusion and Future Directions

This compound has demonstrated a remarkable range of extra-hepatic activities that position it as a compound of significant interest for the prevention and management of several chronic diseases. Its roles in maintaining cardiovascular and bone health are well-supported by clinical evidence. Furthermore, the emerging data on its neuroprotective, immunomodulatory, and mitochondrial-enhancing properties open up new avenues for research and therapeutic development.

Future research should focus on elucidating the precise molecular mechanisms underlying the diverse effects of MK-7, particularly in the context of neurological and immune function. Larger, well-designed clinical trials are needed to establish optimal dosages for specific health outcomes and to explore its potential in combination with other therapeutic agents. The development of standardized and validated biomarkers for assessing MK-7 status and its biological activity will be crucial for advancing clinical research and personalized nutrition strategies. For drug development professionals, the unique properties of MK-7, including its excellent safety profile, make it an attractive candidate for the development of novel therapeutics targeting a range of age-related and chronic conditions.

References

A Technical Guide to the Molecular Distinctions Between Phylloquinone (K1) and Menaquinone-7 (K2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular and functional differences between the two primary forms of vitamin K: phylloquinone (vitamin K1) and menaquinone-7 (B21479) (MK-7), a prominent form of vitamin K2. This document delves into their structural disparities, pharmacokinetic profiles, and mechanisms of action, offering valuable insights for research and development in nutrition, pharmacology, and medicine.

Molecular Structure: The Foundation of Functional Divergence

The fundamental difference between phylloquinone (K1) and this compound (MK-7) lies in their side chains, which dictates their distinct biological behaviors. Both molecules share a common 2-methyl-1,4-naphthoquinone ring, which is the active moiety responsible for their function as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX). However, the aliphatic side chain attached at the 3-position varies significantly.

  • Phylloquinone (K1): Possesses a monounsaturated phytyl side chain.

  • This compound (MK-7): Features a longer, unsaturated side chain composed of seven isoprenoid units.

This structural variance in the side chain is the primary determinant of their differing absorption, bioavailability, plasma half-life, and tissue distribution.

Comparative Pharmacokinetics and Bioavailability

The length and saturation of the side chain profoundly impact how each vitamin K form is absorbed, transported, and retained in the body. This compound exhibits a superior pharmacokinetic profile compared to phylloquinone.

ParameterPhylloquinone (K1)This compound (MK-7)Reference
Primary Dietary Sources Green leafy vegetables (e.g., spinach, kale)Fermented foods (e.g., natto), cheese, and animal products[1][2]
Bioavailability from Food Poor (around 10-15% from vegetables)More readily absorbed, especially from fatty food sources[1][3]
Plasma Half-life Short (approximately 1-2 hours)Long (around 72 hours)[4]
Transport in Circulation Primarily via triacylglycerol-rich lipoproteins (chylomicrons and VLDL)Primarily via low-density lipoprotein (LDL)
Tissue Distribution Primarily accumulates in the liverMore widely distributed to extrahepatic tissues like bone and vasculature

Table 1: Comparative Pharmacokinetic and Bioavailability Data for Phylloquinone (K1) and this compound (MK-7).

The longer half-life and broader tissue distribution of MK-7 suggest a more sustained and systemic effect compared to the transient and liver-focused action of K1.

Mechanism of Action: The Vitamin K Cycle and γ-Carboxylation

Both K1 and MK-7 are essential cofactors for the enzyme γ-glutamyl carboxylase (GGCX). This enzyme catalyzes the post-translational conversion of glutamate (B1630785) (Glu) residues to γ-carboxyglutamate (Gla) residues in vitamin K-dependent proteins (VKDPs). This carboxylation is crucial for the biological activity of VKDPs, enabling them to bind calcium and participate in various physiological processes.

The vitamin K cycle is a critical pathway that regenerates the active, reduced form of vitamin K (hydroquinone) necessary for GGCX activity.

Vitamin_K_Cycle cluster_cycle Vitamin K Cycle cluster_carboxylation Protein Carboxylation Vitamin K (Quinone) Vitamin K (Quinone) Vitamin K Hydroquinone (KH2) Vitamin K Hydroquinone (KH2) Vitamin K (Quinone)->Vitamin K Hydroquinone (KH2)  VKORC1 / DT-diaphorase   Vitamin K Epoxide (KO) Vitamin K Epoxide (KO) Vitamin K Hydroquinone (KH2)->Vitamin K Epoxide (KO)  γ-Glutamyl Carboxylase (GGCX)   Glu-Protein (Inactive) Glu-Protein (Inactive) Gla-Protein (Active) Gla-Protein (Active) Vitamin K Hydroquinone (KH2)->Gla-Protein (Active) Vitamin K Epoxide (KO)->Vitamin K (Quinone)  VKORC1   Glu-Protein (Inactive)->Gla-Protein (Active)  Carboxylation   CO2 CO2 CO2->Gla-Protein (Active) O2 O2 O2->Gla-Protein (Active) HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Serum_Sample Serum Sample (500 µL) Add_IS Add Internal Standard Serum_Sample->Add_IS Protein_Precipitation Protein Precipitation (Ethanol) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation LLE Liquid-Liquid Extraction (Hexane) Centrifugation->LLE Evaporation Evaporation to Dryness LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC_Injection HPLC Injection Reconstitution->HPLC_Injection Chromatographic_Separation Chromatographic Separation (C18 Column) HPLC_Injection->Chromatographic_Separation MS_MS_Detection MS/MS Detection (APCI, MRM) Chromatographic_Separation->MS_MS_Detection Quantification Quantification (Calibration Curve) MS_MS_Detection->Quantification

References

Menaquinone-7: A Comprehensive Technical Guide to its Role in Preventing Vascular Calcification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vascular calcification, the pathological deposition of calcium phosphate (B84403) in the vasculature, is a significant contributor to cardiovascular morbidity and mortality. Emerging evidence has highlighted the crucial role of Menaquinone-7 (MK-7), a subtype of vitamin K2, in the active inhibition of this process. This technical guide provides an in-depth analysis of the molecular mechanisms, key experimental findings, and detailed methodologies related to the protective effects of MK-7 against vascular calcification. The primary mechanism of action involves the vitamin K-dependent activation of Matrix Gla Protein (MGP), a potent inhibitor of soft tissue calcification. This document summarizes the quantitative data from pertinent clinical and preclinical studies, outlines detailed experimental protocols for researchers, and visualizes the core signaling pathways and experimental workflows.

The Molecular Mechanism of this compound in Vascular Health

The cornerstone of this compound's cardiovascular benefits lies in its function as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX). This enzyme catalyzes the post-translational carboxylation of specific glutamate (B1630785) (Glu) residues into gamma-carboxyglutamate (B555490) (Gla) residues on vitamin K-dependent proteins (VKDPs).[1] This carboxylation is essential for the biological activity of these proteins.

The Central Role of Matrix Gla Protein (MGP)

Matrix Gla Protein (MGP) is a key vitamin K-dependent protein synthesized by vascular smooth muscle cells (VSMCs) and chondrocytes that plays a pivotal role in preventing vascular calcification.[1][2][3] In its inactive, uncarboxylated state (ucMGP), MGP is unable to inhibit calcium crystal formation. MK-7 is essential for the conversion of ucMGP to its active, carboxylated form (cMGP).[4] cMGP binds to calcium ions and inhibits the formation and growth of hydroxyapatite (B223615) crystals in the arterial wall, thereby preventing the calcification of soft tissues.

A deficiency in vitamin K, including MK-7, leads to elevated levels of inactive, dephosphorylated-uncarboxylated MGP (dp-ucMGP), which is a recognized biomarker for vitamin K insufficiency and has been associated with increased arterial stiffness and vascular calcification.

Other Vitamin K-Dependent Proteins in Cardiovascular Health

Besides MGP, other vitamin K-dependent proteins contribute to cardiovascular health. Osteocalcin (OC), primarily known for its role in bone metabolism, is also carboxylated by a vitamin K-dependent mechanism. While its direct role in vascular calcification is still under investigation, the balance of calcium between bone and vasculature, potentially influenced by carboxylated osteocalcin, is a critical area of research. Gla-rich protein (GRP) and Growth arrest-specific protein 6 (Gas6) are other VKDPs that have been implicated in the inhibition of vascular calcification and protection of vascular cells.

Quantitative Data from Clinical and Preclinical Studies

Numerous studies have investigated the impact of MK-7 supplementation on markers of vascular calcification and arterial stiffness. The following tables summarize the key quantitative findings.

Table 1: Effect of this compound Supplementation on dephospho-uncarboxylated Matrix Gla Protein (dp-ucMGP) Levels
Study PopulationMK-7 DosageDurationChange in dp-ucMGP LevelsReference
Healthy Postmenopausal Women180 µ g/day 3 years~50% decrease compared to placebo
Healthy Postmenopausal Women180 µ g/day 1 yearPre/peri-menopausal: -31.5% ± 16.6; Post-menopausal: -27.5% ± 22.1
Patients with Type 2 Diabetes360 µ g/day 6 months-205.6 pmol/L compared to placebo
Chronic Hemodialysis Patients360 µ g/day 4 weeks86% decrease
Renal Transplant Recipients360 µ g/day 8 weeksSignificant improvement
T2DM Patients200 mcg/day12 weeksSignificant decrease in PIVKAII, but not dp-ucMGP
Table 2: Effect of this compound Supplementation on Arterial Stiffness and Calcification
Study PopulationMK-7 DosageDurationKey FindingsReference
Healthy Postmenopausal Women180 µ g/day 3 yearsSignificant decrease in carotid-femoral Pulse Wave Velocity (cfPWV) and Stiffness Index β
Healthy Subjects (40-70 years)Not specified1 yearSignificant decrease in cfPWV
Chronic Hemodialysis Patients with Arterial Stiffness375 mcg/day24 weeksNo significant overall change in cfPWV, but a significant decrease in patients with diabetes (-10.0% vs. 3.8% in controls)
Patients with Coronary Artery Disease (VitaK-CAC Trial)360 mcg/day2 yearsSlowed progression of Coronary Artery Calcification (CAC)
Patients with Type 2 Diabetes and CVD360 µ g/day 6 monthsNo significant effect on femoral arterial calcification (measured by 18F-NaF PET/CT)
Post-menopausal women180 mcg/day1 yearAttenuated vascular stiffness in post-menopausal women.

Signaling Pathways and Experimental Workflows

Signaling Pathway of MGP Activation by this compound

The activation of MGP is a critical pathway in the prevention of vascular calcification. This process is dependent on vitamin K, with MK-7 being a particularly effective form due to its high bioavailability.

MGP_Activation_Pathway cluster_VSMC Vascular Smooth Muscle Cell (VSMC) cluster_Extracellular Extracellular Matrix ucMGP Inactive MGP (ucMGP) GGCX Gamma-Glutamyl Carboxylase (GGCX) ucMGP->GGCX cMGP Active MGP (cMGP) GGCX->cMGP Carboxylation Calcium Calcium Ions (Ca2+) cMGP->Calcium Binds to Calcification Vascular Calcification cMGP->Calcification Inhibits Calcium->Calcification Leads to MK7 This compound (MK-7) MK7->GGCX Cofactor

Caption: MGP activation pathway by MK-7.

Experimental Workflow for In Vitro Vascular Calcification Model

This workflow outlines a typical in vitro experiment to study the effects of MK-7 on vascular smooth muscle cell (VSMC) calcification.

InVitro_Workflow cluster_Preparation Cell Culture and Treatment cluster_Analysis Analysis of Calcification A 1. Culture Human Coronary Artery Smooth Muscle Cells (HCASMCs) B 2. Induce Calcification (e.g., with high phosphate medium) A->B C 3. Treat with this compound (MK-7) or Vehicle Control B->C D 4. Alizarin Red S Staining (for calcium deposition) C->D E 5. Calcium Content Quantification (e.g., O-cresolphthalein complexone method) C->E F 6. Gene Expression Analysis (e.g., qPCR for osteogenic markers like RUNX2) C->F

Caption: In vitro VSMC calcification workflow.

Experimental Workflow for In Vivo Animal Model of Vascular Calcification

This workflow describes a common approach to induce and evaluate vascular calcification in an animal model and assess the impact of MK-7.

InVivo_Workflow cluster_Induction Induction of Calcification cluster_Treatment Treatment and Monitoring cluster_Evaluation Evaluation of Calcification G 1. Animal Model Selection (e.g., Rats or Mice) H 2. Induction of Calcification (e.g., Warfarin + Vitamin D treatment or 5/6 nephrectomy) G->H I 3. Administer this compound (MK-7) or Placebo H->I J 4. Monitor Physiological Parameters (e.g., blood pressure, serum markers) I->J K 5. Harvest Aortas and Other Tissues J->K L 6. Histological Analysis (e.g., Von Kossa staining) K->L M 7. Calcium Content Quantification K->M

References

Methodological & Application

Application Notes and Protocols for Quantification of Menaquinone-7 in Serum using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantification of Menaquinone-7 (B21479) (MK-7), a vital vitamin K2 analog, in human serum. The methodologies outlined below are based on established high-performance liquid chromatography (HPLC) techniques, offering high sensitivity and specificity suitable for clinical research and drug development applications.

Introduction

This compound (MK-7) is a fat-soluble vitamin that plays a crucial role in blood coagulation, bone metabolism, and cardiovascular health. Accurate quantification of serum MK-7 levels is essential for assessing vitamin K status, understanding its pharmacokinetics, and for the development of novel therapeutics. Due to its low physiological concentrations in serum, highly sensitive analytical methods are required. The most common and reliable methods involve HPLC coupled with fluorescence or mass spectrometry detection.[1][2]

Method 1: HPLC with Fluorescence Detection (HPLC-FLD)

This method is a robust and sensitive approach for the routine measurement of MK-7 in serum. It involves a post-column reduction step to convert menaquinones to their fluorescent hydroquinone (B1673460) forms, thereby enhancing detection sensitivity.[1][3]

Experimental Protocol

1. Sample Preparation (Liquid-Liquid Extraction followed by Solid-Phase Extraction)

  • To 500 µL of serum sample, add 10 µL of an internal standard (IS) solution (e.g., a deuterated MK-7 or another menaquinone not present in the sample).

  • Add 2 mL of ethanol (B145695) to precipitate proteins and vortex briefly.[1]

  • Perform a liquid-liquid extraction by adding 4 mL of n-hexane, shaking vigorously for 5 minutes, and then centrifuging for 10 minutes at approximately 3700 x g.

  • Carefully transfer the upper n-hexane layer to a clean tube.

  • The lipid extract is then further purified using solid-phase extraction (SPE). A silica (B1680970) cartridge is typically used for this purpose.

  • Evaporate the final eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for HPLC analysis.

2. HPLC-FLD System and Conditions

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, and fluorescence detector.

  • Column: A reversed-phase column, such as a C18 column, is suitable for separating MK-7.

  • Mobile Phase: A mixture of organic solvents like methanol (B129727) and ethanol is commonly used.

  • Post-Column Reduction: A post-column reactor containing a reducing agent (e.g., zinc powder) is placed between the column and the fluorescence detector.

  • Fluorescence Detection: Set the excitation wavelength at 246 nm and the emission wavelength at 430 nm.

Workflow for HPLC-FLD Analysis of Serum MK-7

HPLC_FLD_Workflow serum 500 µL Serum Sample is_addition Add Internal Standard serum->is_addition protein_precipitation Add 2 mL Ethanol (Protein Precipitation) is_addition->protein_precipitation lle Add 4 mL n-Hexane (Liquid-Liquid Extraction) protein_precipitation->lle centrifugation Centrifuge lle->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer spe Solid-Phase Extraction (SPE) supernatant_transfer->spe evaporation Evaporate to Dryness spe->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution hplc_injection Inject into HPLC reconstitution->hplc_injection separation C18 Reversed-Phase Separation hplc_injection->separation post_column_reduction Post-Column Zinc Reduction separation->post_column_reduction detection Fluorescence Detection (Ex: 246 nm, Em: 430 nm) post_column_reduction->detection quantification Data Analysis and Quantification detection->quantification LCMSMS_Workflow serum 500 µL Serum Sample is_addition Add Deuterated Internal Standard serum->is_addition lle Add 500 µL n-Hexane (Liquid-Liquid Extraction) is_addition->lle centrifugation Vortex and Centrifuge lle->centrifugation supernatant_transfer Transfer Organic Layer centrifugation->supernatant_transfer evaporation Evaporate to Dryness supernatant_transfer->evaporation reconstitution Reconstitute in Injection Solvent evaporation->reconstitution lc_injection Inject into LC System reconstitution->lc_injection rp_separation Reversed-Phase Chromatographic Separation lc_injection->rp_separation ionization APCI Ionization rp_separation->ionization msms_detection Tandem Mass Spectrometry (MRM Mode) ionization->msms_detection data_analysis Data Acquisition and Quantification msms_detection->data_analysis

References

Application Notes: Protocol for Menaquinone-7 (MK-7) Extraction from Fermented Foods

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Menaquinone-7 (MK-7) is a highly bioavailable form of Vitamin K2, a fat-soluble vitamin essential for human health. It plays a critical role in bone metabolism by carboxylating osteocalcin, which helps bind calcium to the bone matrix, and in cardiovascular health by activating Matrix Gla Protein (MGP) to prevent vascular calcification.[1][2] While Vitamin K1 is common in leafy green vegetables, MK-7 is primarily found in fermented foods, with the Japanese dish "natto," made from soybeans fermented with Bacillus subtilis var. natto, being the most prominent source.[3][4][5] Due to its low concentration in most diets, there is significant interest in the extraction, purification, and quantification of MK-7 from fermented sources for use in nutraceuticals and pharmaceuticals.

This document provides detailed protocols for the extraction and quantification of MK-7 from fermented food matrices, aimed at researchers, scientists, and professionals in the field of drug development.

Quantitative Data Summary

The yield of this compound is highly dependent on the fermentation substrate, the bacterial strain used, and the duration of fermentation. The following tables summarize quantitative data from various studies.

Table 1: this compound (MK-7) Yield from Various Fermented Plant Materials This table presents the MK-7 concentration obtained from different plant-based materials fermented with Bacillus subtilis var. natto.

Fermented SubstrateFermentation TimeMaximum MK-7 Yield (µ g/100 g)Reference
Mung Beans5 days891.94 ± 55.49
Peas5 days673.22 ± 45.07
Sunflower Seeds2 days1080.18 ± 55.11
Field BeansNot specified289.44 ± 20.45
LentilsNot specified246.75 ± 15.27
Maize6 days154.17 ± 9.34
Soybeans (Natto)Not specified902 µ g/100 g
Soybeans (Optimized)24 hours39.03 µg/g (3903.9 µ g/100g )

Table 2: Parameters for HPLC Quantification of this compound High-Performance Liquid Chromatography (HPLC) is the standard method for the quantification of MK-7. Key parameters from different validated methods are outlined below.

ParameterMethod 1Method 2Method 3
Column C18 ACE columnLichrospher-100, RP-C18 (5 µm)Kinetex reverse-phase C8 (2.6 µm)
Mobile Phase Gradient: A) Water/Methanol (B129727) (1:1, pH 3.0 with H₃PO₄), B) AcetonitrileIsocratic: Methanol:Dichloromethane (9:1, v/v)Isocratic: MeOH:EtOH:Water (80:19.5:0.5, v/v/v)
Flow Rate 1.2 mL/min1.0 mL/min1.0 mL/min
Detection (UV) 248 nmNot specified268 nm
Column Temp. Not specified40°C35°C
Retention Time ~2.38 minNot specified~2.18 min
Linear Range 1.95 - 250 µg/mL2.5 - 20 µg/mL0.10 - 18.00 µg/mL
LOD / LOQ 0.718 / 2.176 µg/mL0.49 / 1.499 µg/mL0.03 / 0.10 µg/mL

Experimental Workflows and Diagrams

The general workflow for extracting and analyzing MK-7 involves sample preparation, solvent extraction, optional purification, and quantification.

MK7_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Solvent Extraction cluster_analysis Analysis start Fermented Food (e.g., Natto) grind Grinding / Crushing start->grind add_solvent Add Solvent Mix (e.g., n-Hexane:2-Propanol) grind->add_solvent agitate Vigorous Agitation (Vortex / Shake) add_solvent->agitate centrifuge Centrifugation agitate->centrifuge collect Collect Organic Supernatant centrifuge->collect evaporate Evaporate & Concentrate collect->evaporate reconstitute Reconstitute & Filter evaporate->reconstitute hplc HPLC-UV Analysis reconstitute->hplc quantify Quantification hplc->quantify

Caption: General workflow for this compound extraction and analysis.

Detailed Experimental Protocols

Protocol 1: Solvent Extraction of MK-7 from Solid Fermented Foods

This protocol is a generalized method based on common laboratory practices for extracting MK-7 from solid-state fermented products like natto or other fermented beans.

Materials:

  • Fermented food sample (e.g., natto, fermented mung beans)

  • n-Hexane (HPLC grade)

  • 2-Propanol (Isopropanol, HPLC grade)

  • Mortar and pestle or food processor

  • 50 mL centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator or nitrogen stream evaporator

  • 0.45 µm syringe filters

Procedure:

  • Sample Homogenization: Weigh an analytical portion of the fermented sample (e.g., 5.0 g) and grind it into a fine paste or powder using a mortar and pestle.

  • Solvent Addition: Transfer the homogenized sample to a 50 mL centrifuge tube. Add 15 mL of an extraction solvent mixture. A common and effective mixture is 2-propanol and n-hexane. Ratios can vary, with both 1:2 (v/v) and 2:1 (v/v) being reported as effective.

  • Extraction: Tightly cap the tube and shake vigorously for 10 minutes. This can be supplemented with vortex mixing to ensure thorough extraction.

  • Phase Separation: Centrifuge the mixture at 3,000 - 6,000 rpm for 5-10 minutes to separate the solid debris from the liquid organic phase.

  • Supernatant Collection: Carefully pipette the upper organic layer (supernatant), which contains the dissolved MK-7, into a clean collection vessel.

  • Concentration: Evaporate the collected organic solvent to dryness or near dryness. This can be done using a rotary evaporator or under a gentle stream of nitrogen.

  • Final Preparation for Analysis: Reconstitute the dried extract in a known volume (e.g., 1.0 mL) of a solvent suitable for HPLC analysis (e.g., methanol or the mobile phase). Filter the solution through a 0.45 µm membrane filter into an amber HPLC vial to remove any particulate matter. The sample is now ready for quantification.

Protocol 2: Extraction of MK-7 from Liquid Fermentation Broth

This protocol is suitable for extracting MK-7 produced in a liquid-state fermentation (LSF) system.

Materials:

  • Liquid fermentation broth

  • Extraction solvents (e.g., n-Hexane, isopropanol)

  • Centrifuge and appropriate tubes

  • Shaker incubator

  • Separatory funnel (optional)

  • Evaporation apparatus (as in Protocol 1)

  • 0.45 µm syringe filters

Procedure:

  • Biomass Separation: Transfer a known volume of the fermentation broth (e.g., 20 mL) to a centrifuge tube and centrifuge at 6,000 rpm for 10 minutes to separate the bacterial biomass from the supernatant.

  • Solvent Addition: Transfer the supernatant to a clean flask or tube. Add the extraction solvent. For 20 mL of supernatant, 40 mL of an n-hexane:isopropanol mixture can be used.

  • Extraction: Place the mixture in a shaker incubator at 30°C for 1 hour with agitation (e.g., 160 rpm) to facilitate the transfer of MK-7 into the organic solvent.

  • Phase Separation: After incubation, allow the phases to separate. This can be aided by brief centrifugation or by using a separatory funnel.

  • Collection and Concentration: Collect the organic layer and proceed with the evaporation and reconstitution steps as described in Protocol 1 (steps 6 and 7).

Protocol 3: High-Purity MK-7 Preparation (Advanced)

For applications requiring high-purity MK-7, further purification steps are necessary after the initial solvent extraction. This protocol provides an overview of a two-stage extraction followed by purification.

Procedure Overview:

  • Two-Stage Ethanol (B145695) Extraction: Instead of a hexane-based mixture, use pure ethanol to perform the extraction directly from the wet cells post-fermentation. Repeating the extraction twice can yield up to 1.47 mg/g of crude MK-7.

  • Macroporous Resin Purification: The crude ethanol extract is then passed through a macroporous resin column (e.g., HPD722 resin). This step can increase the purification fold significantly while maintaining a high recovery yield (e.g., 97.2%).

  • Crystallization: The purified extract is further refined by recrystallization from 95% ethanol. This final step can yield MK-7 with a purity exceeding 96%.

Protocol 4: Quantitative Analysis by HPLC-UV

This protocol describes the quantification of MK-7 in the prepared extracts using HPLC with UV detection.

HPLC_Analysis_Workflow start Filtered Extract in Amber Vial injection Inject Sample (5-20 µL) into HPLC System start->injection separation Isocratic or Gradient Elution through C18/C8 Column injection->separation detection UV Detection (e.g., 248 nm or 268 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram quantify Integrate Peak Area & Quantify vs. Standard Curve chromatogram->quantify

Caption: Key steps in the HPLC-UV quantification of this compound.

Procedure:

  • Standard Curve Preparation: Prepare a series of MK-7 standards of known concentrations (e.g., 0.1 to 20 µg/mL) in the same solvent used for the sample extract.

  • HPLC System Setup: Equilibrate the HPLC system with the chosen mobile phase (see Table 2 for examples) until a stable baseline is achieved.

  • Analysis: Inject the prepared standards and samples onto the HPLC system. Run the analysis according to the parameters established for the method (flow rate, temperature, etc.).

  • Quantification: Record the retention time and peak area for MK-7 in both the standards and the samples. The retention time should match that of the pure standard.

  • Calculation: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Use the linear regression equation (y = mx + c) from this curve to calculate the concentration of MK-7 in the injected samples based on their peak areas. The final concentration in the original food sample should be calculated by accounting for all dilution and concentration factors used during the extraction process.

References

Application Notes and Protocols: Menaquinone-7 in Osteoblast Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction Menaquinone-7 (MK-7), a subtype of vitamin K2, is a vital nutrient recognized for its significant role in bone metabolism.[1][2] Unlike vitamin K1, which is primarily involved in blood coagulation, MK-7 has a higher bioavailability and a longer half-life, making it particularly effective in extrahepatic tissues like bone.[3] It plays a crucial role in bone homeostasis by stimulating bone formation by osteoblasts and inhibiting bone resorption by osteoclasts.[4][5] These application notes provide detailed protocols for studying the effects of MK-7 on osteoblast proliferation, differentiation, and mineralization, intended for researchers in bone biology and drug development.

Mechanism of Action this compound influences osteoblast function through multiple signaling pathways, both dependent and independent of its classical role as a cofactor for γ-glutamyl carboxylase (GGCX).

  • γ-Carboxylation-Dependent Pathway: MK-7 is an essential cofactor for the GGCX enzyme, which post-translationally modifies glutamate (B1630785) (Glu) residues into γ-carboxyglutamate (Gla) on vitamin K-dependent proteins. In osteoblasts, the key protein is osteocalcin (B1147995) (OCN). Carboxylated osteocalcin (cOC) has a high affinity for calcium ions, enabling it to bind to the hydroxyapatite (B223615) matrix of bone, a critical step for bone mineralization.

  • Gene Expression Regulation: MK-7 acts as a ligand for the Steroid and Xenobiotic Receptor (SXR), a nuclear receptor that regulates the transcription of several osteogenic genes. Activation of SXR by MK-7 upregulates the expression of key bone markers, including Tenascin C and Bone Morphogenetic Protein 2 (BMP2). BMP2, in turn, activates the Smad signaling pathway, further promoting osteoblast differentiation.

  • Suppression of Inhibitory Signals: MK-7 has been shown to suppress the NF-κB signaling pathway, which is known to antagonize osteoblast differentiation. By inhibiting NF-κB, MK-7 promotes a cellular environment conducive to bone formation.

MK7_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SXR SXR MK7_cyto This compound (MK-7) GGCX γ-glutamyl carboxylase (GGCX) MK7_cyto->GGCX Cofactor NFkB NF-κB MK7_cyto->NFkB Suppresses SXR_nuc SXR MK7_cyto->SXR_nuc Ligand cOC Carboxylated Osteocalcin (cOC) GGCX->cOC ucOC Undercarboxylated Osteocalcin (ucOC) ucOC->GGCX Mineralization Bone Mineralization cOC->Mineralization Osteogenic_Genes Osteogenic Genes NFkB->Osteogenic_Genes Inhibits Differentiation DNA DNA SXR_nuc->DNA Binds BMP2 BMP2 mRNA DNA->BMP2 TenascinC Tenascin C mRNA DNA->TenascinC Smad p-Smad1 BMP2->Smad Activates TenascinC->Osteogenic_Genes Promotes Differentiation Smad->Osteogenic_Genes Promotes Transcription

Caption: this compound signaling pathways in osteoblasts.

Application Notes

1. Cell Line Selection

  • MC3T3-E1: A pre-osteoblastic cell line derived from mouse calvaria. It is a widely used model for studying osteoblast differentiation and mineralization.

  • SAOS-2: A human osteosarcoma cell line that exhibits an osteoblastic phenotype. It is a valuable model for studying human osteoblast function.

  • Primary Mesenchymal Stem Cells (MSCs): Differentiating MSCs into osteoblasts allows for the study of osteogenesis from a progenitor state. MK-7 has been shown to improve osteogenesis in pluripotent stem cell-derived MSCs.

2. This compound Preparation and Treatment

  • Solvent: MK-7 is a fat-soluble vitamin. A common vehicle for in vitro studies is ethanol (B145695) or DMSO. The final concentration of the solvent in the culture medium should be kept low (typically ≤0.1%) to avoid cytotoxicity.

  • Concentration Range: Effective concentrations of MK-7 in cell culture studies typically range from 10⁻⁷ M to 10⁻⁵ M (approximately 0.065 to 6.5 µg/mL). A dose-response experiment is recommended to determine the optimal concentration for a specific cell line and experimental endpoint.

  • Controls: Always include a vehicle control group (cells treated with the same concentration of solvent used to dissolve MK-7) in all experiments.

Experimental Protocols

The following protocols provide a framework for assessing the impact of MK-7 on osteoblast function.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_analysis Phase 3: Analysis Seeding 1. Seed Osteoblasts (e.g., MC3T3-E1) Growth 2. Culture to Confluence (2-3 days) Seeding->Growth Induction 3. Switch to Osteogenic Induction Medium Growth->Induction Treatment 4. Add MK-7 or Vehicle Control Induction->Treatment Culture 5. Culture for a Defined Period (e.g., 3 to 21 days) Treatment->Culture Proliferation Proliferation Assay (DNA content) Culture->Proliferation Differentiation Differentiation Assay (ALP Activity) Culture->Differentiation Mineralization Mineralization Assay (Alizarin Red S) Culture->Mineralization Gene_Expression Gene/Protein Expression (PCR/Western Blot) Culture->Gene_Expression

Caption: General experimental workflow for studying MK-7 effects.

Protocol 1: General Osteoblast Culture and Differentiation

This protocol is foundational for all subsequent assays.

  • Cell Seeding: Plate osteoblastic cells (e.g., MC3T3-E1) in a suitable culture vessel (e.g., 6-well plate) at a density of 1x10⁴ cells/cm².

  • Growth Phase: Culture cells in a complete growth medium (e.g., α-MEM with 10% FBS and 1% Penicillin-Streptomycin) until they reach 70-90% confluence. The medium should be changed every 2 days.

  • Osteogenic Induction: To initiate differentiation, replace the growth medium with an osteogenic induction medium. This medium is typically the complete growth medium supplemented with:

    • 50 µg/mL Ascorbic Acid

    • 10 mM β-glycerophosphate

    • 10⁻⁷ M Dexamethasone

  • MK-7 Treatment: Add MK-7 (or vehicle) to the osteogenic induction medium at the desired final concentrations.

  • Maintenance: Continue to culture the cells for the desired period (3-21 days), replacing the medium with fresh induction medium containing MK-7 or vehicle every 2-3 days.

Protocol 2: Alkaline Phosphatase (ALP) Activity Assay (Early Differentiation Marker)

ALP is an early marker of osteoblast differentiation. Its activity typically peaks between days 5 and 7 of differentiation.

  • Cell Culture: Differentiate cells as described in Protocol 1 for 5-7 days.

  • Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

  • Protein Quantification: Determine the total protein concentration in each lysate using a standard method like the Bicinchoninic Acid (BCA) assay. This is crucial for normalizing ALP activity.

  • ALP Activity Measurement:

    • Add an aliquot of the cell lysate to a reaction buffer containing p-nitrophenyl phosphate (B84403) (pNPP) as a substrate.

    • Incubate at 37°C. The ALP enzyme will hydrolyze pNPP to p-nitrophenol, which is yellow.

    • Stop the reaction and measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Calculate ALP activity and normalize it to the total protein concentration (e.g., µmol p-nitrophenol/min/mg protein). Compare the normalized ALP activity between MK-7 treated and control groups.

Protocol 3: Alizarin Red S Staining (Late Differentiation/Mineralization Marker)

Alizarin Red S (ARS) stains calcium deposits, providing a qualitative and quantitative measure of matrix mineralization, a hallmark of mature osteoblasts. This is typically performed after 14-21 days of differentiation.

  • Cell Culture: Differentiate cells as described in Protocol 1 for 14-21 days.

  • Fixation: Aspirate the medium, wash cells twice with PBS, and fix them with 4% formaldehyde (B43269) for 40-60 minutes at room temperature.

  • Staining: Wash the fixed cells twice with PBS and stain with 2% Alizarin Red S solution (pH 4.1-4.3) for 60 minutes at room temperature.

  • Washing: Gently wash the cells with PBS or deionized water several times to remove excess stain.

  • Qualitative Analysis: Visualize the red-stained mineralized nodules under a light microscope and capture images.

  • Quantitative Analysis:

    • To quantify the staining, add a destaining solution (e.g., 10% acetic acid) to each well and incubate with shaking for 30 minutes to elute the bound dye.

    • Transfer the eluted dye to a new plate and measure the absorbance at a wavelength of approximately 405 nm.

    • Compare the absorbance values between MK-7 treated and control groups.

Alizarin_Red_Workflow start Differentiated Cells in Plate (Day 21) fix 1. Wash (PBS) & Fix (4% Formaldehyde) start->fix stain 2. Stain (2% Alizarin Red S) fix->stain wash 3. Wash to Remove Excess Stain stain->wash visualize 4a. Qualitative Analysis (Microscopy) wash->visualize destain 4b. Quantitative Analysis: Destain (10% Acetic Acid) wash->destain measure 5. Measure Absorbance (~405 nm) destain->measure compare 6. Compare Groups measure->compare

Caption: Workflow for Alizarin Red S staining and quantification.

Quantitative Data Summary

The following tables summarize the reported effects of this compound on various osteoblastic parameters from cell culture studies.

Table 1: Effect of MK-7 on Osteoblast Proliferation and Differentiation Markers

Cell LineMK-7 Conc.DurationParameter MeasuredResultCitation
SAOS-210⁻⁶ M24 hDNA ContentSignificantly Increased
SAOS-210⁻⁶ M24 hProtein ContentIncreased
SAOS-210⁻⁶ M24 hAlkaline Phosphatase (ALP) ActivitySignificantly Increased
MC3T3-E110⁻⁶ M, 10⁻⁵ M24 hAlkaline Phosphatase (ALP) ActivitySignificantly Increased
MC3T3-E110⁻⁵ M5 daysAlkaline Phosphatase (ALP) ActivitySignificantly Increased
MC3T3-E110⁻⁵ M10 daysCell ProliferationSignificantly Suppressed
iPSC-derived MSCsNot specified21 daysAlkaline Phosphatase (ALP) ActivityIncreased

Table 2: Effect of MK-7 on Osteoblast Mineralization and Bone Nodule Formation

Cell Line/TissueMK-7 Conc.DurationParameter MeasuredResultCitation
Rat Femoral Tissue10⁻⁶ M, 10⁻⁵ M48 hCalcium ContentSignificantly Increased
MC3T3-E110⁻⁵ M7 daysCalcium Nodule FormationSignificantly Increased
MC3T3-E1Not specifiedNot specifiedCalcium DepositionDose-dependent Increase
iPSC-derived MSCsNot specified21 daysCalcium DepositionIncreased

Table 3: Effect of MK-7 on Gene and Protein Expression in Osteoblasts

Cell LineMK-7 Conc.DurationGene/Protein MeasuredResultCitation
SAOS-210⁻⁶ M24 hOsteocalcin ContentSignificantly Increased
MC3T3-E1Not specified10 daysOsteocalcin (OC) mRNA & ProteinInduced/Increased
MC3T3-E1Not specified10 daysOPG mRNAInduced
MC3T3-E1Not specified10 daysRANKL mRNA & ProteinInduced/Increased
MC3T3-E1Not specified24 hTenascin C mRNA & ProteinUpregulated/Increased
MC3T3-E1Not specified24 hBMP2 mRNAUpregulated
MC3T3-E1Not specified24 hPhosphorylated Smad1 ProteinIncreased
iPSC-derived MSCsNot specified2 daysRUNX2 ExpressionSignificantly Upregulated
iPSC-derived MSCsNot specified21 daysRUNX2 ExpressionSignificantly Downregulated
MC3T3-E1Not specifiedNot specifiedOPG/RANKL mRNA RatioDramatically Increased (329%)

References

Application Notes and Protocols for Studying Menaquinone-7 Effects on Osteoporosis Using Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to enhanced bone fragility and a consequent increase in fracture risk. Menaquinone-7 (B21479) (MK-7), a form of vitamin K2, has garnered significant interest for its potential role in bone health.[1][2][3] It acts as a cofactor for the enzyme γ-glutamyl carboxylase, which is essential for the carboxylation of vitamin K-dependent proteins like osteocalcin (B1147995).[1][4] Carboxylated osteocalcin plays a crucial role in bone mineralization by binding calcium to the bone matrix. Animal models are indispensable tools for elucidating the mechanisms of MK-7 action and evaluating its efficacy in preventing and treating osteoporosis. This document provides detailed application notes and protocols for researchers utilizing animal models to study the effects of MK-7 on osteoporosis.

Animal Models of Osteoporosis

The selection of an appropriate animal model is critical for osteoporosis research. The ideal model should mimic the key features of the human condition.

Ovariectomized (OVX) Rodent Model

The ovariectomized (OVX) rat or mouse is the most widely used model for postmenopausal osteoporosis. Ovariectomy induces estrogen deficiency, leading to an imbalance in bone remodeling with resorption exceeding formation, resulting in rapid bone loss, similar to that seen in postmenopausal women.

Key Features:

  • Species: Rats (Wistar, Sprague-Dawley) and mice (C57BL/6) are commonly used.

  • Induction: Bilateral ovariectomy.

  • Characteristics: Decreased bone mineral density (BMD), deterioration of trabecular microarchitecture, and increased bone turnover markers.

Glucocorticoid-Induced Osteoporosis (GIO) Model

Long-term glucocorticoid therapy is a common cause of secondary osteoporosis. Animal models of GIO are created by administering exogenous glucocorticoids, such as prednisolone (B192156) or dexamethasone.

Key Features:

  • Species: Mice and rats.

  • Induction: Subcutaneous implantation of slow-release glucocorticoid pellets or daily injections.

  • Characteristics: Suppressed bone formation, increased osteocyte apoptosis, and bone loss.

Other Models
  • Senile Osteoporosis Models: Aged rodents naturally develop osteoporosis, mimicking age-related bone loss in humans.

  • Immobilization Models: Disuse osteoporosis can be induced through tail suspension or nerve resection, leading to localized bone loss.

Quantitative Data from Preclinical Studies

The following tables summarize quantitative data from various studies investigating the effects of MK-7 in animal models of osteoporosis.

Table 1: Effects of this compound in Ovariectomized (OVX) Rat Models
Study ReferenceRat StrainMK-7 DosageDurationKey Findings
--INVALID-LINK--Wistar18.8 µ g/100g diet150 daysSignificantly prevented OVX-induced decreases in femoral dry weight, calcium content, and mineral density.
--INVALID-LINK--Wistar37.6 µ g/100g diet77 daysSignificantly prevented OVX-induced decreases in femoral dry weight and calcium content.
--INVALID-LINK--Sprague-Dawley2, 4, and 8 µ g/day 8 weeksHigh dose (8 µ g/day ) significantly increased trabecular number, bone mineral content (BMC), and bone mineral density (BMD).
--INVALID-LINK--Not SpecifiedNot Specified5 monthsPrevented BMD loss and significantly improved bone strength.
Table 2: Key Bone Microarchitecture Parameters Assessed by Micro-CT
ParameterAbbreviationDescriptionSignificance in Osteoporosis
Bone Volume FractionBV/TVThe ratio of bone volume to the total volume of the region of interest.Decreased in osteoporosis, indicating bone loss.
Trabecular NumberTb.NThe number of trabeculae per unit length.Decreased in osteoporosis, reflecting a loss of trabecular connectivity.
Trabecular ThicknessTb.ThThe average thickness of the trabeculae.May decrease in osteoporosis, leading to weaker bone.
Trabecular SeparationTb.SpThe average distance between trabeculae.Increased in osteoporosis, indicating a more porous and weaker structure.
Cortical ThicknessCt.ThThe average thickness of the cortical bone.Can be reduced in severe osteoporosis, increasing fracture risk.

Experimental Protocols

Protocol 1: Ovariectomized (OVX) Rat Model for Postmenopausal Osteoporosis

Objective: To induce an osteoporotic state in female rats mimicking postmenopausal bone loss.

Materials:

  • Female Sprague-Dawley or Wistar rats (10-12 weeks old)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Surgical instruments (scalpel, scissors, forceps)

  • Suture materials

  • Antiseptic solution and antibiotics

Procedure:

  • Animal Acclimatization: House the rats in a controlled environment (22±2°C, 12h light/dark cycle) with ad libitum access to standard chow and water for at least one week before surgery.

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic protocol. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

  • Surgical Preparation: Shave the fur on the dorsal or ventral side, depending on the surgical approach. Disinfect the surgical area with an antiseptic solution.

  • Ovariectomy:

    • Dorsal Approach: Make two small incisions through the skin and muscle layers on either side of the spine, just below the rib cage. Locate and exteriorize the ovaries. Ligate the ovarian blood vessels and fallopian tubes, then remove the ovaries.

    • Ventral Approach: Make a single midline incision on the abdomen. Locate and remove the ovaries as described above.

  • Closure: Suture the muscle and skin layers.

  • Post-operative Care: Administer analgesics and antibiotics as per veterinary guidelines. Monitor the animals closely for signs of infection or distress. Allow a recovery period of 2-4 weeks for the establishment of bone loss before starting the MK-7 treatment.

  • Sham Operation: For the control group, perform a sham surgery where the ovaries are located and manipulated but not removed.

Protocol 2: Administration of this compound (MK-7)

Objective: To administer MK-7 to the animal models.

Materials:

  • This compound (dissolved in a suitable vehicle like corn oil or olive oil)

  • Oral gavage needles

  • Animal scale

Procedure:

  • Dosage Calculation: Calculate the required dose of MK-7 based on the animal's body weight. Dosages from published studies can be used as a reference (see Table 1).

  • Preparation of MK-7 Solution: Dissolve the MK-7 in the vehicle to the desired concentration.

  • Administration:

    • Oral Gavage: Administer the MK-7 solution directly into the stomach using an oral gavage needle. This method ensures accurate dosing.

    • Dietary Admixture: Mix the MK-7 with the animal chow. This method is less stressful for the animals but may lead to less precise dosing.

  • Frequency: Administer the MK-7 daily or as required by the experimental design for the specified duration of the study.

Protocol 3: Analysis of Bone Health Parameters

Objective: To evaluate the effects of MK-7 on bone health.

A. Micro-Computed Tomography (µCT) Analysis

Purpose: To non-destructively assess 3D bone microarchitecture.

Procedure:

  • Sample Preparation: Euthanize the animals and dissect the bones of interest (e.g., femur, tibia). Remove soft tissues and fix the bones in 70% ethanol.

  • Scanning: Scan the bones using a high-resolution µCT system. Key scanning parameters to report include voxel size, X-ray voltage and current, and integration time.

  • Image Reconstruction and Analysis: Reconstruct the 3D images. Define a region of interest (ROI) for trabecular and cortical bone analysis.

  • Data Quantification: Calculate key microarchitectural parameters as listed in Table 2.

B. Bone Histomorphometry

Purpose: To provide quantitative information on bone cell activity and bone structure at the microscopic level.

Procedure:

  • Fluorochrome Labeling: Administer fluorochrome labels (e.g., calcein, alizarin (B75676) red) at specific time points before euthanasia to measure dynamic parameters of bone formation.

  • Sample Preparation: Dehydrate the bones in graded ethanol, clear, and embed in plastic (e.g., methyl methacrylate).

  • Sectioning: Cut undecalcified bone sections using a microtome.

  • Staining: Stain sections for different cellular and structural components (e.g., von Kossa for mineralized bone, Toluidine Blue for osteoid, TRAP for osteoclasts).

  • Microscopic Analysis: Analyze the sections using a light and fluorescence microscope equipped with a histomorphometry software system.

C. Biochemical Markers of Bone Turnover

Purpose: To measure serum or urine levels of markers that reflect the rate of bone formation and resorption.

Common Markers:

  • Bone Formation: Serum osteocalcin (specifically carboxylated and undercarboxylated forms), procollagen (B1174764) type I N-terminal propeptide (P1NP), and bone-specific alkaline phosphatase (BALP).

  • Bone Resorption: C-terminal telopeptide of type I collagen (CTX-I) and N-terminal telopeptide of type I collagen (NTX-I).

Procedure:

  • Sample Collection: Collect blood and/or urine samples at baseline and at the end of the study.

  • Analysis: Use commercially available ELISA kits to quantify the levels of the bone turnover markers.

Mandatory Visualizations

experimental_workflow cluster_setup Phase 1: Model Induction cluster_treatment Phase 2: Intervention cluster_analysis Phase 3: Endpoint Analysis acclimatization Animal Acclimatization (1-2 weeks) randomization Randomization into Groups (Sham, OVX, OVX+MK-7) acclimatization->randomization surgery Ovariectomy (OVX) or Sham Surgery randomization->surgery recovery Post-operative Recovery & Bone Loss Establishment (2-4 weeks) surgery->recovery treatment MK-7 Administration (Oral Gavage or Diet) (8-24 weeks) recovery->treatment Start of Treatment euthanasia Euthanasia & Sample Collection treatment->euthanasia End of Study microCT Micro-CT Analysis (Femur/Tibia) euthanasia->microCT histomorphometry Bone Histomorphometry euthanasia->histomorphometry biomarkers Serum Biomarker Analysis euthanasia->biomarkers

Caption: Experimental workflow for an OVX animal study.

menaquinone7_pathway cluster_activation Vitamin K Cycle & Carboxylation cluster_bone_metabolism Bone Metabolism MK7 This compound (MK-7) GGCX γ-glutamyl carboxylase (GGCX) MK7->GGCX Cofactor cOC Carboxylated Osteocalcin (cOC) GGCX->cOC Activates ucOC Undercarboxylated Osteocalcin (ucOC) ucOC->GGCX cOC_action cOC binds to Hydroxyapatite cOC->cOC_action mineralization Bone Mineralization & Matrix Formation cOC_action->mineralization bone_quality Improved Bone Quality & Strength mineralization->bone_quality

Caption: MK-7's role in osteocalcin carboxylation.

signaling_pathways cluster_osteoblast Osteoblast Activity cluster_osteoclast Osteoclast Activity MK7 This compound (MK-7) Osteoblasts Osteoblasts MK7->Osteoblasts Stimulates OPG Osteoprotegerin (OPG) (Decoy Receptor) Osteoblasts->OPG Increases Secretion Wnt Wnt/β-catenin Signaling Osteoblasts->Wnt Modulates RANKL RANKL OPG->RANKL Inhibits Osteoporosis Osteoporosis OPG->Osteoporosis Prevents Wnt->OPG Upregulates Wnt->RANKL Downregulates RANK RANK (on Osteoclast Precursor) RANKL->RANK Binds to Osteoclastogenesis Osteoclast Differentiation & Activity RANK->Osteoclastogenesis Promotes BoneResorption Bone Resorption Osteoclastogenesis->BoneResorption BoneResorption->Osteoporosis

Caption: MK-7's influence on bone cell signaling.

References

Menaquinone-7 in Preclinical Research: A Comprehensive Guide to its Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the preclinical therapeutic applications of Menaquinone-7 (MK-7), a highly bioavailable form of Vitamin K2. The following sections summarize key quantitative data from various studies, provide detailed protocols for relevant experiments, and visualize the molecular pathways and experimental workflows involved.

Quantitative Data Summary

The therapeutic efficacy of this compound has been evaluated in various preclinical models, with key quantitative findings summarized below for comparative analysis.

Table 1: MK-7 in Osteoporosis Preclinical Models
Animal ModelTreatment GroupDosageDurationKey FindingsReference
Ovariectomized (OVX) RatsOVX + MK-7Not specified5 monthsPrevented bone mineral density (BMD) loss and significantly improved bone strength.[1]
Healthy Postmenopausal Women (Clinical Study)MK-7180 µ g/day 3 yearsInhibited bone loss and maintained high bone strength.[1][2]
Table 2: MK-7 in Cardiovascular Disease Preclinical Models
Animal ModelTreatment GroupDosageDurationKey FindingsReference
Doxorubicin-induced Cardiotoxicity in RatsMK-7 (16 µg/kg) + Doxorubicin16 µg/kg12 daysSignificantly decreased serum AST, MDA, and caspase-3 in heart tissue.[3]
Doxorubicin-induced Cardiotoxicity in RatsMK-7 (48 µg/kg) + Doxorubicin48 µg/kg12 daysSignificantly decreased serum AST, MDA, and caspase-3 in heart tissue.[3]
Table 3: MK-7 in Neuroinflammation and Neurodegeneration Preclinical Models
Cell ModelTreatment GroupKey FindingsReference
SK-N-BE Neuroblastoma CellsMK-7Downregulation of neurodegeneration-associated genes (PSEN1, BACE1) and neuroinflammation-associated genes (IL-1β, IL-6). Upregulation of protective genes (ADAM10, ADAM17).
Table 4: MK-7 in Inflammation Preclinical Models
Cell ModelTreatment GroupConcentrationPre-treatment DurationKey FindingsReference
Human Monocyte-Derived Macrophages (hMDMs)MK-7≥ 10 µM30 hoursDose-dependent inhibition of pro-inflammatory function (e.g., 20% inhibition of TNF-alpha production after LPS activation).

Signaling Pathways and Mechanisms of Action

This compound exerts its therapeutic effects through various molecular pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.

MK7_Osteoporosis_Pathway MK7 This compound GGCX γ-glutamyl carboxylase MK7->GGCX Cofactor cOC Carboxylated Osteocalcin (cOC) GGCX->cOC Carboxylates ucOC Undercarboxylated Osteocalcin (ucOC) ucOC->GGCX BoneMatrix Bone Matrix cOC->BoneMatrix Binds to BoneFormation Increased Bone Formation & Strength BoneMatrix->BoneFormation Calcium Calcium (Ca2+) Calcium->BoneMatrix Incorporation

MK-7's role in bone metabolism.

MK7_Cardiovascular_Pathway MK7 This compound GGCX γ-glutamyl carboxylase MK7->GGCX Cofactor cMGP Carboxylated Matrix Gla Protein (cMGP) GGCX->cMGP Carboxylates ucMGP Undercarboxylated Matrix Gla Protein (ucMGP) ucMGP->GGCX VascularCalcification Vascular Calcification cMGP->VascularCalcification Inhibits ArterialStiffness Reduced Arterial Stiffness MK7_Neuroinflammation_Pathway cluster_down Downregulation cluster_up Upregulation MK7 This compound PSEN1 PSEN1 MK7->PSEN1 Inhibits BACE1 BACE1 MK7->BACE1 Inhibits IL1b IL-1β MK7->IL1b Inhibits IL6 IL-6 MK7->IL6 Inhibits ADAM10 ADAM10 MK7->ADAM10 Activates ADAM17 ADAM17 MK7->ADAM17 Activates OVX_Workflow Start Select Female Sprague-Dawley Rats (6 months old) Anesthesia Anesthetize Rats Start->Anesthesia Surgery Perform Ovariectomy (OVX) or Sham Operation Anesthesia->Surgery Recovery Post-operative Recovery Surgery->Recovery Treatment Initiate MK-7 or Placebo Treatment Recovery->Treatment Endpoint Euthanize and Collect Tissues (e.g., Femur, Tibia) for Analysis Treatment->Endpoint Doxorubicin_Workflow Start Select Male Sprague-Dawley Rats Acclimatization Acclimatize Rats Start->Acclimatization Grouping Randomize into Treatment Groups Acclimatization->Grouping Treatment Administer MK-7 or Vehicle (Pre-treatment) Grouping->Treatment Induction Induce Cardiotoxicity with Doxorubicin Treatment->Induction Endpoint Collect Blood and Heart Tissue for Analysis Induction->Endpoint

References

Application Notes and Protocols for In Vitro Measurement of Menaquinone-7-Dependent Carboxylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menaquinone-7 (MK-7), a long-chain form of vitamin K2, is a vital cofactor for the enzyme gamma-glutamyl carboxylase (GGCX). This enzyme catalyzes the post-translational modification of specific glutamate (B1630785) (Glu) residues into gamma-carboxyglutamate (B555490) (Gla) residues on vitamin K-dependent proteins (VKDPs).[1] This carboxylation is essential for the biological activity of VKDPs, which play critical roles in blood coagulation, bone metabolism, and the inhibition of vascular calcification.[2][3] Key extra-hepatic VKDPs include osteocalcin (B1147995) (OCN), predominantly produced by osteoblasts, and matrix Gla protein (MGP), secreted by vascular smooth muscle cells and chondrocytes.[4][5] The extent of carboxylation of these proteins serves as a crucial biomarker for vitamin K status and the potential efficacy of therapeutic interventions aimed at modulating these pathways.

These application notes provide detailed protocols for robust and reproducible in vitro assays to measure MK-7-dependent carboxylation, aiding researchers in the screening of potential therapeutic agents and in fundamental studies of vitamin K metabolism.

Key In Vitro Assays

Two primary types of in vitro assays are widely used to assess MK-7-dependent carboxylation:

  • Cell-Based Reporter Assays: These assays utilize genetically engineered cell lines that express a vitamin K-dependent reporter protein. The carboxylation status of the secreted reporter protein, in response to MK-7 treatment, is then quantified, typically by ELISA. This method provides insights into the entire cellular process of carboxylation within a native environment.

  • Enzyme-Linked Immunosorbent Assays (ELISA): This immunoassay directly measures the levels of carboxylated and undercarboxylated forms of specific VKDPs, such as osteocalcin and MGP, in cell culture supernatants or purified protein systems. Specific antibodies that recognize either the carboxylated or undercarboxylated epitopes are employed for quantification.

Section 1: Cell-Based Reporter Assay for this compound-Dependent Carboxylation

This protocol describes a cell-based assay to quantify the carboxylation of a reporter protein in response to MK-7. A common approach involves using a chimeric reporter protein, such as one containing the Gla domain of a coagulation factor fused to a stable protein backbone, expressed in a cell line like HEK293.

Experimental Workflow

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Culture HEK293 cells stably expressing a vitamin K-dependent reporter protein seeding Seed cells into 96-well plates cell_culture->seeding treatment Treat cells with varying concentrations of MK-7 (e.g., 0.1, 1, 10, 50 µM) seeding->treatment mk7_prep Prepare MK-7 stock solution and serial dilutions mk7_prep->treatment incubation Incubate for 48-72 hours treatment->incubation collection Collect cell culture supernatant incubation->collection elisa Quantify carboxylated reporter protein using a specific sandwich ELISA collection->elisa data_analysis Analyze data and determine EC50 elisa->data_analysis

Figure 1. Workflow for the cell-based reporter assay.
Materials and Reagents

  • HEK293 cell line stably expressing a vitamin K-dependent reporter protein (e.g., FIXgla-PC)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • This compound (all-trans isomer)

  • Ethanol (B145695) or DMSO for dissolving MK-7

  • 96-well cell culture plates

  • ELISA kit specific for the carboxylated reporter protein

  • Microplate reader

Protocol

1. Preparation of this compound Stock Solution: a. Dissolve all-trans MK-7 powder in ethanol or DMSO to prepare a concentrated stock solution (e.g., 10 mM). A primary stock solution of all-trans MK-7 (5.0 mg/mL) can be prepared in a methanol:THF (7:3 v/v) solution for some applications. b. Store the stock solution at -20°C, protected from light. MK-7 is sensitive to light and heat. c. On the day of the experiment, prepare serial dilutions of the MK-7 stock solution in cell culture medium to achieve the desired final concentrations.

2. Cell Seeding: a. Culture the stable HEK293 reporter cell line in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. b. Trypsinize the cells and seed them into a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium. c. Allow the cells to adhere overnight.

3. Cell Treatment: a. The following day, carefully remove the culture medium from the wells. b. Add 100 µL of fresh culture medium containing the desired concentrations of MK-7 to the respective wells. Include a vehicle control (medium with the same concentration of ethanol or DMSO used for the highest MK-7 concentration). Effective concentrations to test can range from 0.1 µM to 50 µM. c. It is also advisable to include a negative control with warfarin (B611796) (an inhibitor of vitamin K epoxide reductase) to confirm the assay's dependence on the vitamin K cycle.

4. Incubation and Sample Collection: a. Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator. b. After incubation, carefully collect the cell culture supernatant from each well. c. Centrifuge the supernatant at 1,000 x g for 10 minutes to remove any cellular debris. d. The clarified supernatant can be used immediately for ELISA or stored at -80°C.

5. Quantification of Carboxylated Reporter Protein by ELISA: a. Follow the manufacturer's instructions for the specific sandwich ELISA kit for the carboxylated reporter protein. b. Typically, this involves coating a microplate with a capture antibody that recognizes the reporter protein, followed by incubation with the cell culture supernatants. c. A detection antibody that specifically binds to the carboxylated Gla domain of the reporter protein is then added. d. A substrate is added to produce a colorimetric signal, which is measured using a microplate reader at the appropriate wavelength. e. A standard curve using known concentrations of the purified carboxylated reporter protein must be generated to quantify the amount in the samples.

6. Data Analysis: a. Calculate the concentration of the carboxylated reporter protein in each sample using the standard curve. b. Plot the concentration of the carboxylated reporter protein against the corresponding MK-7 concentration. c. Determine the half-maximal effective concentration (EC50) of MK-7 for carboxylation using a suitable software (e.g., GraphPad Prism).

Quantitative Data Summary
Reporter ProteinCell LineMK-7 ConcentrationCarboxylation EfficiencyReference
FIXgla-ProTGGCX-deficient HEK2932.61 ng/mL (EC50)Half-maximal carboxylation
70 kDa Gla-proteinnHDF1 µMPartial rescue of warfarin-induced inhibition
70 kDa Gla-proteinnHDF10 µMTotal rescue of warfarin-induced inhibition

Section 2: ELISA for this compound-Dependent Carboxylation of Osteocalcin

This protocol details a sandwich ELISA to directly measure the levels of carboxylated osteocalcin (cOC) and undercarboxylated osteocalcin (ucOC) in cell culture supernatants following treatment with MK-7. This assay is crucial for studying bone cell metabolism.

Experimental Workflow

G cluster_prep Cell Culture and Treatment cluster_elisa Sandwich ELISA cluster_analysis Data Analysis cell_culture Culture osteoblast-like cells (e.g., MG-63) treatment Treat cells with MK-7 (e.g., 10 µM) for 48-72h cell_culture->treatment collection Collect and clarify supernatant treatment->collection coating Coat plate with capture antibody (anti-total osteocalcin) collection->coating blocking Block non-specific binding sites coating->blocking sample_add Add standards, controls, and samples blocking->sample_add detection Add detection antibody (anti-cOC or anti-ucOC) sample_add->detection substrate Add substrate and stop solution detection->substrate readout Read absorbance substrate->readout calculation Calculate cOC and ucOC concentrations readout->calculation ratio Determine the cOC/ucOC ratio calculation->ratio

Figure 2. Workflow for the Osteocalcin Carboxylation ELISA.
Materials and Reagents

  • Osteoblast-like cell line (e.g., MG-63, Saos-2)

  • Cell culture medium and supplements

  • This compound (all-trans isomer)

  • ELISA plates

  • Capture antibody (specific for total osteocalcin)

  • Detection antibodies (specific for carboxylated and undercarboxylated osteocalcin)

  • Recombinant carboxylated and undercarboxylated osteocalcin standards

  • Streptavidin-HRP conjugate

  • TMB substrate and stop solution

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate reader

Protocol

1. Cell Culture and Treatment: a. Culture osteoblast-like cells in their recommended medium until they reach 80-90% confluency. b. Treat the cells with the desired concentrations of MK-7 (e.g., 10 µM) for 48-72 hours. Include a vehicle control. c. Collect and clarify the cell culture supernatant as described in the previous protocol.

2. ELISA Procedure: a. Coat the wells of a 96-well ELISA plate with the capture antibody (e.g., anti-total osteocalcin antibody) overnight at 4°C. b. Wash the plate three times with wash buffer. c. Block the wells with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature. d. Wash the plate three times with wash buffer. e. Add 100 µL of standards (carboxylated and undercarboxylated osteocalcin), controls, and cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature. f. Wash the plate three times with wash buffer. g. Add 100 µL of the biotinylated detection antibody (either anti-cOC or anti-ucOC) to each well and incubate for 1 hour at room temperature. h. Wash the plate three times with wash buffer. i. Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature in the dark. j. Wash the plate five times with wash buffer. k. Add 100 µL of TMB substrate and incubate for 15-30 minutes at room temperature in the dark. l. Add 50 µL of stop solution to each well. m. Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis: a. Generate separate standard curves for carboxylated and undercarboxylated osteocalcin. b. Calculate the concentrations of cOC and ucOC in the samples from their respective standard curves. c. Determine the carboxylation status by calculating the ratio of cOC to ucOC. An increase in this ratio indicates enhanced carboxylation.

Quantitative Data Summary

| Cell Type | MK-7 Dose | Effect on Osteocalcin Carboxylation | Reference | | :--- | :--- | :--- | :--- | :--- | | Healthy Prepubertal Children (in vivo) | 45 µ g/day for 8 weeks | Significant increase in the ratio of carboxylated to undercarboxylated osteocalcin | | | Healthy Young Volunteers (in vivo) | 90 µ g/day in olive oil | Significant increase in the cOC:ucOC ratio | | | Healthy Women (in vivo) | Nutritional doses | MK-7 is more effective than MK-4 in promoting osteocalcin carboxylation | |

Signaling Pathway: The Vitamin K Cycle and Carboxylation

This compound, in its reduced form (hydroquinone), acts as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX), which is located in the endoplasmic reticulum. The carboxylation reaction is coupled with the oxidation of MK-7 hydroquinone (B1673460) to MK-7 epoxide. The vitamin K epoxide reductase (VKOR) enzyme then reduces MK-7 epoxide back to its quinone form, and subsequently to the active hydroquinone form, completing the cycle.

G cluster_cycle Vitamin K Cycle cluster_carboxylation Carboxylation MK7_quinone This compound (Quinone) MK7_hydroquinone This compound (Hydroquinone) [Active Form] MK7_quinone->MK7_hydroquinone VKOR GGCX GGCX MK7_hydroquinone->GGCX MK7_epoxide This compound (Epoxide) MK7_epoxide->MK7_quinone VKOR VKOR VKOR GGCX->MK7_epoxide Protein_Gla Carboxylated Protein with Gla residues [Active Form] GGCX->Protein_Gla Protein_Glu Vitamin K-Dependent Protein (e.g., Osteocalcin, MGP) with Glu residues Protein_Glu->GGCX Protein_Glu->Protein_Gla Carboxylation CO2 CO2 CO2->GGCX O2 O2 O2->GGCX

Figure 3. The role of MK-7 in the vitamin K cycle and protein carboxylation.

Conclusion

The described in vitro assays provide powerful tools for investigating the biological activity of this compound and for screening compounds that may modulate vitamin K-dependent carboxylation. The cell-based reporter assays offer a holistic view of the cellular carboxylation machinery, while the specific ELISAs for osteocalcin and MGP allow for the direct quantification of the carboxylation status of key extra-hepatic proteins. Careful execution of these protocols will yield reliable and reproducible data, advancing our understanding of the critical role of MK-7 in health and disease.

References

Application Notes and Protocols for Studying Mitochondrial Function in Neurons Using Menaquinone-7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menaquinone-7 (MK-7), a subtype of vitamin K2, is emerging as a molecule of significant interest in neuroscience research due to its potential neuroprotective effects.[1] accumulating evidence suggests that MK-7 plays a crucial role in maintaining neuronal health by modulating mitochondrial function and mitigating oxidative stress and inflammation.[1][2][3] Mitochondria, the powerhouses of the cell, are central to neuronal function and survival, and their dysfunction is a key pathological feature in a range of neurodegenerative diseases.[1] These application notes provide detailed protocols and data-driven insights for researchers to utilize MK-7 as a tool to investigate and modulate mitochondrial function in neuronal models.

This compound has been shown to act as a mitochondrial electron carrier, thereby enhancing the efficiency of the electron transport chain. This action can lead to increased ATP production and a reduction in the generation of reactive oxygen species (ROS), both of which are critical for neuronal viability. Furthermore, MK-7 has been implicated in the activation of signaling pathways that promote cell survival and reduce inflammation, such as the Gas6/Axl pathway.

These protocols and notes are designed to guide researchers in designing and executing experiments to explore the multifaceted effects of MK-7 on neuronal mitochondria. By providing standardized methods and representative data, we aim to facilitate the investigation of MK-7 as a potential therapeutic agent for neurological disorders characterized by mitochondrial dysfunction.

Data Presentation

The following table summarizes the quantitative effects of this compound (MK-7) on key mitochondrial parameters in neuronal and glial cells, as reported in preclinical studies. This data provides a baseline for expected outcomes when treating neuronal cultures with MK-7.

ParameterCell TypeTreatment ConditionFold Change vs. ControlReference
ATP Production Primary AstrocytesHypoxia + 50 µM MK-7~1.25
Primary AstrocytesHypoxia + 100 µM MK-7~1.5
Primary AstrocytesHypoxia + 150 µM MK-7~1.75
Reactive Oxygen Species (ROS) Levels Primary AstrocytesHypoxia + 50 µM MK-7~0.8
Primary AstrocytesHypoxia + 100 µM MK-7~0.6
Primary AstrocytesHypoxia + 150 µM MK-7~0.5
Mitochondrial Membrane Potential (ΔΨm) SH-SY5Y Neuronal Cells6-OHDA + 30 µM Vitamin K2Increased red/green fluorescence ratio

Experimental Protocols

I. Neuronal Cell Culture and this compound Treatment

Objective: To establish and maintain primary neuronal cultures or neuronal cell lines and to treat them with MK-7 for subsequent mitochondrial function analysis.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y) or primary neurons

  • Complete culture medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (MK-7) stock solution (dissolved in a suitable solvent like DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates or flasks

  • Incubator (37°C, 5% CO2)

Protocol:

  • Cell Seeding:

    • For adherent neuronal cell lines, seed the cells at a density of 1 x 10^5 cells/mL in a 6-well plate or other suitable culture vessel.

    • For primary neurons, follow a standard isolation and plating protocol for the specific neuronal type of interest.

  • Cell Culture:

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

    • Allow the cells to adhere and grow for 24-48 hours before treatment.

  • This compound Treatment:

    • Prepare working solutions of MK-7 in complete culture medium from a stock solution. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. Based on existing literature, concentrations ranging from 10 µM to 150 µM have been shown to be effective.

    • Remove the existing culture medium from the cells and replace it with the medium containing the desired concentration of MK-7.

    • Include a vehicle control group treated with the same concentration of the solvent used to dissolve MK-7 (e.g., DMSO).

    • Incubate the cells with MK-7 for the desired treatment period (e.g., 24, 48, or 72 hours).

II. Measurement of Mitochondrial ATP Production

Objective: To quantify the intracellular ATP levels in neurons following MK-7 treatment as an indicator of mitochondrial respiratory function.

Materials:

  • Luciferin-based ATP assay kit

  • Lysis buffer (provided with the kit)

  • Luminometer

  • White-walled 96-well plates

  • Treated and control neuronal cells

Protocol:

  • Cell Lysis:

    • After MK-7 treatment, remove the culture medium and wash the cells once with PBS.

    • Add the recommended volume of lysis buffer to each well and incubate for 5-10 minutes at room temperature to ensure complete cell lysis and release of ATP.

  • ATP Measurement:

    • Prepare the ATP standard curve according to the assay kit instructions.

    • Add the luciferase-based ATP detection reagent to each well containing the cell lysate and to the wells with the ATP standards.

    • Immediately measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.

  • Data Analysis:

    • Calculate the ATP concentration in each sample by interpolating from the standard curve.

    • Normalize the ATP levels to the total protein concentration in each sample to account for variations in cell number.

III. Measurement of Reactive Oxygen Species (ROS)

Objective: To assess the effect of MK-7 on intracellular ROS levels in neurons using fluorescent probes.

Materials:

  • 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) or Dihydroethidium (DHE)

  • Hank's Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence microscope or plate reader

  • Treated and control neuronal cells

Protocol:

  • Probe Loading:

    • After MK-7 treatment, remove the culture medium and wash the cells twice with warm HBSS.

    • Incubate the cells with 5-10 µM H2DCFDA or DHE in HBSS for 30-45 minutes at 37°C in the dark.

  • Image Acquisition or Fluorescence Measurement:

    • After incubation, wash the cells twice with HBSS to remove excess probe.

    • For fluorescence microscopy, immediately capture images using appropriate filter sets (e.g., excitation/emission ~485/535 nm for DCF).

    • For a quantitative plate reader-based assay, measure the fluorescence intensity at the appropriate wavelengths.

  • Data Analysis:

    • For microscopy, quantify the fluorescence intensity of individual cells using image analysis software.

    • For plate reader data, normalize the fluorescence intensity to the cell number or protein concentration.

    • Compare the ROS levels in MK-7 treated cells to the control group.

IV. Measurement of Mitochondrial Membrane Potential (ΔΨm)

Objective: To evaluate the effect of MK-7 on the mitochondrial membrane potential in neurons using a potentiometric fluorescent dye.

Materials:

  • Tetramethylrhodamine, ethyl ester (TMRE) or Tetramethylrhodamine, methyl ester (TMRM)

  • Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) - as a positive control for depolarization

  • Fluorescence microscope or plate reader

  • Treated and control neuronal cells

Protocol:

  • Dye Loading:

    • After MK-7 treatment, remove the culture medium and incubate the cells with 50-200 nM TMRE or TMRM in complete culture medium for 20-30 minutes at 37°C.

  • Image Acquisition or Fluorescence Measurement:

    • After incubation, wash the cells once with warm PBS.

    • Add fresh, pre-warmed culture medium to the cells.

    • For a positive control, treat a set of cells with 5-10 µM CCCP for 5-10 minutes to induce mitochondrial depolarization.

    • Immediately acquire images using a fluorescence microscope with a rhodamine filter set or measure the fluorescence intensity using a plate reader (e.g., excitation/emission ~549/575 nm for TMRE).

  • Data Analysis:

    • Quantify the fluorescence intensity of the mitochondria in individual cells or the average fluorescence intensity per well.

    • A decrease in TMRE/TMRM fluorescence intensity indicates mitochondrial depolarization, while an increase suggests hyperpolarization. Compare the fluorescence in MK-7 treated cells to the control and CCCP-treated groups.

Visualization of Pathways and Workflows

G cluster_workflow Experimental Workflow start Start: Neuronal Cell Culture treatment This compound (MK-7) Treatment start->treatment assays Mitochondrial Function Assays treatment->assays atp ATP Production Assay assays->atp ros ROS Measurement assays->ros mmp Mitochondrial Membrane Potential Assay assays->mmp analysis Data Analysis and Interpretation atp->analysis ros->analysis mmp->analysis

Caption: Experimental workflow for studying the effects of MK-7 on neuronal mitochondrial function.

G cluster_pathway Proposed Neuroprotective Signaling of this compound cluster_gas6 Gas6/Axl Pathway cluster_mito Mitochondrial Effects MK7 This compound (MK-7) Gas6 Gas6 Activation MK7->Gas6 enhances ETC Electron Transport Chain (ETC) MK7->ETC improves efficiency Axl Axl Receptor Gas6->Axl binds PI3K_Akt PI3K/Akt Pathway Axl->PI3K_Akt activates Cell_Survival Neuronal Survival and Growth PI3K_Akt->Cell_Survival promotes ATP Increased ATP Production ETC->ATP ROS Decreased ROS Production ETC->ROS G cluster_logical Logical Relationship of MK-7's Mitochondrial Effects MK7 This compound Treatment Mito_Function Improved Mitochondrial Function MK7->Mito_Function Bioenergetics Enhanced Bioenergetics Mito_Function->Bioenergetics leads to Redox Balanced Redox State Mito_Function->Redox leads to Neuroprotection Neuroprotection Bioenergetics->Neuroprotection Redox->Neuroprotection

References

Application Notes and Protocols for the Formulation of Menaquinone-7 for Optimal In Vivo Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Menaquinone-7 (MK-7), a member of the vitamin K2 family, has garnered significant interest for its beneficial roles in bone and cardiovascular health.[1][2][3] Unlike other forms of vitamin K, MK-7 is more readily absorbed and has a longer half-life in the bloodstream, making it an attractive candidate for supplementation and therapeutic applications.[4][5] However, its lipophilic nature and susceptibility to degradation present formulation challenges. These application notes provide a comprehensive overview of formulation strategies to enhance the stability and in vivo delivery of MK-7, supported by experimental data and detailed protocols.

The primary mechanism of MK-7 involves its function as a cofactor for the enzyme γ-glutamyl carboxylase. This enzyme is responsible for the carboxylation of specific glutamate (B1630785) residues in vitamin K-dependent proteins (VKDPs), such as osteocalcin (B1147995) in bones and matrix Gla protein (MGP) in the vasculature. Carboxylation is essential for the calcium-binding capacity of these proteins, enabling them to function correctly in bone mineralization and the prevention of vascular calcification.

Data Presentation

Table 1: Stability of this compound (MK-7) with Various Excipients

The stability of MK-7 is crucial for maintaining its efficacy in a formulation. The purity of the MK-7 raw material has been shown to correlate with enhanced stability. The following table summarizes the stability of MK-7 when formulated with different common excipients under both long-term and accelerated storage conditions. Data indicates that while calcium salts generally support stability, other excipients like magnesium oxide can promote degradation, particularly under accelerated conditions.

ExcipientStorage ConditionDurationMK-7 Remaining (%)
Calcium Citrate 25°C / 60% RH12 months~95%
40°C / 75% RH6 months~90%
Calcium Carbonate 25°C / 60% RH12 months~98%
40°C / 75% RH6 months~92%
L-Arginine 25°C / 60% RH12 months~85%
40°C / 75% RH6 months~75%
Magnesium Oxide 25°C / 60% RH12 months~80%
40°C / 75% RH6 months~60%

Data adapted from studies on the stability of different MK-7 formulations.

Table 2: Bioavailability of Different this compound (MK-7) Formulations

The formulation strategy significantly impacts the bioavailability of MK-7. Due to its lipophilic nature, lipid-based formulations can enhance its absorption. A study comparing a simple powder suspension of MK-7 in milk with a pre-emulsified oil-in-water dispersion demonstrated a marked improvement in bioavailability with the emulsified form.

Formulation TypeCmax (ng/mL)Tmax (hours)AUC (0-8h) (ng·h/mL)
Powder Suspension in Milk 8.3 ± 2.04Significantly lower
Oil-in-Water Emulsion in Milk 23.8 ± 5.22Significantly higher

Data represents mean ± SEM from a crossover study in healthy volunteers who ingested a single 1 mg dose of MK-7.

Another study comparing synthetic and fermentation-derived MK-7 found them to be bioequivalent.

Formulation SourceAUC (0-72h) Ratio (90% CI)Cmax Ratio (90% CI)
Synthetic vs. Fermentation-derived 83 – 11183 – 131

The 90% confidence interval for the ratio of AUC(0-72 h) values indicates bioequivalence.

Experimental Protocols

Protocol 1: Stability Testing of this compound Formulations

Objective: To assess the stability of different MK-7 formulations under controlled long-term and accelerated storage conditions.

Materials:

  • MK-7 raw material (synthetic or fermentation-derived)

  • Excipients (e.g., calcium citrate, calcium carbonate, L-arginine, magnesium oxide)

  • Controlled environment chambers (set to 25°C/60% RH and 40°C/75% RH)

  • HPLC system with UV detector

  • Appropriate solvents for extraction and mobile phase (e.g., tetrahydrofuran (B95107), ethanol (B145695), methanol)

Methodology:

  • Formulation Preparation: Prepare homogenous mixtures of MK-7 with each excipient at a specified concentration (e.g., 100 µg/g).

  • Initial Analysis (Time Zero): Immediately after preparation, analyze triplicate samples from each formulation to determine the initial MK-7 content.

  • Storage: Place the prepared formulations in controlled environment chambers at both long-term (25°C/60% RH) and accelerated (40°C/75% RH) conditions.

  • Time-Point Analysis: At predetermined time points (e.g., 1, 3, 6, and 12 months for long-term; 1, 3, and 6 months for accelerated), withdraw triplicate samples from each formulation for analysis.

  • Sample Extraction: a. Accurately weigh a portion of the formulation. b. Extract MK-7 using an appropriate solvent system. For microencapsulated products, ensure the coating is dissolved (e.g., with water and ethanol) before extraction with a solvent like ethyl acetate. For other formulations, a mixture like 1% tetrahydrofuran in ethanol can be used. c. Filter the extract through a 0.45 µm filter before HPLC analysis.

  • HPLC Analysis: a. Column: C18 reverse-phase column (e.g., Phenomenex Kinetex C18, 100 mm × 4.6 mm, 2.6 µm). b. Mobile Phase: Isocratic elution with a mixture of methanol (B129727) and water (e.g., 97:3 v/v). c. Flow Rate: 0.700 mL/min. d. Column Temperature: 25°C. e. Detection: UV at 268 nm. f. Quantification: Use a validated calibration curve prepared from a certified MK-7 reference standard.

  • Data Analysis: Calculate the percentage of MK-7 remaining at each time point relative to the initial content.

Protocol 2: In Vivo Bioavailability Study of this compound Formulations

Objective: To compare the oral bioavailability of different MK-7 formulations in healthy human subjects.

Materials:

  • Investigational MK-7 formulations (e.g., powder suspension, oil-in-water emulsion)

  • Standardized meal (containing a specified amount of fat, e.g., 15 g)

  • Blood collection supplies (needles, tubes with appropriate anticoagulant)

  • Centrifuge

  • Freezer (-80°C) for plasma storage

  • HPLC system with a fluorescence detector

Methodology:

  • Study Design: A randomized, crossover study design with an adequate washout period (e.g., ten days) between treatments is recommended.

  • Subject Recruitment: Recruit a cohort of healthy volunteers. Obtain informed consent and perform necessary health screenings.

  • Dosing and Blood Sampling: a. Subjects should fast overnight before the study day. b. A baseline blood sample is collected (t=0). c. Administer a single oral dose of the MK-7 formulation (e.g., 1 mg) along with a standardized breakfast. d. Collect subsequent blood samples at specified time points post-dosing (e.g., 2, 4, and 8 hours).

  • Plasma Preparation: a. Centrifuge the collected blood samples to separate plasma. b. Store the plasma samples at -80°C until analysis.

  • Sample Analysis (HPLC with Fluorescence Detection): a. Extraction: Extract MK-7 from plasma samples. b. HPLC System: Use an HPLC system equipped with a post-column reduction system and a fluorescence detector. Vitamin K is detected fluorimetrically in its reduced state. c. Mobile Phase: Ethanol:water (e.g., 97:3, v/v). d. Flow Rate: 0.7 ml/min. e. Detection Wavelengths: Excitation at 335 nm and emission at 430 nm. f. Quantification: Use external standards to quantify plasma MK-7 levels.

  • Pharmacokinetic Analysis: a. Plot the mean plasma MK-7 concentration versus time. b. Calculate key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve). c. Use appropriate statistical tests to compare the bioavailability of the different formulations.

Mandatory Visualization

experimental_workflow_stability prep Formulation Preparation (MK-7 + Excipient) t0 Initial Analysis (T=0) (HPLC-UV) prep->t0 storage Storage Conditions prep->storage long_term Long-Term (25°C / 60% RH) storage->long_term accelerated Accelerated (40°C / 75% RH) storage->accelerated sampling Time-Point Sampling long_term->sampling accelerated->sampling extraction Sample Extraction sampling->extraction hplc HPLC Analysis (Quantification) extraction->hplc analysis Data Analysis (% MK-7 Remaining) hplc->analysis

Caption: Workflow for Stability Testing of MK-7 Formulations.

experimental_workflow_bioavailability start Recruit Healthy Volunteers (Fasting Overnight) baseline Baseline Blood Sample (T=0) start->baseline dosing Administer MK-7 Formulation with Standardized Breakfast baseline->dosing sampling Post-Dose Blood Sampling (e.g., 2, 4, 8 hours) dosing->sampling processing Plasma Separation & Storage (-80°C) sampling->processing analysis HPLC-Fluorescence Analysis processing->analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) analysis->pk_analysis

Caption: Workflow for In Vivo Bioavailability Study of MK-7.

signaling_pathway_mk7 mk7 This compound (MK-7) ggcx γ-Glutamyl Carboxylase (Enzyme) mk7->ggcx Cofactor c_vkdp Carboxylated VKDPs (Active) ggcx->c_vkdp vkdp Vitamin K-Dependent Proteins (e.g., Osteocalcin, MGP) uc_vkdp Undercarboxylated VKDPs (Inactive) uc_vkdp->ggcx Substrate ca_binding Calcium Binding c_vkdp->ca_binding bone Bone Mineralization ca_binding->bone vascular Inhibition of Vascular Calcification ca_binding->vascular

Caption: Primary Signaling Pathway of this compound (MK-7).

References

Troubleshooting & Optimization

Improving the stability of Menaquinone-7 in experimental solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to improve the stability of Menaquinone-7 (MK-7) in experimental solutions.

Troubleshooting Guide: Common Stability Issues

Issue Potential Cause Recommended Solution
Rapid degradation of MK-7 in solution Exposure to Light: MK-7 is extremely sensitive to light, including ambient and UV light, which can cause rapid degradation and isomerization from the active all-trans form to inactive cis forms.[1][2]Store all MK-7 stock solutions and experimental samples in amber vials or wrap containers in aluminum foil to protect them from light.[1]
Alkaline pH: Alkaline conditions can lead to the degradation of menaquinones.[3][4]Maintain a neutral or slightly acidic pH in your solutions. Avoid using highly alkaline buffers or excipients.
Presence of Mineral Salts: Certain mineral salts, particularly alkaline minerals like magnesium oxide, can significantly promote MK-7 degradation. Calcium salts can also contribute to instability, though generally to a lesser extent than magnesium.If minerals are necessary for the experiment, consider using a microencapsulated form of MK-7 to create a protective barrier. Alternatively, use less reactive mineral forms like calcium citrate.
Oxidation: The presence of atmospheric oxygen and oxidizing agents can degrade MK-7.Prepare solutions fresh and consider purging with an inert gas like nitrogen or argon. The use of antioxidants may also be beneficial, though this requires validation for your specific application.
High Temperature: While MK-7 is relatively heat-stable at moderate temperatures, prolonged exposure to high temperatures can accelerate degradation.Store stock solutions at recommended low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term) and avoid repeated freeze-thaw cycles.
Inconsistent experimental results Isomerization: Exposure to light, heat, or certain chemicals can cause the biologically active all-trans MK-7 to convert to inactive cis isomers. This changes the concentration of the active compound without being apparent in some general analytical methods.Use HPLC methods capable of separating and quantifying both all-trans and cis isomers to accurately determine the concentration of the active form. Protect samples from light and heat at all stages.
Low Purity of Starting Material: The purity of the MK-7 raw material can significantly impact its stability in formulations. Impurities can catalyze degradation.Use high-purity, all-trans MK-7 from a reputable supplier. Verify the purity profile using appropriate analytical methods.
Precipitation of MK-7 in aqueous solutions Poor Solubility: MK-7 is a fat-soluble vitamin and has very low solubility in aqueous media.Prepare stock solutions in a suitable organic solvent such as ethanol (B145695) or DMSO. For final experimental solutions, ensure the concentration of the organic solvent is compatible with your system and that the MK-7 concentration does not exceed its solubility limit. The use of surfactants or other solubilizing agents may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in experimental settings?

A1: The most significant factor leading to the rapid degradation of MK-7 is exposure to light (both ambient and UV). This exposure can lead to both the breakdown of the molecule and its conversion from the biologically active all-trans isomer to inactive cis isomers. Other critical factors include alkaline pH, the presence of mineral salts (especially magnesium and calcium), and exposure to atmospheric oxygen.

Q2: How should I store my MK-7 stock solutions to ensure maximum stability?

A2: For optimal stability, MK-7 stock solutions should be stored protected from light in a tightly sealed container. For long-term storage (months to years), it is recommended to store powdered MK-7 or solutions in solvents like DMSO or ethanol at -20°C or -80°C. For short-term storage (up to a week), 4°C is acceptable. It is crucial to avoid repeated freeze-thaw cycles.

Q3: My experiment requires the presence of calcium or magnesium. How can I prevent MK-7 degradation?

A3: When working with mineral salts, which are known to destabilize MK-7, the most effective strategy is to use a protected form of the vitamin. Microencapsulation technologies, such as lipid or polymer-based coatings, create a protective barrier that shields the MK-7 molecule from direct interaction with the minerals. This significantly improves stability in complex formulations.

Q4: Can I heat my MK-7 solution to aid dissolution?

A4: MK-7 is considered fairly heat-stable for short periods. Gentle warming and sonication can be used to aid dissolution if precipitation occurs. However, prolonged exposure to high temperatures (e.g., 100°C) will cause degradation. It is best to dissolve MK-7 in an appropriate solvent at room temperature whenever possible.

Q5: How can I accurately measure the concentration of active MK-7 in my samples?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for accurately quantifying MK-7. It is essential to use an HPLC method that can separate the all-trans isomer from the biologically inactive cis isomers to determine the true concentration of the active compound.

Quantitative Stability Data

The following tables summarize the stability of MK-7 under various conditions as reported in the literature.

Table 1: Stability of Unprotected vs. Microencapsulated MK-7 with Minerals

FormulationStorage ConditionDurationRemaining MK-7 (%)
Unprotected MK-7 + Calcium25°C12 months60%
Unprotected MK-7 + Calcium40°C12 months29%
Unprotected MK-7 + Magnesium25°C / 40°C12 months1%
Microencapsulated MK-7 + Calcium25°C12 months96%
Microencapsulated MK-7 + Calcium40°C12 months86%
Data adapted from a 2017 market study by Kappa Bioscience.

Table 2: Impact of Light Exposure on MK-7 Degradation

ConditionDurationRemaining All-trans MK-7 (%)
Ambient Light (with or without oxygen)3 days< 1%
UV Light (with or without oxygen)3 days< 1%
Data adapted from a 2023 study on environmental factors.

Experimental Protocols

Protocol 1: Preparation of a Stabilized MK-7 Stock Solution

This protocol describes the preparation of a standard MK-7 stock solution with precautions to minimize degradation.

  • Materials:

    • High-purity (>98%) all-trans this compound powder

    • Anhydrous ethanol or DMSO (spectrophotometric grade)

    • Amber glass vials with Teflon-lined caps

    • Analytical balance

    • Vortex mixer and/or sonicator

  • Procedure:

    • Work in an area with minimized light exposure (e.g., under yellow light or in a dimly lit room).

    • Weigh the desired amount of MK-7 powder using an analytical balance.

    • Transfer the powder to an appropriately sized amber glass vial.

    • Add the required volume of ethanol or DMSO to achieve the target concentration (e.g., 1 mg/mL).

    • Tightly cap the vial.

    • Vortex the solution until the powder is completely dissolved. If necessary, use a sonicator bath at room temperature for short intervals (5-10 minutes) to aid dissolution.

    • Once dissolved, flush the vial headspace with an inert gas (e.g., nitrogen) before final capping to minimize oxidation.

    • Wrap the vial in paraffin (B1166041) film to ensure a tight seal.

    • Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the stock solution at -20°C or -80°C for long-term use.

Protocol 2: HPLC Analysis for MK-7 Stability Assessment (Isomer Separation)

This protocol provides a general framework for an HPLC method capable of separating all-trans and cis isomers of MK-7.

  • Instrumentation and Columns:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 100 mm × 4.6 mm, 2.6 µm particle size)

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with a mixture of Methanol and Water (e.g., 97:3 v/v).

    • Flow Rate: 0.7 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 268 nm.

    • Injection Volume: 10 µL.

    • Run Time: Approximately 15 minutes (adjust as needed to ensure separation and elution of all relevant peaks).

  • Sample Preparation:

    • Dilute the experimental samples with the mobile phase to a concentration within the linear range of the calibration curve.

    • Filter the diluted samples through a 0.22 µm syringe filter (PTFE or other compatible material) into an amber HPLC vial.

  • Analysis:

    • Prepare a calibration curve using a certified all-trans MK-7 reference standard.

    • Inject the prepared samples into the HPLC system.

    • Identify the peaks based on the retention time of the all-trans MK-7 standard. Cis isomers will typically have slightly different retention times.

    • Quantify the concentration of all-trans MK-7 by comparing the peak area to the calibration curve. The percentage of remaining all-trans MK-7 can be calculated relative to a time-zero or control sample.

Visualizations

MK7_Degradation_Pathway cluster_stress Stress Factors MK7 All-trans MK-7 (Biologically Active) Degraded Degradation Products MK7->Degraded Breakdown Cis Cis-isomers MK-7 (Inactive) MK7->Cis Isomerization Light Light (UV, Ambient) Light->MK7 Alkali Alkaline pH Alkali->MK7 Minerals Mineral Salts Minerals->MK7 Oxygen Oxygen Oxygen->MK7

Caption: Key stress factors leading to the degradation and isomerization of this compound.

MK7_Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Start High-Purity All-trans MK-7 Solubilize Dissolve in Appropriate Solvent (e.g., Ethanol) Start->Solubilize Protect Use Amber Vials & Inert Gas Solubilize->Protect Add_Solution Introduce MK-7 Solution to Experimental System Protect->Add_Solution Incubate Incubate Under Controlled Conditions Add_Solution->Incubate Sample Collect Samples at Time Points Incubate->Sample HPLC Analyze via Isomer-Separating HPLC Method Sample->HPLC Data Quantify Remaining All-trans MK-7 HPLC->Data

Caption: Recommended workflow for experiments involving this compound to ensure stability.

References

Technical Support Center: Optimizing Fermentation Conditions for Increased MK-7 Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of menaquinone-7 (B21479) (MK-7) fermentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary microorganism used for industrial MK-7 production?

A1: Bacillus subtilis, particularly Bacillus subtilis natto, is the most commonly used microorganism for the industrial production of MK-7 through fermentation.[1][2][3][4][5] This is due to its ability to naturally produce high levels of MK-7, and its status as a "Generally Recognized as Safe" (GRAS) organism.

Q2: What are the main challenges in optimizing MK-7 fermentation?

A2: Key challenges include achieving high yields, managing operational issues like biofilm and pellicle formation, ensuring the production of the biologically active all-trans isomer of MK-7, and developing cost-effective downstream processing methods. Low fermentation yield is a primary obstacle to making MK-7 more widely accessible and affordable.

Q3: What is the significance of the different isomers of MK-7?

A3: MK-7 exists in geometric isomers, primarily the all-trans and various cis forms. Only the all-trans isomer is biologically active and provides the associated health benefits. The cis isomers are considered impurities and have significantly reduced bioactivity. Therefore, optimizing fermentation to maximize the all-trans form is crucial.

Q4: What are the typical fermentation methods used for MK-7 production?

A4: Both liquid-state fermentation (LSF) and solid-state fermentation (SSF) are used. LSF is more common for large-scale industrial production due to better control over fermentation parameters. However, SSF offers advantages such as potentially higher productivity and reduced wastewater generation. Innovative approaches like biofilm reactors are also being explored to overcome the limitations of traditional methods.

Troubleshooting Guide

Issue 1: Low MK-7 Yield
Possible Cause Suggested Solution
Suboptimal Medium Composition - Carbon Source: Glycerol (B35011) is often identified as an optimal carbon source for MK-7 synthesis. A combination of glycerol and sucrose (B13894) can also enhance both cell growth and MK-7 production. Consider fed-batch strategies with glucose or glycerol to improve yield. - Nitrogen Source: Soy peptone and yeast extract are commonly used and have been shown to significantly enhance MK-7 yields. A combination of both is often beneficial. - Phosphate Source: The addition of K₂HPO₄ has a substantial positive effect on MK-7 production. - Trace Elements: Ensure the medium contains essential minerals like MgSO₄·7H₂O.
Inadequate Physical Parameters - Temperature: The optimal temperature for MK-7 production by B. subtilis natto is typically between 30°C and 37°C. Some studies suggest an optimum of 35°C. - pH: Maintaining an optimal pH is critical. A pH of around 6.5 to 7.0 is often cited as favorable. Alkali stress adaptation (e.g., at pH 8.5) has been shown to significantly increase MK-7 yield in some cases. - Aeration and Agitation: These parameters are crucial for oxygen supply and nutrient distribution. High stirring and aeration rates can increase MK-7 synthesis and reduce problematic biofilm formation. However, excessive agitation can lead to shear stress, damaging the cells. The optimal rates need to be determined empirically for each bioreactor setup.
Inhibitory Byproducts High concentrations of byproducts can inhibit cell growth and MK-7 synthesis. Pyruvate, for instance, can be diverted to byproduct formation, competing with the MK-7 biosynthesis pathway. Use HPLC to identify and quantify potential inhibitory byproducts. Consider metabolic engineering to redirect metabolic flux or use strains that produce fewer inhibitory compounds.
Nutrient Limitation Nutrient depletion during fermentation can limit MK-7 production. Implement a fed-batch strategy to supply limiting nutrients, such as the carbon source, throughout the fermentation process.
Issue 2: Excessive Biofilm/Pellicle Formation
Possible Cause Suggested Solution
Static Culture Conditions B. subtilis natto has a strong tendency to form biofilms and pellicles in static liquid cultures, which can hinder mass and heat transfer, creating operational issues for scale-up.
Strain Characteristics Some Bacillus strains are more prone to biofilm formation.
Use of Biofilm Reactors Biofilm reactors are an innovative solution that utilizes the natural tendency of B. subtilis to form biofilms on a support material. This allows for high cell density and can lead to significantly increased MK-7 production compared to suspended-cell cultures.
Optimized Agitation and Aeration In suspended cultures, increasing agitation and aeration rates can effectively reduce biofilm formation while simultaneously enhancing MK-7 synthesis.
Issue 3: Low Proportion of All-Trans MK-7
Possible Cause Suggested Solution
Suboptimal Fermentation Media The composition of the fermentation medium can influence the isomer profile of the produced MK-7.
Optimize Media Components Experiment with different concentrations of carbon and nitrogen sources, as well as mineral salts like CaCl₂, to identify a composition that favors the production of the all-trans isomer.
Environmental Stress Exposure to light (especially UV), high temperatures, and atmospheric oxygen can promote the isomerization of all-trans MK-7 to the less active cis forms.
Control Storage and Downstream Processing Conditions Protect the fermentation broth and extracted MK-7 from light. Store at low temperatures (e.g., 4°C) with minimal oxygen exposure to preserve the all-trans isomer.

Data Presentation

Table 1: Optimized Media Components for Enhanced MK-7 Yield

ComponentOrganismConcentrationReported MK-7 Yield
Sucrose, Glycerol, Soy peptone, Yeast extract, KH₂PO₄, MgSO₄·7H₂OBacillus subtilis BS-ΔackA20 g/L, 20.7 g/L, 47.3 g/L, 4 g/L, 1.9 g/L, 0.1 g/L154.6 ± 1.32 mg/L
Glycerol, Soybean peptone, Yeast extract, K₂HPO₄Bacillus subtilis natto (IBRC-M 11153)6.3%, 3%, 0.51%, 0.05%0.319 mg/L
Glucose, Yeast extract, Soy peptone, Tryptone, CaCl₂Not specified1% (w/v), 2% (w/v), 2% (w/v), 2% (w/v), 0.1% (w/v)36.366 mg/L (all-trans)
Glycerol, Mannitol, Yeast extract, Malt extract, Calcium chlorideBacillus subtilis NCIM 270840 ml/kg, 60 g/kg, 4 g/kg, 8 g/kg, 4 g/kg (in soybean medium)39.039 µg/g
Glycerol, Yeast extract, Soytone, K₂HPO₄B. subtilis (in biofilm reactor)48.2 g/L, 8.1 g/L, 13.6 g/L, 0.06 g/L12.1 mg/L

Table 2: Influence of Physical Parameters on MK-7 Yield

ParameterOrganismOptimal ValueReported MK-7 Yield/Effect
TemperatureB. subtilis natto (IBRC-M 11153)30°C and 37°C0.319 mg/L and 0.3158 mg/L, respectively
pHNot specified6.5858% increase in MK-7
AgitationNot specified200 rpm58% increase in MK-7
Incubation TimeB. subtilis natto (IBRC-M 11153)120 hoursHighest production yield observed
pH (Alkali Stress)Bacillus subtilis natto8.5 (after stress adaptation)290.19 ± 1.12 mg/L (2.10 times the control)

Experimental Protocols

Protocol 1: General Batch Fermentation for MK-7 Production
  • Inoculum Preparation:

    • Aseptically transfer a single colony of Bacillus subtilis from a fresh agar (B569324) plate to a flask containing a suitable seed medium.

    • Incubate the seed culture at the optimal temperature (e.g., 37°C) with agitation (e.g., 200 rpm) for a specified period (e.g., 12-24 hours) to reach the logarithmic growth phase.

  • Fermentation:

    • Sterilize the production medium in the bioreactor.

    • Inoculate the production medium with the seed culture (e.g., 2-5% v/v).

    • Maintain the fermentation at the desired temperature, pH, aeration, and agitation rates.

    • Collect samples aseptically at regular intervals for analysis of cell growth (OD₆₀₀), substrate consumption, and MK-7 concentration.

  • MK-7 Extraction and Quantification:

    • Extract MK-7 from the fermentation broth using a suitable solvent system, such as a mixture of 2-propanol and n-hexane.

    • Separate the phases by centrifugation.

    • Analyze the MK-7 concentration in the organic phase using High-Performance Liquid Chromatography (HPLC) with a suitable column and mobile phase.

    • Quantify the MK-7 concentration by comparing the peak area to a standard curve of known MK-7 concentrations.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis Inoculum Inoculum Preparation Fermentation Batch Fermentation in Bioreactor Inoculum->Fermentation Medium Medium Sterilization Medium->Fermentation Sampling Aseptic Sampling Fermentation->Sampling Extraction MK-7 Extraction Sampling->Extraction HPLC HPLC Analysis Extraction->HPLC Quantification Quantification HPLC->Quantification troubleshooting_low_yield cluster_media Medium Optimization cluster_params Physical Parameters cluster_inhibition Inhibition/Limitation Start Low MK-7 Yield Detected Carbon Optimize Carbon Source (Glycerol, Sucrose) Start->Carbon Nitrogen Optimize Nitrogen Source (Soy Peptone, Yeast Extract) Start->Nitrogen Minerals Check Mineral Salts (K2HPO4, MgSO4) Start->Minerals Temp Adjust Temperature (30-37°C) Start->Temp pH Control pH (6.5-7.0) Start->pH Aeration Optimize Aeration & Agitation Start->Aeration Byproducts Identify Inhibitory Byproducts Start->Byproducts Nutrient Implement Fed-Batch Strategy Start->Nutrient

References

Technical Support Center: Menaquinone-7 (MK-7) Sample Preparation and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Menaquinone-7 (MK-7). The information provided aims to help prevent the degradation of MK-7 during sample preparation and analysis, ensuring accurate and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound (MK-7) degradation during sample preparation?

A1: this compound is a sensitive molecule, and its degradation can be triggered by several factors. The most significant contributors to MK-7 instability during sample preparation are:

  • Light: MK-7 is extremely sensitive to light, particularly UV radiation.[1][2][3] Exposure to light can lead to photo-oxidation and isomerization from the biologically active all-trans form to the inactive cis isomers.[4]

  • Oxygen: The presence of atmospheric oxygen can accelerate the degradation of MK-7, especially at elevated temperatures.[1]

  • Temperature: While moderately heat-stable for short periods, prolonged exposure to high temperatures can cause degradation.

  • pH: MK-7 is unstable in alkaline conditions. Formulations with alkaline compounds, such as magnesium oxide, can significantly promote its degradation.

  • Presence of Certain Minerals: Some minerals, particularly magnesium oxide, have a destabilizing effect on MK-7. In contrast, calcium salts like calcium carbonate and calcium citrate (B86180) appear to be more compatible.

Q2: I am observing lower than expected concentrations of MK-7 in my samples. What could be the cause?

A2: Lower than expected MK-7 concentrations are often a result of degradation during sample handling and preparation. Consider the following potential causes:

  • Inadequate Protection from Light: If samples were not protected from light during extraction, storage, and analysis, significant photo-oxidation may have occurred.

  • Exposure to Air (Oxygen): Storing samples without an inert atmosphere (like nitrogen or argon) can lead to oxidative degradation.

  • High-Temperature Exposure: If samples were subjected to high temperatures during processing or storage, thermal degradation may have occurred.

  • Suboptimal pH of the Sample Matrix: An alkaline pH in your sample matrix can lead to the degradation of MK-7.

  • Incompatible Excipients: If your sample is a formulation, certain excipients like magnesium oxide could be causing instability.

  • Isomerization: The analytical method might not be distinguishing between the all-trans (active) and cis (inactive) isomers. Degradation can lead to an increase in cis isomers, reducing the concentration of the all-trans form.

Q3: How should I store my MK-7 samples to ensure their stability?

A3: To maintain the integrity of your MK-7 samples, proper storage is crucial. The optimal storage conditions involve:

  • Low Temperature: Store samples at a low temperature, such as 4°C, for both short-term and long-term storage.

  • Absence of Light: Always store samples in the dark, using amber-colored vials or by wrapping containers in aluminum foil.

  • Minimal Oxygen Exposure: For prolonged storage, it is recommended to store samples under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low MK-7 recovery after extraction. Light-induced degradation during extraction. Perform all extraction steps under dim or red light. Use amber-colored glassware or wrap glassware in aluminum foil.
Oxidation during sample processing. De-gas solvents before use. Consider blanketing the sample with an inert gas like nitrogen during extraction and evaporation steps.
Inappropriate solvent selection. Use a non-polar solvent mixture for extraction, such as propan-2-ol and n-hexane (1:2 v/v), which has shown high extraction efficiency.
Peak tailing or poor peak shape in HPLC analysis. Suboptimal mobile phase pH. Acidify the mobile phase to a pH of around 3.0 using an acid like orthophosphoric acid to improve peak shape.
Interference from the sample matrix. Incorporate a sample clean-up step, such as solid-phase extraction (SPE), to remove interfering substances.
Inconsistent quantification results between replicates. Sample inhomogeneity. Ensure thorough mixing of the sample before taking an aliquot for analysis, especially for solid or semi-solid matrices.
Degradation during the analytical run. Use an autosampler with temperature control to keep samples cool during the HPLC sequence. Minimize the time samples are on the autosampler.
Presence of unexpected peaks in the chromatogram. Isomerization of MK-7. Use a validated HPLC method capable of separating all-trans and cis isomers of MK-7. The presence of cis isomers can indicate degradation.
Contamination from labware or solvents. Use high-purity solvents and thoroughly clean all glassware before use. Run a blank to check for contamination.

Quantitative Data Summary

The stability of this compound is significantly influenced by storage conditions and formulation. The following tables summarize quantitative data from stability studies.

Table 1: Stability of all-trans MK-7 Under Different Short-Term Storage Conditions (9 days)

ConditionPresence of OxygenRemaining all-trans MK-7 (%)
High Temperature (Oven) Yes~61%
No~39%
Low Temperature (Fridge) Yes~68%
No~61%
Dark (Ambient Temp) Yes~87%
No~67%

Table 2: Long-Term Stability of MK-7 in Formulations with Different Minerals

FormulationStorage ConditionDurationRemaining MK-7 (%)
MK-7 with Calcium Citrate 25°C / 60% RH12 monthsHigh Stability
40°C / 75% RH6 monthsGood Stability
MK-7 with Calcium Carbonate 25°C / 60% RH12 monthsHigh Stability
40°C / 75% RH6 monthsGood Stability
MK-7 with Arginine 25°C / 60% RH12 monthsModerate Degradation
40°C / 75% RH6 monthsSignificant Degradation
MK-7 with Magnesium Oxide 25°C / 60% RH12 monthsSignificant Degradation
40°C / 75% RH6 monthsMarked and Highly Significant Destabilizing Effect

Experimental Protocols

Protocol 1: Extraction of this compound from Fermented Soybean
  • Sample Preparation: Weigh 1 gram of fermented soybean sample.

  • Extraction:

    • Add 15 mL of a solvent mixture of propan-2-ol and n-hexane (1:2 v/v) to the sample.

    • Shake vigorously for 10 minutes.

    • Centrifuge the mixture at 3000 rpm for 5 minutes.

    • Separate the organic layer.

  • Concentration: Concentrate the collected organic layer to 1 mL under a stream of nitrogen.

  • Filtration: Filter the concentrated sample through a 0.45 µm membrane filter prior to HPLC analysis.

Protocol 2: HPLC Analysis of this compound
  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Lichrospher-100, RP-C18 (5 µm), 125 mm × 4.0 mm.

  • Mobile Phase: A gradient mixture of:

  • Flow Rate: 1.2 mL/min.

  • Detection: UV at 248 nm.

  • Column Temperature: 25°C.

  • Injection Volume: 10-20 µL.

  • Standard Preparation: Prepare standard solutions of MK-7 in a mixture of water and acetonitrile (2:8 v/v).

Visualizations

Factors Influencing this compound Degradation

MK7_Degradation_Pathway cluster_factors Degradation Factors cluster_degradation Degradation Processes cluster_prevention Preventative Measures Light Light (especially UV) PhotoOxidation Photo-oxidation Light->PhotoOxidation Oxygen Oxygen (Atmospheric) Oxidation Oxidative Degradation Oxygen->Oxidation Temperature High Temperature ThermalDegradation Thermal Degradation Temperature->ThermalDegradation pH Alkaline pH ChemicalInstability Chemical Instability pH->ChemicalInstability Minerals Certain Minerals (e.g., MgO) Minerals->ChemicalInstability DegradedMK7 Degraded MK-7 (cis-isomers, inactive products) PhotoOxidation->DegradedMK7 Oxidation->DegradedMK7 ThermalDegradation->DegradedMK7 Isomerization Isomerization (trans to cis) Isomerization->DegradedMK7 ChemicalInstability->DegradedMK7 ProtectFromLight Protect from Light (Amber vials, dark) ProtectFromLight->Light Mitigates InertAtmosphere Use Inert Atmosphere (Nitrogen, Argon) InertAtmosphere->Oxygen Mitigates LowTemperature Store at Low Temperature (e.g., 4°C) LowTemperature->Temperature Mitigates ControlpH Control pH (Avoid alkaline conditions) ControlpH->pH Mitigates CompatibleExcipients Use Compatible Excipients (e.g., Calcium salts) CompatibleExcipients->Minerals Mitigates MK7 This compound (all-trans) MK7->DegradedMK7 Degradation

Caption: Factors causing MK-7 degradation and preventative measures.

Experimental Workflow for MK-7 Analysis

MK7_Analysis_Workflow Start Start: Sample Acquisition Extraction Extraction (e.g., with Propan-2-ol/n-hexane) Start->Extraction Protection1 Protect from Light (Amber Glassware) Extraction->Protection1 Concentration Concentration (under Nitrogen) Extraction->Concentration Filtration Filtration (0.45 µm filter) Concentration->Filtration HPLC HPLC Analysis (RP-C18 column, UV detection) Filtration->HPLC Protection2 Control Temperature (Cooled Autosampler) HPLC->Protection2 Data Data Acquisition and Quantification HPLC->Data End End: Report Results Data->End

Caption: A typical workflow for the analysis of this compound.

References

Troubleshooting inconsistent results in Menaquinone-7 carboxylation assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Menaquinone-7 (MK-7) carboxylation assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during experimentation, with a focus on inconsistent results.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MK-7) dependent carboxylation?

This compound (MK-7) is a subtype of vitamin K2 that acts as an essential cofactor for the enzyme γ-glutamyl carboxylase (GGCX).[1][2] This enzyme catalyzes a critical post-translational modification where specific glutamate (B1630785) (Glu) residues on certain proteins are converted to γ-carboxyglutamate (Gla).[3][4] This carboxylation is vital for the biological activity of these proteins, known as Vitamin K-Dependent Proteins (VKDPs), enabling them to bind calcium and participate in processes like blood coagulation, bone mineralization, and the prevention of vascular calcification.[5] Key examples of VKDPs include osteocalcin (B1147995) in bones and Matrix Gla Protein (MGP) in soft tissues.

Q2: What is the Vitamin K Cycle and why is it important for my assay?

The Vitamin K cycle is a metabolic pathway that recycles vitamin K in the body, ensuring a continuous supply for the carboxylation reaction. The process involves:

  • Carboxylation: GGCX uses the reduced form of vitamin K (vitamin K hydroquinone, KH₂) as a cofactor to carboxylate proteins, oxidizing it to vitamin K epoxide (KO) in the process.

  • Recycling: The enzyme Vitamin K Epoxide Reductase (VKOR) reduces KO back to vitamin K quinone and then to the active KH₂ form, completing the cycle.

Disruptions in this cycle, for instance by inhibitors like warfarin (B611796) which targets VKOR, can halt carboxylation by depleting the active KH₂ cofactor. Understanding this cycle is crucial for troubleshooting, as issues with any component can lead to assay failure.

Vitamin_K_Cycle KH2 Vitamin K Hydroquinone (KH₂) (Active Form) GGCX γ-glutamyl carboxylase (GGCX) KH2->GGCX Cofactor KO Vitamin K Epoxide (KO) VKOR Vitamin K Epoxide Reductase (VKOR) KO->VKOR Substrate for K Vitamin K Quinone K->VKOR Reduced to GGCX->KO Oxidized to Gla γ-carboxyglutamate (Gla) (Active Protein) GGCX->Gla VKOR->KH2 Recycled to VKOR->K Reduced to Glu Protein-bound Glutamate (Glu) Glu->GGCX Warfarin Warfarin (Inhibitor) Warfarin->VKOR

Caption: The Vitamin K Cycle and the role of this compound.

Troubleshooting Guide for Inconsistent Results

This guide addresses common problems leading to inconsistent or failed MK-7 carboxylation assays.

Problem 1: Low or No Carboxylation Signal

Q: My assay shows very low or no carboxylation. Could my MK-7 be the problem?

A: Yes, the stability and isomeric form of MK-7 are critical. Only the all-trans isomer of MK-7 is biologically active; the cis isomers are considered inactive impurities. MK-7 is also sensitive to environmental factors that can lead to degradation or isomerization.

  • Light Exposure: MK-7 is extremely sensitive to light, especially UV radiation, which can cause rapid degradation. Always handle and store MK-7 solutions in amber vials or protected from light.

  • Alkalinity: Alkaline conditions can promote MK-7 degradation. Ensure the pH of your buffers and formulations is appropriate.

  • Oxidation: While less impactful than light, prolonged exposure to atmospheric oxygen can affect stability.

  • Temperature: MK-7 is moderately heat-stable but should be stored at recommended low temperatures (e.g., 4°C for short-term, -20°C or lower for long-term) to prevent degradation.

  • Interfering Minerals: Certain mineral excipients, such as magnesium oxide, have been shown to promote MK-7 degradation, likely due to effects on alkalinity.

FactorCondition to AvoidRecommendationCitation
Isomeric Form Using MK-7 with high cis-isomer contentUse highly pure, all-trans MK-7. Verify with certificate of analysis.
Light Exposure to ambient or UV lightStore in amber containers; work in low-light conditions.
Temperature High temperatures; repeated freeze-thaw cyclesStore at 4°C (short-term) or -20°C/-80°C (long-term). Aliquot to avoid cycling.
pH Alkaline conditions (high pH)Maintain neutral or slightly acidic pH in formulations.
Oxygen Prolonged exposure to airStore under inert gas (e.g., argon) for long-term storage of pure compound.
Excipients Formulations with reactive minerals (e.g., MgO)Use stable formulations, such as those with calcium carbonate.

Q: I've confirmed my MK-7 is active. What else could cause a weak signal in my in vitro assay?

A: For an in vitro (e.g., microsomal) assay, several components are critical for GGCX activity.

  • Enzyme Source: Ensure the microsomal fraction containing GGCX is active. Use fresh preparations or aliquots stored properly at -80°C.

  • Cofactors: The reaction requires not only reduced Vitamin K but also O₂ and CO₂. Ensure buffers are not degassed if O₂ is required and that a source of CO₂ (e.g., from bicarbonate in the buffer) is present.

  • Reducing Agent: GGCX requires the reduced form of vitamin K (KH₂). In vitro assays often require a strong reducing agent like dithiothreitol (B142953) (DTT) to ensure the vitamin K cycle can proceed.

  • Substrate Protein: The concentration and purity of the glutamate-containing substrate protein are important. Furthermore, the protein's propeptide sequence is often crucial for efficient recognition and binding by GGCX. Using a protein with a mutated or absent propeptide can abolish carboxylation.

Problem 2: High Variability Between Replicates or Experiments

Q: My results are inconsistent between wells and plates. What are the common causes of high variability?

A: High variability often points to issues in assay setup, execution, or, in the case of cell-based assays, cellular health.

  • General Assay Technique:

    • Pipetting: Ensure accurate and consistent pipetting, especially with small volumes of viscous solutions like MK-7 in oil. Use calibrated pipettes and reverse pipetting for viscous liquids.

    • Temperature: Thaw all reagents completely and bring them to room temperature before use, unless the protocol specifies otherwise.

    • Mixing: Mix all solutions thoroughly before aliquoting into the plate.

  • Cell-Based Assay Specifics:

    • Cell Health: Use cells from a consistent, low passage number. Ensure high viability and check for signs of stress or contamination.

    • Cell Confluency: Seed cells to achieve a consistent confluency at the time of the experiment. Over-confluent or under-confluent cells can respond differently.

    • Transfection Efficiency: If using a reporter system, variations in transfection efficiency will directly impact results. Optimize and monitor transfection efficiency.

    • Media and Serum: Use the same batch of media and fetal bovine serum (FBS) for an entire experiment, as lot-to-lot variability can affect cell growth and metabolism.

Troubleshooting_Flow start Inconsistent Results low_signal Low / No Signal start->low_signal high_variability High Variability start->high_variability mk7_issue MK-7 Inactive? low_signal->mk7_issue Check MK-7 reagent_issue Assay Reagent/Enzyme Problem? low_signal->reagent_issue Check Reagents substrate_issue Substrate Protein Not Carboxylated? low_signal->substrate_issue Check Substrate pipetting_issue Pipetting/Mixing Errors? high_variability->pipetting_issue Check Technique cell_issue Cell Culture Inconsistency? high_variability->cell_issue Check Cells reagent_prep_issue Inconsistent Reagent Preparation? high_variability->reagent_prep_issue Check Reagents sol_mk7 Check MK-7 purity (all-trans). Protect from light, heat, high pH. mk7_issue->sol_mk7 sol_reagents Use fresh enzyme/microsomes. Ensure all cofactors (O₂, CO₂) and reducing agents (DTT) are present. reagent_issue->sol_reagents sol_substrate Verify protein concentration. Confirm propeptide sequence is present and correct. substrate_issue->sol_substrate sol_pipetting Calibrate pipettes. Use reverse pipetting for viscous liquids. Ensure thorough mixing. pipetting_issue->sol_pipetting sol_cells Use consistent cell passage number. Standardize seeding density/confluency. Monitor cell health. cell_issue->sol_cells sol_reagent_prep Thaw reagents completely. Bring to room temp before use. Use same reagent lots. reagent_prep_issue->sol_reagent_prep

Caption: A logical workflow for troubleshooting common assay issues.

Experimental Protocols

Protocol 1: Cell-Based MK-7 Carboxylation Assay

This protocol describes a general method for assessing MK-7 activity using a reporter protein in a mammalian cell line (e.g., HEK293). This approach is adapted from methodologies used to study the function of GGCX and the vitamin K cycle in a native cellular environment.

Workflow_Cell_Assay cluster_prep Day 1: Preparation cluster_transfect Day 2: Transfection cluster_treat Day 3: Treatment cluster_incubate Day 3-5: Incubation cluster_analyze Day 5: Analysis p1 1. Seed HEK293 cells in 24-well plates p2 2. Transfect cells with reporter plasmid (e.g., FIXgla-PC) p1->p2 p3 3. Replace media with fresh media containing various concentrations of MK-7 or controls p2->p3 p4 4. Incubate for 48 hours at 37°C, 5% CO₂ p3->p4 p5 5. Collect cell culture medium p4->p5 p6 6. Measure carboxylated reporter protein via ELISA p5->p6 p7 7. Analyze and plot data (Carboxylation vs. [MK-7]) p6->p7

Caption: Experimental workflow for a cell-based carboxylation assay.

Methodology:

  • Cell Seeding: Seed HEK293 cells (or a GGCX-knockout reporter cell line for more precise studies) into 24-well plates at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection: Transfect cells with a mammalian expression vector containing the cDNA for a reporter protein. A common reporter is a chimeric protein that includes the Gla domain of a VKDP, which can be secreted into the medium (e.g., FIXgla-PC).

  • MK-7 Treatment: Approximately 24 hours post-transfection, replace the culture medium with fresh medium containing the desired concentrations of all-trans MK-7 (e.g., 0 to 20 µM).

    • Vehicle Control: Include a control with only the vehicle used to dissolve MK-7 (e.g., ethanol, DMSO, or oil emulsion).

    • Positive Control: If available, use a known active form of Vitamin K1.

  • Incubation: Incubate the plates for 48 hours at 37°C with 5% CO₂ to allow for protein expression, secretion, and carboxylation.

  • Sample Collection: Carefully collect the cell culture medium from each well. Centrifuge to pellet any detached cells and transfer the supernatant to a new tube. Store at -80°C until analysis.

  • Analysis by ELISA: Quantify the amount of carboxylated reporter protein in the supernatant using an ELISA. This typically involves a capture antibody specific to the reporter protein and a detection antibody that specifically recognizes the calcium-dependent conformation of the carboxylated (Gla-containing) domain.

  • Data Interpretation: Plot the ELISA signal against the MK-7 concentration to determine the dose-dependent effect on carboxylation. Inconsistent results may prompt a review of the troubleshooting guide above.

References

Technical Support Center: Navigating the Interaction Between MK-7 and Anticoagulant Therapies in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for designing and conducting clinical studies investigating the potential interaction between Menaquinone-7 (MK-7), a form of vitamin K2, and anticoagulant therapies. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experimental design and execution.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Interaction with Vitamin K Antagonists (VKAs)

Q1: Does MK-7 supplementation interfere with Vitamin K Antagonist (VKA) therapies like warfarin (B611796) or acenocoumarol?

A1: Yes, even low doses of MK-7 can significantly interfere with the efficacy of VKA therapies.[1][2][3] VKAs work by inhibiting the vitamin K cycle, which is essential for the activation of clotting factors.[4] MK-7, being a form of vitamin K, can counteract the effects of VKAs, leading to a decrease in the International Normalized Ratio (INR) and an increased risk of thrombosis.[1]

Q2: What is the minimum dose of MK-7 that has been shown to affect INR in patients on VKAs?

A2: Studies have shown that MK-7 supplementation at doses as low as 10 to 20 micrograms (µg) per day can lead to a clinically relevant lowering of the INR in a significant percentage of individuals on stable VKA therapy.

Q3: We are seeing unexpected drops in INR in our study participants on a VKA. What could be the cause?

A3: If participants are receiving a VKA, any supplementation with MK-7, even at very low doses, could be the primary cause for a drop in INR. It is crucial to ensure that participants are not taking any over-the-counter supplements containing vitamin K2. Dietary intake of vitamin K should also be monitored for consistency.

Quantitative Data Summary: Effect of MK-7 on INR in Acenocoumarol-Treated Subjects

The following table summarizes the findings from a dose-escalation study by Theuwissen et al. on the effect of MK-7 on INR in healthy volunteers on acenocoumarol.

MK-7 Daily DosePercentage of Subjects with Clinically Relevant INR LoweringMean Reduction in INR (at 45µg)
10 µg~40%-
20 µg~60%-
45 µgSignificant reduction~37%
Interaction with Direct Oral Anticoagulants (DOACs)

Q4: Does MK-7 supplementation affect the efficacy of Direct Oral Anticoagulants (DOACs) such as rivaroxaban, apixaban, dabigatran, or edoxaban?

A4: Based on their mechanism of action, DOACs are not expected to interact with MK-7. DOACs work by directly inhibiting specific clotting factors (Factor Xa or thrombin) and do not interfere with the vitamin K cycle. Therefore, MK-7 supplementation is unlikely to affect their anticoagulant activity. Some studies have even explored replacing VKAs with DOACs in patients requiring anticoagulation to avoid the interaction with vitamin K.

Q5: Our study involves participants on various anticoagulants. Do we need to have different protocols for those on VKAs versus DOACs when introducing an MK-7 supplement?

A5: Yes, absolutely. For participants on VKAs, the introduction of MK-7 requires intensive INR monitoring due to the high risk of interaction. For participants on DOACs, while no direct interaction is expected, it is still good clinical practice to monitor for any adverse events. However, the stringent monitoring of coagulation parameters as required for VKAs is not necessary for DOACs in the context of MK-7 supplementation.

Study Design & Methodologies

Q6: What are the key inclusion and exclusion criteria to consider when designing a study on MK-7 and anticoagulants?

A6:

  • Inclusion Criteria: Clearly define the participant population (e.g., healthy volunteers, patients with a specific condition requiring anticoagulation). For studies involving VKAs, participants should have a stable INR for a specified period before the intervention.

  • Exclusion Criteria: Should include individuals with a history of coagulation disorders (not related to the indication for anticoagulation), known allergies to vitamin K or the anticoagulant, and those taking medications known to interact with the study drugs. It is also crucial to exclude participants who are pregnant or lactating.

Q7: Is a washout period for vitamin K necessary before starting the study?

A7: Yes, a washout period for any vitamin K-containing supplements is highly recommended to establish a stable baseline. A typical washout period can range from two to four weeks, during which participants should also be advised to maintain a consistent dietary intake of vitamin K.

Q8: What are the essential ethical considerations for such a trial?

A8: The primary ethical consideration is patient safety. For studies involving VKAs, there is a real risk of reducing the anticoagulant effect and increasing the risk of thrombosis. Therefore, a robust safety monitoring plan, including frequent INR checks and clear stopping rules, must be in place. All participants must provide fully informed consent, and they must be made aware of the potential risks.

Experimental Protocols

Measurement of International Normalized Ratio (INR)

Principle: The INR is a standardized measure of the prothrombin time (PT), which assesses the extrinsic pathway of coagulation. It is calculated from the patient's PT, a control PT, and the International Sensitivity Index (ISI) of the thromboplastin (B12709170) reagent used.

Methodology (Laboratory-based):

  • Sample Collection: Collect whole blood in a light blue top tube containing 3.2% sodium citrate. The ratio of blood to anticoagulant should be 9:1.

  • Sample Processing: Centrifuge the sample at 1500g for 15 minutes to obtain platelet-poor plasma.

  • Analysis: Perform the PT test on a coagulometer. The plasma is incubated at 37°C, and then a thromboplastin reagent containing calcium is added to trigger coagulation. The time to clot formation is measured.

  • Calculation: The INR is calculated using the formula: INR = (Patient PT / Mean Normal PT) ^ ISI.

Methodology (Point-of-Care Testing - POCT):

  • Device Preparation: Power on the POCT device (e.g., CoaguChek®) and insert a test strip.

  • Sample Collection: Obtain a drop of capillary blood from a finger prick.

  • Application: Apply the blood sample to the designated area on the test strip.

  • Reading: The device will automatically measure the clotting time and display the INR value.

Measurement of Endogenous Thrombin Potential (ETP)

Principle: ETP is a global hemostasis assay that measures the total amount of thrombin generated in plasma over time after the initiation of coagulation. It reflects the balance between pro- and anticoagulant forces.

Methodology:

  • Sample Preparation: Use platelet-poor plasma, prepared as described for INR measurement.

  • Assay Setup: The assay is typically performed in a microplate format. Plasma samples are incubated with a trigger (e.g., tissue factor) to initiate coagulation.

  • Thrombin Generation Measurement: A fluorogenic or chromogenic substrate for thrombin is added to the plasma. As thrombin is generated, it cleaves the substrate, producing a signal that is measured over time by a fluorometer or spectrophotometer.

  • Data Analysis: The thrombin generation curve is plotted, and the ETP is calculated as the area under the curve.

Measurement of Uncarboxylated Factor II (ucFII) / PIVKA-II

Principle: Uncarboxylated Factor II (also known as Protein Induced by Vitamin K Absence or Antagonist-II, PIVKA-II) is an inactive form of prothrombin that accumulates in the blood when there is a vitamin K deficiency or when a VKA is administered. Its level can be quantified using an enzyme-linked immunosorbent assay (ELISA).

Methodology (ELISA):

  • Coating: Microplate wells are coated with a capture antibody specific for ucFII/PIVKA-II.

  • Sample Incubation: Plasma samples are added to the wells, and the ucFII/PIVKA-II present in the sample binds to the capture antibody.

  • Detection: A second, enzyme-linked antibody that also recognizes ucFII/PIVKA-II is added, forming a "sandwich".

  • Substrate Addition: A substrate for the enzyme is added, which generates a colored product.

  • Measurement: The intensity of the color is proportional to the amount of ucFII/PIVKA-II in the sample and is measured using a microplate reader.

Visualizations

VitaminKCycle cluster_0 Vitamin K Cycle cluster_1 Coagulation Factor Activation VK_quinone Vitamin K (Quinone) VK_hydroquinone Vitamin K (Hydroquinone) (Active) VK_quinone->VK_hydroquinone VKOR VK_epoxide Vitamin K Epoxide VK_hydroquinone->VK_epoxide γ-glutamyl carboxylase Inactive_Factors Inactive Coagulation Factors (Glu residues) VK_epoxide->VK_quinone VKOR Active_Factors Active Coagulation Factors (Gla residues) Inactive_Factors->Active_Factors Warfarin Warfarin (VKA) Warfarin->VK_quinone Inhibits Warfarin->VK_epoxide Inhibits MK7 MK-7 (Vitamin K2) MK7->VK_quinone Contributes to Vitamin K pool

Caption: Vitamin K Cycle and the Mechanism of Action of Warfarin and MK-7.

StudyWorkflow cluster_screening Screening & Enrollment cluster_baseline Baseline Assessment cluster_intervention Intervention cluster_monitoring Monitoring & Follow-up cluster_analysis Data Analysis Screening Participant Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Washout Vitamin K Washout (if applicable) Informed_Consent->Washout Baseline_Measurements Baseline Measurements (INR, ETP, ucFII) Washout->Baseline_Measurements Randomization Randomization Baseline_Measurements->Randomization Group_A Group A (Anticoagulant + MK-7) Randomization->Group_A Group_B Group B (Anticoagulant + Placebo) Randomization->Group_B Regular_Monitoring Regular Monitoring (e.g., weekly INR for VKA group) Group_A->Regular_Monitoring Group_B->Regular_Monitoring Adverse_Event_Tracking Adverse Event Tracking Regular_Monitoring->Adverse_Event_Tracking Final_Measurements Final Measurements Adverse_Event_Tracking->Final_Measurements Statistical_Analysis Statistical Analysis Final_Measurements->Statistical_Analysis

Caption: Experimental Workflow for a Clinical Trial on MK-7 and Anticoagulants.

References

Refinement of animal diets for Menaquinone-7 deficiency studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for refining animal diets for Menaquinone-7 (MK-7) deficiency studies. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: How can I formulate a diet to induce this compound (MK-7) deficiency in rodents?

A1: Inducing a specific MK-7 deficiency requires a purified, custom diet. The most common approach is to modify the AIN-93G diet, which is formulated for growth, pregnancy, and lactation.[1] The standard AIN-93G diet contains phylloquinone (Vitamin K1) as the vitamin K source.[2] To create a deficient diet, phylloquinone is either completely removed or significantly reduced to levels as low as 21.4 µg/kg of diet, compared to a control diet which might contain around 900 µg/kg.[2][3] It is crucial to ensure the diet does not contain menadione (B1676200) (a synthetic vitamin K precursor) as it can be converted to MK-4 in vivo, confounding the results.[2]

Q2: How long does it take to induce a subclinical vitamin K deficiency in mice?

A2: Using a vitamin K-deficient AIN-93G diet, a reduction in tissue concentrations of vitamin K can be achieved within 7 days in C57BL/6 mice. By day 28, vitamin K may not be detectable in the liver, without clinical signs of bleeding, which can be defined as a state of subclinical deficiency.

Q3: My control animals are showing signs of deficiency, or my experimental animals are not becoming deficient. What could be the cause?

A3: A primary confounding factor in vitamin K deficiency studies is coprophagy (the consumption of feces). Rodents consume their feces, which contain menaquinones (including MK-7) synthesized by their gut microbiota. This can provide a source of vitamin K even when the diet is deficient. Therefore, preventing coprophagy is essential for consistently inducing deficiency.

Q4: How does the gut microbiome impact MK-7 deficiency studies?

A4: The gut microbiota synthesizes various forms of menaquinones (vitamin K2). This endogenous production can interfere with studies aiming to induce a dietary deficiency. Dietary vitamin K deficiency itself can alter the composition of the gut microbial community. Furthermore, some gut bacteria can remodel dietary vitamin K forms into other menaquinones. Researchers should consider the bidirectional relationship between dietary vitamin K and the gut microbiome when interpreting results.

Q5: What are the best practices for housing animals in these studies?

A5: To limit coprophagy, housing animals in suspended wire-bottom cages is an effective strategy. This prevents animals from accessing their feces. However, it's important to note that this type of housing can be associated with lower weight gain and may require fluid replacement for the animals.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Hemorrhagic events or excessive bleeding in the deficiency group. The diet is too low in vitamin K, leading to severe clinical deficiency and impaired blood clotting.Increase the phylloquinone level slightly to create a subclinical, rather than clinical, deficiency. Monitor coagulation parameters like prothrombin time (PT) to assess deficiency status.
Inconsistent or no signs of deficiency in the experimental group. 1. Coprophagy: Animals are consuming feces, a source of bacterially-produced menaquinones. 2. Contaminated Bedding/Feed: Standard chow or bedding may contain unaccounted-for sources of vitamin K. 3. Gut Microbiome: Robust gut microbial synthesis of menaquinones is compensating for the deficient diet.1. House animals in suspended wire-bottom cages to prevent coprophagy. 2. Use purified diets and appropriate bedding. Ensure all components are analyzed for vitamin K content. 3. Consider the use of antibiotics to reduce gut flora, though this introduces another variable.
High variability in vitamin K levels within the same group. Sex Differences: Male and female mice can respond differently to dietary vitamin K manipulation, with females sometimes showing more resistance to deficiency.Analyze data for males and females separately. Ensure equal numbers of each sex per group.
Unexpected Vitamin K Forms Detected in Tissues. In Vivo Conversion: Dietary forms of vitamin K can be remodeled by the gut microbiome or converted within the animal's tissues to other forms, such as MK-4.Use stable isotope-labeled vitamin K forms to trace the metabolic fate of the dietary vitamin K provided.

Data Presentation

Table 1: Example Formulation of Control vs. Vitamin K Deficient Diets

This table is based on the modification of the AIN-93G diet for C57BL/6 mice.

ComponentControl Diet (AIN-93G)Vitamin K Deficient DietUnitReference
Casein 200200g/kg
L-Cystine 33g/kg
Corn Starch 397.5~397.5g/kg
Sucrose 100100g/kg
Soybean Oil 7070g/kg
Cellulose 5050g/kg
Mineral Mix (AIN-93G-MX) 3535g/kg
Vitamin Mix (AIN-93-VX) 1010 (modified)g/kg
Phylloquinone (Vitamin K1) ~900 <30 µg/kg
Choline Bitartrate 2.52.5g/kg

Note: The deficient diet's vitamin mix is prepared without adding phylloquinone. The trace amounts present are typically from other ingredients.

Experimental Protocols

Protocol 1: Induction and Verification of Subclinical MK-7 Deficiency

This protocol outlines a general procedure for creating a subclinical vitamin K deficiency in rodents to study the specific effects of MK-7.

  • Animal Model and Acclimation:

    • Use C57BL/6 mice or Sprague-Dawley rats.

    • Upon arrival, acclimate animals for one week with a standard purified diet (e.g., AIN-93G) containing a known, sufficient amount of phylloquinone (~900 µg/kg).

  • Housing:

    • House animals individually in suspended wire-bottom cages to prevent coprophagy.

    • Maintain a controlled environment (12-h light/dark cycle, stable temperature and humidity).

    • Provide free access to purified water and the experimental diet.

  • Dietary Intervention:

    • Randomly assign animals to a control group or a deficiency group.

    • Control Group: Continues to receive the standard AIN-93G diet.

    • Deficiency Group: Receives the modified AIN-93G diet, with phylloquinone content reduced to <30 µg/kg.

    • MK-7 Supplementation Group (Optional): Receives the deficient diet supplemented with a specific dose of MK-7 (e.g., 30 mg/kg).

    • The dietary intervention period is typically 4 weeks.

  • Monitoring and Sample Collection:

    • Monitor animal weight and health daily. Note any clinical signs of bleeding (e.g., bruising, blood in stool), although this is not expected in a subclinical model.

    • At the end of the experiment, euthanize animals.

    • Collect blood via cardiac puncture for coagulation tests and vitamin K analysis.

    • Harvest tissues of interest (e.g., liver, bone, brain), flash-freeze in liquid nitrogen, and store at -80°C.

  • Verification of Deficiency:

    • Coagulation Assay: Measure the prothrombin time (PT) and International Normalized Ratio (INR). A prolonged PT/INR can indicate a functional vitamin K deficiency.

    • Vitamin K Analysis: Use High-Performance Liquid Chromatography (HPLC) or LC-MS to measure the concentrations of phylloquinone and menaquinones (MK-4, MK-7, etc.) in serum and tissue homogenates. A significant reduction or undetectable level of vitamin K in the liver of the deficiency group compared to the control group confirms the deficiency.

Visualizations

Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis Acclimation Animal Acclimation (1 week, AIN-93G Diet) DietPrep Diet Formulation (Control vs. VK-Deficient) Acclimation->DietPrep Housing Specialized Housing (Wire-bottom cages) DietPrep->Housing Intervention Dietary Intervention (4 weeks) Housing->Intervention Monitoring Daily Monitoring (Health & Weight) Intervention->Monitoring Collection Blood & Tissue Collection Monitoring->Collection Coagulation Coagulation Assays (Prothrombin Time) Collection->Coagulation HPLC Vitamin K Analysis (HPLC / LC-MS) Collection->HPLC Data Data Interpretation Coagulation->Data HPLC->Data

Caption: Workflow for an MK-7 deficiency study in rodents.

Vitamin K Cycle and Gla-Protein Activation

G cluster_info Mechanism VK_hydro Vitamin K (Hydroquinone) VK_epoxide Vitamin K Epoxide VK_hydro->VK_epoxide Carboxylation (GGCX enzyme) Precursor_protein Protein Precursor (Glu Residues) VK_epoxide->p1 Gla_protein Active Gla-Protein (e.g., Osteocalcin) Precursor_protein->Gla_protein Warfarin Warfarin (Antagonist) Warfarin->p1 inhibits p1->VK_hydro Reduction (VKOR enzyme)

Caption: The Vitamin K cycle is essential for activating Gla-proteins.

References

Validation & Comparative

Unveiling the Bioactivity of Menaquinone-7: A Comparative Analysis of Synthetic vs. Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the biological equivalence and distinct characteristics of synthetic and fermentation-derived Menaquinone-7 (MK-7), supported by experimental data and detailed methodologies.

This compound (MK-7), a vital form of vitamin K2, has garnered significant attention for its crucial role in bone and cardiovascular health.[1][2][3] Its primary biological function lies in serving as a cofactor for the gamma-carboxylation of specific proteins, notably osteocalcin (B1147995) and matrix Gla protein (MGP).[1][2] This post-translational modification is essential for their activity in calcium homeostasis, directing calcium to bones and preventing its accumulation in arteries. As the demand for MK-7 in supplements and pharmaceuticals grows, a critical question arises for researchers and developers: does the source of MK-7—natural fermentation versus chemical synthesis—impact its biological activity? This guide provides an in-depth comparison, presenting key experimental findings and methodologies to inform formulation and research decisions.

Isomeric Purity: The Decisive Factor in Bioactivity

The biological activity of this compound is intrinsically linked to its molecular structure, specifically its isomeric form. MK-7 exists as 'trans' and 'cis' isomers, with the all-trans form being the biologically active configuration. Studies have indicated that the cis isomers of MK-7 exhibit minimal to no biological activity.

Natural MK-7 , typically produced through the fermentation of Bacillus subtilis natto, is characterized by a high percentage of the all-trans isomer, often exceeding 99% isomeric purity. In contrast, synthetic MK-7 , produced via chemical processes, may contain a higher proportion of the less effective cis isomers, although manufacturing advancements have enabled the production of high-purity, all-trans synthetic MK-7. Therefore, the critical determinant of bioactivity is not the source itself, but the final isomeric purity of the MK-7 compound.

Bioavailability and Pharmacokinetics: A Tale of Equivalence

Several clinical trials have been conducted to compare the bioavailability and pharmacokinetic profiles of synthetic and natural MK-7. A key study investigating a synthetic all-trans MK-7 (K2VITAL®) and a fermentation-derived MK-7 demonstrated their bioequivalence.

Key Pharmacokinetic Parameters
ParameterSynthetic MK-7Natural (Fermentation-Derived) MK-7Reference
Time to Peak (Tmax) ~6 hours (tablets), 2-4 hours (capsules)~6 hours (tablets), 2-4 hours (capsules)
Area Under the Curve (AUC) Bioequivalent to natural MK-7Bioequivalent to synthetic MK-7
Maximum Concentration (Cmax) Bioequivalent to natural MK-7Bioequivalent to synthetic MK-7
Half-life Long half-lifeLong half-life

These findings suggest that when the isomeric form is all-trans, both synthetic and natural MK-7 are absorbed similarly and exhibit comparable residence times in the body. The long half-life of MK-7 is a significant advantage over other forms of vitamin K, such as vitamin K1 and MK-4, allowing for more stable serum concentrations.

Biological Activity: Carboxylation of Key Proteins

The ultimate measure of MK-7's bioactivity is its ability to carboxylate target proteins. Studies have shown that both synthetic and natural all-trans MK-7 effectively increase the levels of carboxylated osteocalcin (cOC) and decrease the levels of undercarboxylated osteocalcin (ucOC), a marker of vitamin K deficiency.

A randomized, double-blinded parallel study demonstrated that daily intake of both synthetic and fermentation-derived MK-7 resulted in a significant increase in serum concentrations of carboxylated osteocalcin and a reduction in undercarboxylated osteocalcin, indicating comparable vitamin K activity.

Experimental Protocols

Bioavailability and Pharmacokinetic Study

A randomized, single-blinded, two-way cross-over study is a common design to assess bioequivalence.

Methodology:

  • Subject Recruitment: Healthy adult volunteers are recruited for the study.

  • Randomization: Subjects are randomly assigned to receive either a single dose of synthetic MK-7 or fermentation-derived MK-7.

  • Dosing: A single oral dose (e.g., 180 µg) of the assigned MK-7 formulation is administered.

  • Blood Sampling: Blood samples are collected at baseline and at various time points post-administration (e.g., 0, 2, 4, 6, 8, 12, 24, 48, and 72 hours).

  • Washout Period: A washout period of sufficient duration is implemented between the two treatment phases.

  • Crossover: Subjects then receive the alternate MK-7 formulation, and the blood sampling protocol is repeated.

  • Analysis: Serum concentrations of MK-7 are measured using methods like High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Pharmacokinetic Parameters: Key parameters such as AUC (Area Under the Curve) and Cmax (Maximum Concentration) are calculated to determine bioequivalence.

G cluster_0 Bioavailability Study Workflow Recruitment Subject Recruitment Randomization Randomization Recruitment->Randomization Dosing_A Dose 1: Synthetic or Natural MK-7 Randomization->Dosing_A Sampling_A Blood Sampling Dosing_A->Sampling_A Washout Washout Period Sampling_A->Washout Dosing_B Dose 2: Alternate MK-7 Washout->Dosing_B Sampling_B Blood Sampling Dosing_B->Sampling_B Analysis LC-MS/MS Analysis Sampling_B->Analysis PK_Analysis Pharmacokinetic Analysis (AUC, Cmax) Analysis->PK_Analysis G cluster_1 MK-7 Signaling Pathways cluster_carboxylation Vitamin K-Dependent Carboxylation cluster_other_pathways Other Modulated Pathways MK7 This compound (MK-7) GGCX γ-Glutamyl Carboxylase (GGCX) MK7->GGCX Cofactor PI3K PI3K/AKT MK7->PI3K MAPK MAP Kinase MK7->MAPK NFkB NF-κB MK7->NFkB ucOC Undercarboxylated Osteocalcin (ucOC) cOC Carboxylated Osteocalcin (cOC) ucOC->cOC GGCX Bone Mineralization Bone Mineralization cOC->Bone Mineralization ucMGP Undercarboxylated Matrix Gla Protein (ucMGP) cMGP Carboxylated Matrix Gla Protein (cMGP) ucMGP->cMGP GGCX Inhibition of\nVascular Calcification Inhibition of Vascular Calcification cMGP->Inhibition of\nVascular Calcification Cell Survival\n& Growth Cell Survival & Growth PI3K->Cell Survival\n& Growth Cell Proliferation\n& Differentiation Cell Proliferation & Differentiation MAPK->Cell Proliferation\n& Differentiation Inflammatory\nResponse Inflammatory Response NFkB->Inflammatory\nResponse

References

Reproducibility of Menaquinone-7 Studies on Cardiovascular Health: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The role of Menaquinone-7 (MK-7), a subtype of vitamin K2, in cardiovascular health is a subject of ongoing scientific investigation. While numerous studies have explored its potential to mitigate vascular calcification and improve arterial stiffness, the reproducibility of these findings remains a critical point of discussion among researchers. This guide provides a comparative analysis of key studies, offering an objective overview of the existing experimental data and methodologies to shed light on the current state of reproducibility in this field.

Quantitative Data Summary of Key Clinical Trials

To facilitate a clear comparison of the available evidence, the following table summarizes the quantitative outcomes from prominent randomized controlled trials (RCTs) investigating the effect of MK-7 on cardiovascular health markers. The selected studies highlight the variability in reported outcomes.

Study (Author, Year)PopulationInterventionDurationKey Outcome Measure(s)Results
Knapen et al. (2015)[1][2]244 healthy postmenopausal women180 µ g/day MK-7 or placebo3 yearsArterial stiffness (Pulse Wave Velocity, Stiffness Index β)Statistically significant improvement in arterial stiffness with MK-7 supplementation compared to placebo.[1][2]
Diederichsen et al. (2022)[3]365 men with aortic valve calcification720 µ g/day MK-7 + 25 µ g/day vitamin D or placebo2 yearsAortic Valve Calcification (AVC) scoreNo significant difference in the progression of AVC between the MK-7 and placebo groups.
Vossen et al. (VitaK-CAC Trial) (First results presented 2025)Patients with coronary artery disease360 µ g/day MK-7 or placebo2 yearsCoronary Artery Calcification (CAC) scoreMK-7 supplementation was shown to slow down the progression of CAC.
Witham et al. (as cited in a 2024 meta-analysis)Vitamin K2 (400 µ g/day ) or placebo1 yearPulse Wave Velocity (PWV)No difference in PWV at 12 months compared to placebo.

Detailed Experimental Protocols

Variations in experimental design and methodology can significantly contribute to differing study outcomes. Below is a detailed comparison of the protocols from the key studies.

1. Knapen et al. (2015)

  • Study Design: Double-blind, randomized, placebo-controlled trial.

  • Participants: 244 healthy postmenopausal women, aged 55-65 years. Exclusion criteria included a BMI > 30 kg/m ², osteoporosis at baseline, and use of medications known to interfere with vitamin K metabolism.

  • Intervention: 180 µg of MK-7 (as MenaQ7) per day or a placebo for three years.

  • Outcome Measurement:

    • Arterial Stiffness: Measured using carotid-femoral Pulse Wave Velocity (cfPWV) and the Stiffness Index β, determined by echotracking of the common carotid artery.

    • Biomarkers: Circulating levels of dephospho-uncarboxylated matrix Gla-protein (dp-ucMGP) were measured.

2. Diederichsen et al. (2022)

  • Study Design: Randomized, double-blind, multicenter trial.

  • Participants: 365 men (mean age 71.0 years) with a baseline aortic valve calcification (AVC) score >300 arbitrary units (AU).

  • Intervention: Daily supplementation with 720 µg of MK-7 plus 25 µg of vitamin D or a matching placebo for 24 months.

  • Outcome Measurement:

    • Vascular Calcification: The primary outcome was the change in AVC score, measured by non-contrast cardiac computed tomography (CT) using the Agatston method.

    • Biomarkers: Plasma levels of dp-ucMGP were assessed.

3. VitaK-CAC Trial (Vossen et al.)

  • Study Design: Double-blind, randomized, placebo-controlled trial.

  • Participants: Patients with known coronary artery disease and a baseline coronary artery calcification (CAC) score between 50 and 400 Agatston units.

  • Intervention: 360 µg of MK-7 per day or a placebo for 24 months.

  • Outcome Measurement:

    • Vascular Calcification: The primary endpoint is the difference in the progression of the CAC score, measured by non-contrast CT scans at baseline and follow-up.

Signaling Pathways and Experimental Workflows

To visually represent the underlying biological mechanisms and study designs, the following diagrams are provided in the DOT language for Graphviz.

cluster_0 Mechanism of MK-7 Action MK7 This compound (Vitamin K2) VKOR Vitamin K-dependent γ-glutamyl carboxylase MK7->VKOR Activates ucMGP Inactive MGP (uncarboxylated) VKOR->ucMGP Carboxylates cMGP Active MGP (carboxylated) ucMGP->cMGP Ca Calcium Ions cMGP->Ca Binds Inhibition Inhibition of Calcification cMGP->Inhibition Leads to Vessel Blood Vessel Wall Ca->Vessel Deposits on Inhibition->Vessel

Caption: Proposed signaling pathway of this compound in the inhibition of vascular calcification.

cluster_1 Typical RCT Workflow for MK-7 Studies Recruitment Participant Recruitment (Defined Inclusion/Exclusion Criteria) Baseline Baseline Assessment (e.g., CT Scan for Calcification Score, PWV Measurement, Blood Samples) Recruitment->Baseline Randomization Randomization Baseline->Randomization Intervention Intervention Group (MK-7 Supplementation) Randomization->Intervention 1:1 Placebo Placebo Group (Matching Placebo) Randomization->Placebo 1:1 FollowUp Follow-up Assessments (e.g., at 12, 24, 36 months) Intervention->FollowUp Placebo->FollowUp Final Final Assessment (Repeat Baseline Measurements) FollowUp->Final Analysis Data Analysis (Comparison between groups) Final->Analysis

Caption: Generalized experimental workflow for a randomized controlled trial on MK-7.

Discussion on Reproducibility

The conflicting findings in the literature on this compound and cardiovascular health highlight the challenges in achieving reproducibility. Several factors may contribute to these discrepancies:

  • Dosage and Formulation: The doses of MK-7 used in clinical trials have varied, ranging from 180 µ g/day to 720 µ g/day . The bioavailability of different MK-7 formulations could also influence the outcomes.

  • Study Population: The baseline cardiovascular health of the study participants is a critical variable. For instance, the study by Knapen et al., which showed a positive effect, was conducted in healthy postmenopausal women, whereas the study by Diederichsen et al., which found no significant effect on aortic valve calcification, enrolled elderly men with existing substantial calcification. It is plausible that MK-7 may be more effective in preventing the initial stages of vascular calcification rather than reversing established calcification.

  • Duration of Intervention: The duration of supplementation is another key factor. The positive findings from the Knapen et al. study were observed after a three-year intervention, suggesting that the cardiovascular benefits of MK-7 may only become apparent over the long term.

  • Endpoint Measurement: The choice and sensitivity of the outcome measures are crucial. While some studies have focused on functional measures like arterial stiffness, others have assessed anatomical changes such as calcification scores. The methods for measuring these endpoints, for example, the type of CT scanner and protocol for calcification scoring, can also introduce variability.

Conclusion

The evidence for the cardiovascular benefits of this compound is promising but not yet definitive, with notable inconsistencies across different clinical trials. While some well-controlled studies have demonstrated significant improvements in arterial stiffness and a reduction in the progression of coronary artery calcification, others have not been able to replicate these findings, particularly in populations with advanced vascular calcification.

For researchers and drug development professionals, it is imperative to carefully consider the nuances of study design, including participant characteristics, intervention duration, and the specificity of outcome measures. Future research should aim to standardize methodologies to the greatest extent possible to enhance the reproducibility and comparability of findings. Larger, long-term clinical trials in diverse populations are needed to unequivocally establish the role of MK-7 in cardiovascular health and to determine the optimal dosage and target populations for supplementation.

References

A Comparative Guide: Microbial Fermentation vs. Chemical Synthesis of Menaquinone-7 (MK-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the two primary methods for producing Menaquinone-7 (MK-7), a vital nutrient for bone and cardiovascular health: microbial fermentation and chemical synthesis. We will delve into the efficacy, purity, and overall viability of each method, supported by experimental data and detailed protocols to inform your research and development endeavors.

At a Glance: Key Differences in MK-7 Production

FeatureMicrobial FermentationChemical Synthesis
Starting Materials Renewable resources (e.g., soy, glucose, glycerol)Chemical precursors (e.g., menadione (B1676200), solanesol)
Process Biocatalytic conversion by microorganisms (e.g., Bacillus subtilis)Multi-step organic chemical reactions
Isomer Purity Predominantly the all-trans isomer (>99%)[1][2]Mixture of trans and cis isomers[1][2]
Biological Activity High, due to the all-trans configurationLower, as cis-isomers are biologically inactive
Potential Impurities Residual media components, other menaquinones (e.g., MK-6)Unreacted starting materials, reaction byproducts, cis-isomers of MK-7
Yield Varies (e.g., 32.2 mg/L to 154.6 mg/L)[3]Can be high, but often at the cost of isomer purity
Cost-Effectiveness Can be more expensive due to complex downstream processingGenerally more economical for large-scale production
Environmental Impact More sustainable and eco-friendlyCan involve hazardous solvents and reagents

In-Depth Efficacy Comparison

The primary measure of efficacy for MK-7 is its biological activity, which is intrinsically linked to its isomeric purity. The all-trans form of MK-7 is the biologically active isomer, responsible for its role in activating key proteins such as osteocalcin (B1147995) for bone health and matrix Gla-protein (MGP) for cardiovascular health.

Microbial Fermentation: This method, particularly utilizing strains of Bacillus subtilis, is renowned for producing MK-7 with a very high percentage of the all-trans isomer, often exceeding 99%. This high isomeric purity translates directly to superior biological efficacy. The fermentation process mimics the natural production of MK-7 in sources like the Japanese food "natto."

Chemical Synthesis: While chemical synthesis routes can be designed to be stereoselective, they often result in a mixture of all-trans and cis-isomers of MK-7. The presence of inactive cis-isomers reduces the overall biological potency of the final product. Furthermore, synthetic processes can introduce other impurities that may require extensive purification steps. A study on commercially available MK-7 supplements found that a synthetic product had the lowest purity profile, with 23 different impurity species accounting for 5.67% of the unknown components.

Experimental Protocols

Microbial Fermentation of MK-7 using Bacillus subtilis

This protocol is a generalized representation based on common laboratory practices for the production of MK-7 via fermentation.

1. Strain and Inoculum Preparation:

  • A culture of Bacillus subtilis (natto) is grown on a suitable agar (B569324) medium.
  • A single colony is then used to inoculate a seed culture in a liquid medium (e.g., Luria-Bertani broth).
  • The seed culture is incubated at 37°C with shaking until it reaches the exponential growth phase.

2. Fermentation Medium:

  • A typical production medium contains a carbon source (e.g., 20.7 g/L glycerol, 20 g/L sucrose), a nitrogen source (e.g., 47.3 g/L soy peptone, 4 g/L yeast extract), and essential minerals (e.g., 1.9 g/L KH2PO4, 0.1 g/L MgSO4·7H2O).
  • The initial pH of the medium is adjusted to approximately 7.0.

3. Fermentation Conditions:

  • The production medium is inoculated with the seed culture.
  • Fermentation is carried out at a controlled temperature, typically between 37°C and 40°C, with agitation (e.g., 200 rpm) for a period of 72 to 120 hours.

4. Extraction and Quantification of MK-7:

  • The fermentation broth is mixed with an organic solvent system, such as n-hexane and isopropanol (B130326) (2:1 v/v).
  • The mixture is vigorously agitated and then centrifuged to separate the organic and aqueous phases.
  • The organic phase containing MK-7 is collected.
  • The concentration and purity of MK-7 are determined using High-Performance Liquid Chromatography (HPLC).

Chemical Synthesis of all-trans MK-7

The chemical synthesis of all-trans MK-7 is a complex multi-step process. A common strategy involves the convergent synthesis approach.

1. Synthesis of Key Intermediates:

  • Preparation of a protected menadione derivative.
  • Synthesis of an all-trans hexaprenyl bromide side chain. This is a critical and challenging step to ensure the final product has the correct stereochemistry.

2. Coupling Reaction:

  • The menadione derivative and the hexaprenyl bromide are coupled together in an alkylation reaction. This step forms the basic carbon skeleton of MK-7.

3. Desulfonylation and Deprotection:

  • Removal of sulfonyl groups and any protecting groups from the coupled product.

4. Oxidation:

5. Purification:

  • The crude product is purified using techniques such as flash chromatography on silica (B1680970) gel to isolate the all-trans MK-7 from cis-isomers and other reaction byproducts.

Visualizing the Processes and Pathways

Microbial Fermentation Workflow

Microbial_Fermentation_Workflow cluster_upstream Upstream Processing cluster_fermentation Fermentation cluster_downstream Downstream Processing Strain_Selection Strain Selection (Bacillus subtilis) Inoculum_Development Inoculum Development Strain_Selection->Inoculum_Development Media_Preparation Media Preparation (Carbon, Nitrogen, Minerals) Bioreactor Bioreactor (Controlled T, pH, Agitation) Media_Preparation->Bioreactor Inoculum_Development->Bioreactor Cell_Harvesting Cell Harvesting Bioreactor->Cell_Harvesting Extraction Solvent Extraction Cell_Harvesting->Extraction Purification Purification (e.g., Crystallization) Extraction->Purification Final_Product all-trans MK-7 Purification->Final_Product

Caption: Workflow for the microbial fermentation of MK-7.

Chemical Synthesis Workflow

Chemical_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Menadione_Derivative Menadione Derivative Synthesis Coupling Coupling Reaction Menadione_Derivative->Coupling Side_Chain_Synthesis Hexaprenyl Bromide (all-trans) Synthesis Side_Chain_Synthesis->Coupling Deprotection_Oxidation Deprotection & Oxidation Coupling->Deprotection_Oxidation Chromatography Chromatography Deprotection_Oxidation->Chromatography Crystallization Crystallization Chromatography->Crystallization Final_Product MK-7 (trans/cis mixture) Crystallization->Final_Product

Caption: Workflow for the chemical synthesis of MK-7.

Signaling Pathway of MK-7

MK7_Signaling_Pathway cluster_liver Liver cluster_bone Bone cluster_vasculature Vasculature MK7 This compound (MK-7) GGCX_Liver γ-glutamyl carboxylase (GGCX) MK7->GGCX_Liver GGCX_Bone γ-glutamyl carboxylase (GGCX) MK7->GGCX_Bone GGCX_Vasculature γ-glutamyl carboxylase (GGCX) MK7->GGCX_Vasculature Prothrombin Inactive Prothrombin Active_Prothrombin Active Prothrombin Prothrombin->Active_Prothrombin  Carboxylation Blood_Clotting Blood Clotting Cascade Active_Prothrombin->Blood_Clotting Osteocalcin Inactive Osteocalcin Active_Osteocalcin Active Osteocalcin Osteocalcin->Active_Osteocalcin  Carboxylation Bone_Mineralization Bone Mineralization Active_Osteocalcin->Bone_Mineralization MGP Inactive Matrix Gla-Protein (MGP) Active_MGP Active MGP MGP->Active_MGP  Carboxylation Inhibit_Calcification Inhibition of Vascular Calcification Active_MGP->Inhibit_Calcification

References

Validating the Role of Menaquinone-7 in Gene Regulation: A Comparative Guide Utilizing Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data to validate the role of Menaquinone-7 (MK-7), a form of Vitamin K2, in gene regulation. By examining evidence from knockout mouse models and in vitro/in vivo supplementation studies, we aim to elucidate the mechanisms by which MK-7 influences key physiological pathways.

MK-7 and Its Key Gene Targets

This compound (MK-7) is a vital nutrient that functions as a cofactor for the enzyme γ-glutamyl carboxylase, which is crucial for the activation of several vitamin K-dependent proteins (VKDPs). Beyond this classical role, emerging evidence suggests that MK-7 also directly and indirectly regulates the expression of several key genes involved in bone metabolism, cardiovascular health, and inflammation. The primary gene targets that will be discussed in this guide are:

  • Osteocalcin (B1147995) (OCN): A protein synthesized by osteoblasts that is essential for bone mineralization.

  • Matrix Gla Protein (MGP): A potent inhibitor of soft tissue and vascular calcification.

  • Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL): A key cytokine involved in the differentiation and activation of osteoclasts, the cells responsible for bone resorption.

  • Bone Morphogenetic Protein 2 (BMP2): A growth factor that plays a critical role in bone and cartilage formation.

Validating Gene Function with Knockout Models

Knockout (KO) mouse models, where a specific gene is rendered non-functional, are invaluable tools for understanding the physiological role of that gene. The phenotypic changes observed in these animals provide direct evidence of the gene's importance.

Matrix Gla Protein (MGP) Knockout Mice

MGP is a crucial inhibitor of ectopic calcification. Studies on MGP knockout mice have revealed a severe phenotype, underscoring the protein's critical function.

FeatureWild-Type (WT) MiceMGP Knockout (MGP-/-) MiceReference
Lifespan NormalDie within 6-8 weeks[1][2]
Vascular Phenotype Normal arterial structureExtensive mineralization of all arteries, leading to rupture[1][3]
Bone Phenotype Normal bone massDecreased bone volume over tissue volume due to impaired osteoblast function[3]
Other Phenotypes NormalProgressive loss of body weight, rapid heartbeat

The severe vascular calcification and premature death in MGP knockout mice highlight the indispensable role of MGP in preventing arterial mineralization.

Bone Morphogenetic Protein 2 (BMP2) Knockout Mice

BMP2 is a potent osteogenic factor, and its absence has profound effects on development.

FeatureWild-Type (WT) MiceBMP2 Knockout (BMP2-/-) MiceReference
Viability ViableEmbryonic lethal before day 12.5
Developmental Phenotype Normal developmentDefects in amnion/chorion formation and abnormal cardiac development
Skeletal Phenotype (Heterozygous KO) Normal skeletal structureAbnormal number of ribs, reduced body length, lower bone mineral content and volume

The embryonic lethality of homozygous BMP2 knockout mice underscores its fundamental role in early development, while heterozygous mice demonstrate its importance in maintaining skeletal integrity.

MK-7's Regulatory Effects on Target Gene Expression

While direct studies of MK-7 supplementation in knockout models for these specific genes are limited, a substantial body of evidence from in vitro and in vivo studies on wild-type models demonstrates MK-7's ability to modulate their expression.

In Vitro Studies
Cell LineTreatmentEffect on Gene/Protein ExpressionReference
MC3T3E1 (osteoblastic cells)MK-7Increased mRNA expression of Osteocalcin, OPG, RANKL, and RANK. Increased protein levels of Osteocalcin and RANKL.
MC3T3E1 (osteoblastic cells)MK-7Upregulated Tenascin C and BMP2 mRNA expression. Downregulated biglycan (B1168362) and butyrophilin mRNA expression. Increased phosphorylated Smad1 (downstream of BMP2).
MG63 (osteoblast-like cells)MGP overexpressionIncreased Wnt3a, β-catenin, and Runx2 mRNA and protein levels.
In Vivo Studies (Wild-Type Animals)
Animal ModelTreatmentEffect on Gene/Protein ExpressionReference
Rats with Chronic Kidney DiseaseHigh-dose MK-7 (100 µg/g diet)Increased aortic MGP mRNA expression (10-fold).
Healthy Postmenopausal WomenMK-7 (180 µ g/day )Significant decrease in uncarboxylated osteocalcin and uncarboxylated MGP, indicating increased carboxylation (activation).
Hemodialysis PatientsMK-7 (various doses)Dose-dependent decrease in dephospho-uncarboxylated MGP (dp-ucMGP).

These studies collectively suggest that MK-7 enhances the expression and activation of osteogenic and vasculoprotective genes while influencing the balance of bone remodeling.

Experimental Protocols

Animal Study: MK-7 Supplementation in a Murine Model

This protocol is a generalized representation based on common practices in the field.

  • Animal Model: C57BL/6J mice (wild-type). For a knockout study, the corresponding knockout and wild-type littermates would be used.

  • Housing: Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Diet and Supplementation:

    • Control Group: Standard rodent chow.

    • MK-7 Group: Standard rodent chow supplemented with MK-7. A common dosage for high-dose supplementation is 100 µg of MK-7 per gram of diet. For oral gavage, doses can range from 2.5 to 10 mg/kg body weight/day.

  • Duration: A typical study duration to observe effects on bone and vascular tissue is 12 weeks.

  • Tissue Collection: At the end of the study, animals are euthanized, and tissues of interest (e.g., aorta, femur) are harvested for analysis.

Gene Expression Analysis: Real-Time PCR for Osteocalcin
  • RNA Extraction: Total RNA is extracted from bone tissue or cultured osteoblasts using a TRIzol-based method according to the manufacturer's protocol.

  • cDNA Synthesis: First-strand cDNA is synthesized from total RNA using a reverse transcriptase kit with oligo(dT) primers.

  • Real-Time PCR: Quantitative PCR is performed using a SYBR Green-based detection method.

    • Primers for Mouse Osteocalcin (Bglap): Specific primers are designed to amplify a unique region of the osteocalcin gene. It is crucial to design primers that differentiate between osteocalcin and other similar gene transcripts.

    • Housekeeping Gene: A stable housekeeping gene, such as GAPDH or β-actin, is used for normalization.

    • Cycling Conditions: A typical protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • Data Analysis: The relative expression of the target gene is calculated using the ΔΔCt method.

Protein Expression Analysis: Western Blot for MGP
  • Protein Extraction: Tissues (e.g., aorta) are homogenized in RIPA buffer containing protease inhibitors to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford protein assay.

  • SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for MGP overnight at 4°C.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Normalization: The membrane is stripped and re-probed with an antibody for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

Visualizing the Pathways and Logic

Signaling Pathways Influenced by MK-7

MK7_Signaling cluster_osteoblast Osteoblast cluster_osteoclast Osteoclast Precursor cluster_vascular Vascular Smooth Muscle Cell MK7 MK-7 OCN Osteocalcin Gene MK7->OCN Upregulates BMP2 BMP2 Gene MK7->BMP2 Upregulates RANKL_gene RANKL Gene MK7->RANKL_gene Upregulates OPG OPG Gene MK7->OPG Upregulates MGP MGP Gene MK7->MGP Upregulates BMP2_protein BMP2 Protein BMP2->BMP2_protein RANKL_protein RANKL Protein RANKL_gene->RANKL_protein OPG_protein OPG Protein OPG->OPG_protein Smad Smad Signaling BMP2_protein->Smad Activates Smad->OCN Upregulates RANK RANK Receptor Osteoclast\nDifferentiation Osteoclast Differentiation RANK->Osteoclast\nDifferentiation Promotes RANKL_protein->RANK Binds OPG_protein->RANKL_protein Inhibits MGP_protein MGP Protein MGP->MGP_protein Vascular Calcification Vascular Calcification MGP_protein->Vascular Calcification Inhibits Knockout_Workflow cluster_animals Animal Groups cluster_results Expected Outcomes start Start: Hypothesis MK-7's effect is mediated by Gene X wt_control Wild-Type (WT) + Vehicle start->wt_control wt_mk7 Wild-Type (WT) + MK-7 start->wt_mk7 ko_control Gene X KO + Vehicle start->ko_control ko_mk7 Gene X KO + MK-7 start->ko_mk7 treatment Treatment Period (e.g., 12 weeks) wt_control->treatment wt_mk7->treatment ko_control->treatment ko_mk7->treatment analysis Tissue Collection & Gene/Protein Expression Analysis treatment->analysis result1 WT + MK-7: Upregulation of Target Genes analysis->result1 result2 Gene X KO + Vehicle: Baseline Phenotype analysis->result2 result3 Gene X KO + MK-7: No/Reduced Upregulation of Target Genes analysis->result3 conclusion Conclusion: MK-7's effect on target genes is dependent on Gene X result1->conclusion result2->conclusion result3->conclusion Logical_Relationship cluster_wildtype In Wild-Type Model cluster_knockout In Knockout Model MK7 MK-7 Supplementation GeneX_WT Gene X Expression MK7->GeneX_WT Regulates GeneX_KO Gene X Knockout (No Expression) MK7->GeneX_KO Cannot Regulate Phenotype_WT Physiological Effect (e.g., Increased Bone Density) GeneX_WT->Phenotype_WT Leads to Validation Validation of MK-7's Role via Gene X Phenotype_WT->Validation Phenotype_KO Altered/Abolished Physiological Effect GeneX_KO->Phenotype_KO Leads to Phenotype_KO->Validation

References

Safety Operating Guide

Navigating the Disposal of Menaquinone-7: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, step-by-step information for the safe and compliant disposal of Menaquinone-7 (MK-7), also known as Vitamin K2.

This compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals and is not considered a "Hazardous Chemical" by the OSHA Hazard Communication Standard[1][2][3]. Consequently, it does not have stringent, specific disposal regulations that apply to hazardous chemical waste. However, responsible laboratory practice dictates that it should be handled with care and disposed of in a manner that minimizes environmental impact and ensures workplace safety.

Standard Operating Procedure for this compound Disposal

This section outlines the recommended procedures for the disposal of this compound in a laboratory setting.

1. Risk Assessment and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is crucial to wear appropriate Personal Protective Equipment (PPE). While not classified as hazardous, direct contact should be minimized.

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard lab coat is recommended to prevent contamination of personal clothing.

  • Respiratory Protection: If there is a risk of generating dust, a dust respirator should be worn[4].

2. Disposal of Unused or Expired this compound

For pure, unused, or expired this compound, the following steps should be taken:

  • Small Quantities: For small amounts typically used in research, the material can be collected in a clearly labeled, sealed container. This container should be disposed of as non-hazardous solid waste, in accordance with your institution's and local regulations.

  • Large Quantities: For larger quantities, it is best practice to contact a licensed professional waste disposal company[5]. They can provide guidance and ensure compliance with all federal, state, and local environmental control regulations.

  • Avoid Drain Disposal: Do not dispose of this compound down the drain or into the sewer system. While not classified as a major environmental hazard, one safety data sheet notes it as "slightly hazardous for water," and large quantities should be prevented from reaching ground water or water courses.

3. Spill Management and Cleanup

In the event of a spill, follow these procedures to ensure safety and proper cleanup:

  • Containment: Isolate the spill area to prevent further spread.

  • Cleanup:

    • For solid spills, carefully sweep or vacuum the material. Avoid actions that generate dust.

    • Place the collected material into a suitable, sealed, and clearly labeled container for disposal.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Waste Disposal: Dispose of the container with the spilled material and any contaminated cleaning materials (e.g., paper towels, wipes) as non-hazardous solid waste.

4. Disposal of Contaminated Materials

Any materials that come into contact with this compound, such as empty containers, weighing papers, or contaminated PPE, should be handled as follows:

  • Empty Containers: Empty containers may retain product residue and should be disposed of in a safe manner. They can typically be placed in the regular laboratory trash, provided they are completely empty. For containers with residual amounts, they should be disposed of in the same manner as the chemical itself.

  • Contaminated Labware and PPE: Disposable items like gloves and weighing papers should be placed in a designated waste container for non-hazardous solid waste.

Quantitative Data Summary

No specific quantitative limits for the disposal of this compound were identified in the safety data sheets, which is consistent with its non-hazardous classification.

ParameterValueSource
Hazard Classification Not classified as hazardous
Environmental Hazard Generally not considered an environmental hazard. Slightly hazardous for water in large quantities.
Special Disposal Regs None specified. Follow local and institutional guidelines for non-hazardous waste.

This compound Disposal Decision Pathway

The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.

G start Start: this compound Disposal assess Assess Material: Unused, Spilled, or Contaminated? start->assess unused Unused/Expired MK-7 assess->unused Unused spill Spilled MK-7 assess->spill Spilled contaminated Contaminated Material (e.g., PPE, containers) assess->contaminated Contaminated quantity Small or Large Quantity? unused->quantity cleanup Follow Spill Cleanup Protocol: 1. Wear PPE 2. Sweep/Vacuum (avoid dust) 3. Collect in sealed container spill->cleanup dispose_non_haz Dispose as Non-Hazardous Solid Waste per Local Regulations contaminated->dispose_non_haz small_quant Small (Research) Quantity quantity->small_quant Small large_quant Large (Bulk) Quantity quantity->large_quant Large small_quant->dispose_non_haz contact_vendor Contact Licensed Waste Disposal Company large_quant->contact_vendor cleanup->dispose_non_haz end End of Process dispose_non_haz->end contact_vendor->end

Caption: Decision workflow for the proper disposal of this compound.

Disclaimer: This information is intended as a guide and is based on publicly available safety data sheets. Always consult your institution's specific safety and disposal protocols and the most current Safety Data Sheet (SDS) for this compound before handling and disposal.

References

Essential Safety and Handling Guide for Menaquinone-7 (Vitamin K2 MK-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety, handling, and disposal information for Menaquinone-7 (MK-7) to ensure safe laboratory practices.

Overview and Hazard Identification

This compound, a form of Vitamin K2, is a fat-soluble vitamin crucial for various physiological processes, including bone and cardiovascular health.[1] While it is a bioactive compound, it is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[2] However, adherence to standard laboratory safety protocols is essential to minimize any potential risks. Ingestion of large quantities may be harmful, and it may cause eye irritation.[3]

Physical and Chemical Properties

Understanding the physical and chemical properties of MK-7 is fundamental to its safe handling and storage.

PropertyValueSource
Appearance Light yellow, microcrystalline solid/plates or oily substance
Molecular Formula C₄₆H₆₄O₂
Molecular Weight 649.0 g/mol
Melting Point 54 °C
Boiling Point 200 °C at 0.0002 mm Hg (with some decomposition)
Solubility Insoluble in water; Soluble in fats, alcohol, and organic solvents like chloroform (B151607) and ethyl acetate.
Stability Sensitive to light and temperature. Can be decomposed by light.

Toxicological Data

Toxicological studies indicate a low toxicity profile for this compound.

MetricValueSpeciesSource
Acute Oral Toxicity (LD₅₀) >2000 mg/kg of body weightMice, Rats
No-Observed-Adverse-Effect Level (NOAEL) 10 mg/kg of body weight/day (90-day study)Rats

These findings suggest that under normal handling conditions, MK-7 presents a low risk of acute toxicity.

Personal Protective Equipment (PPE)

The following PPE is recommended to ensure personal safety when handling this compound, particularly in its pure, powdered form.

PPE_Workflow cluster_ppe Recommended Personal Protective Equipment (PPE) cluster_protection Areas of Protection lab_coat Lab Coat body_clothing Body and Clothing lab_coat->body_clothing Protects against spills safety_goggles Safety Goggles/Face Shield eyes_face Eyes and Face safety_goggles:e->eyes_face:w Protects from splashes and airborne particles gloves Impervious Gloves (e.g., Nitrile) hands Hands gloves->hands Prevents skin contact

Diagram of recommended Personal Protective Equipment (PPE).
  • Eye Protection : Safety goggles or a face shield should be worn to protect against splashes and airborne particles.

  • Hand Protection : Wear impervious gloves, such as nitrile gloves. Gloves must be inspected before use and removed using the proper technique to avoid skin contact.

  • Body Protection : A standard laboratory coat is sufficient to protect clothing from spills.

  • Respiratory Protection : Not typically required under normal use with adequate ventilation. If handling large quantities of powder that may generate dust, a respirator may be necessary.

Handling and Storage Procedures

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

  • Ventilation : Handle in a well-ventilated area to minimize dust or vapor concentrations.

  • Avoid Contact : Avoid direct contact with skin and eyes and inhalation of dust or aerosols.

  • Hygiene : Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.

  • Grounding : For powder handling equipment, ensure all components are electrically earthed or grounded to prevent static discharge, which can be an ignition source for dust clouds.

Storage:

  • Temperature : Store in a cool, dry, and well-ventilated place. Recommended storage is at room temperature (≤25°C), with cooler temperatures being preferable. Some sources recommend -20°C for long-term storage.

  • Light : Protect from light by storing in a tightly closed, light-shielding container.

  • Incompatibilities : Store away from strong oxidizing agents.

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, follow these procedures.

Emergency_Response cluster_actions Immediate Actions cluster_exposure Personal Exposure cluster_first_aid First Aid Response spill Accidental Spill evacuate Evacuate unnecessary personnel spill->evacuate ventilate Ensure adequate ventilation evacuate->ventilate ppe Wear appropriate PPE ventilate->ppe contain Contain the spill (sweep or shovel) ppe->contain collect Collect in a suitable, labeled container for disposal contain->collect inhalation Inhalation move_fresh_air Move to fresh air inhalation->move_fresh_air skin_contact Skin Contact wash_skin Wash with soap and water skin_contact->wash_skin eye_contact Eye Contact rinse_eyes Rinse with water for 15 mins eye_contact->rinse_eyes ingestion Ingestion rinse_mouth Rinse mouth, do not induce vomiting ingestion->rinse_mouth seek_medical Seek medical attention if symptoms persist move_fresh_air->seek_medical wash_skin->seek_medical rinse_eyes->seek_medical rinse_mouth->seek_medical

Workflow for emergency response to spills and personal exposure.

Accidental Release:

  • Containment : For solid spills, mechanically take up the material (e.g., sweeping, shoveling) and collect it in a suitable, labeled container for disposal. Avoid generating dust.

  • Environmental Precautions : Prevent the material from entering sewers or public waters.

First Aid:

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Consult a physician if symptoms persist.

  • Skin Contact : Remove contaminated clothing. Wash the affected area thoroughly with soap and water.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention if irritation persists.

  • Ingestion : Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician if symptoms persist.

Disposal Plan

This compound is not classified as a hazardous material, so no special disposal methods are typically required. However, all disposals should comply with local, state, and federal regulations.

  • Unused Product : Offer surplus and non-recyclable solutions to a licensed disposal company.

  • Contaminated Packaging : Dispose of as unused product. Empty containers may retain product residue and should be handled accordingly.

Always consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Menaquinone-7
Reactant of Route 2
Menaquinone-7

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.